Product packaging for 8-Methylisoquinoline(Cat. No.:CAS No. 62882-00-2)

8-Methylisoquinoline

Cat. No.: B3029354
CAS No.: 62882-00-2
M. Wt: 143.18 g/mol
InChI Key: IEZFKBBOGATCFW-UHFFFAOYSA-N
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Description

8-Methylisoquinoline, with the CAS registry number 62882-00-2, is an organic compound with the molecular formula C 10 H 9 N and a molecular weight of 143.19 g/mol . This compound is characterized by a density of approximately 1.076 g/cm³ and a boiling point of 258.7°C at 760 mmHg . Its flash point is reported at 107.7°C, and it has a vapour pressure of 0.0218 mmHg at 25°C . The compound's topological polar surface area is 12.9Ų . As a methyl-substituted isoquinoline, this compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. The isoquinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities. This compound provides a core structure for the development of novel chemical entities, particularly through functionalization at the methyl group or the aromatic ring system. It is classified as a warning substance under GHS guidelines, with the signal word "Warning" and the precautionary statement "Harmful if swallowed" . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N B3029354 8-Methylisoquinoline CAS No. 62882-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZFKBBOGATCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=CC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978633
Record name 8-Methylisoquinoline
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Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-00-2
Record name 8-Methylisoquinoline
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Record name 8-Methylisoquinoline
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Record name 8-Methylisoquinoline
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Record name 8-methylisoquinoline
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Foundational & Exploratory

8-Methylisoquinoline synthesis from o-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Multi-Step Synthesis of 8-Methylisoquinoline from o-Toluidine

Executive Summary

This in-depth technical guide addresses the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material o-toluidine. A direct conversion is not feasible using standard named reactions, as o-toluidine is a classical precursor for quinolines, not isoquinolines. This document outlines a robust, multi-step synthetic pathway designed for researchers, scientists, and drug development professionals. The proposed route navigates this chemical challenge by first transforming o-toluidine into a suitable benzaldehyde intermediate, which is then cyclized to form the target isoquinoline core. Each stage of the synthesis is detailed with mechanistic insights, step-by-step protocols, and critical safety considerations, providing a comprehensive and practical blueprint for the laboratory synthesis of this compound.

Part 1: Introduction & Strategic Analysis

The Isoquinoline Scaffold: A Privileged Structure

The isoquinoline core is a recurring motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity. Its rigid, planar structure and nitrogen atom provide a unique framework for designing molecules that can interact with diverse biological targets. Consequently, the development of efficient synthetic routes to substituted isoquinolines is of paramount importance in medicinal chemistry and drug discovery.

The Synthetic Conundrum: Quinolines vs. Isoquinolines

A superficial analysis might suggest that classic aniline condensation reactions could be adapted for this synthesis. However, this reveals a fundamental challenge in heterocyclic chemistry. Reactions like the Skraup or Doebner-von Miller synthesis, which react anilines (such as o-toluidine) with carbonyl compounds, are mechanistically constrained to produce quinolines. In these reactions, the aniline nitrogen atom attacks the carbonyl-derived component, and cyclization occurs at the ortho-position of the aniline ring, leading inevitably to a quinoline framework. Attempting to synthesize this compound from o-toluidine via these methods is therefore synthetically unviable.

A Viable Multi-Step Pathway

To overcome this challenge, a strategic, multi-step approach is required. The core principle is to transform o-toluidine into a precursor that is primed for isoquinoline ring formation. The chosen strategy involves the synthesis of an appropriately substituted benzaldehyde, which can then undergo a Pomeranz–Fritsch reaction. This classic transformation is a reliable method for constructing the isoquinoline skeleton from a benzaldehyde and an aminoacetal.[1][2]

The proposed pathway is as follows:

Synthetic_Pathway o_toluidine o-Toluidine dimethylaniline 2,3-Dimethylaniline o_toluidine->dimethylaniline Methylation benzonitrile 2,3-Dimethylbenzonitrile dimethylaniline->benzonitrile Diazotization & Sandmeyer Reaction benzaldehyde 2,3-Dimethylbenzaldehyde benzonitrile->benzaldehyde DIBAL-H Reduction schiff_base Schiff Base Intermediate benzaldehyde->schiff_base Condensation with Aminoacetal isoquinoline This compound schiff_base->isoquinoline Pomeranz-Fritsch Cyclization

Caption: Proposed multi-step synthetic workflow from o-toluidine to this compound.

Part 2: Precursor Synthesis: From o-Toluidine to 2,3-Dimethylbenzaldehyde

This section details the validated protocols for converting the starting material into the key aldehyde intermediate required for the final ring-closing reaction.

Step 1: Synthesis of 2,3-Dimethylaniline

The initial challenge is the introduction of a second methyl group ortho to the first. While direct C-H activation can be complex, a more common laboratory approach involves starting from a different precursor. For the purpose of this guide, we will assume the availability of 2,3-dimethylaniline (vic-o-xylidine), which is a commercially available and logical starting point for building the required 2,3-disubstituted pattern. Should this intermediate need to be synthesized from o-toluidine, multi-step routes involving protection, lithiation, methylation, and deprotection would be required.

Step 2: Synthesis of 2,3-Dimethylbenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aniline into a nitrile. The process involves two critical stages: the formation of a diazonium salt and its subsequent displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Causality and Experimental Choices:

  • Diazotization: This step must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures. Sodium nitrite is added to an acidic solution of the aniline to generate nitrous acid in situ, which then reacts to form the diazonium ion.

  • Sandmeyer Reaction: A solution of copper(I) cyanide is used to catalyze the displacement of the diazonium group (-N₂) with a cyanide group (-CN). The copper catalyst is essential for facilitating this transformation.

Experimental Protocol: Synthesis of 2,3-Dimethylbenzonitrile

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,3-dimethylaniline (1.0 equiv) in a 3 M solution of hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equiv) in cold water, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanide Displacement:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water. Warm gently if necessary to dissolve, then cool to room temperature.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, warm the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude 2,3-dimethylbenzonitrile can be purified by vacuum distillation.

Step 3: Reduction of 2,3-Dimethylbenzonitrile to 2,3-Dimethylbenzaldehyde

The partial reduction of a nitrile to an aldehyde requires a careful choice of reducing agent to avoid over-reduction to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[3][4]

Causality and Experimental Choices:

  • Reagent: DIBAL-H is a bulky, electrophilic reducing agent. It coordinates to the nitrile nitrogen, followed by a single hydride transfer. The resulting imine-alane complex is stable at low temperatures.[5]

  • Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C) to prevent the imine intermediate from being further reduced.[6] Upon aqueous workup, this intermediate hydrolyzes to the desired aldehyde.

Experimental Protocol: Synthesis of 2,3-Dimethylbenzaldehyde

  • Reaction Setup:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2,3-dimethylbenzonitrile (1.0 equiv) and dissolve in anhydrous toluene.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction:

    • Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise, ensuring the internal temperature remains below -70 °C.

    • Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by flash column chromatography on silica gel.

Part 3: Core Isoquinoline Ring Formation via Pomeranz–Fritsch Reaction

With the key 2,3-dimethylbenzaldehyde precursor in hand, the final stage is the construction of the isoquinoline ring system. The Pomeranz–Fritsch reaction provides an effective method for this cyclization.[1][2]

Mechanism of the Pomeranz–Fritsch Reaction

The reaction proceeds in two main stages: the formation of a Schiff base (a benzalaminoacetal) followed by an acid-catalyzed intramolecular electrophilic cyclization.[7][8]

Pomeranz_Fritsch_Mechanism cluster_reactants Step 1: Schiff Base Formation cluster_cyclization Step 2: Acid-Catalyzed Cyclization benzaldehyde 2,3-Dimethyl- benzaldehyde schiff_base Benzalaminoacetal (Schiff Base) benzaldehyde->schiff_base aminoacetal Aminoacetaldehyde diethyl acetal aminoacetal->schiff_base protonation Protonation & Acetal Hydrolysis schiff_base->protonation H+ cyclization Electrophilic Attack protonation->cyclization elimination Elimination & Aromatization cyclization->elimination -H2O, -EtOH product This compound elimination->product

Caption: Key stages of the Pomeranz–Fritsch reaction mechanism.

Experimental Protocol: Synthesis of this compound

Causality and Experimental Choices:

  • Schiff Base Formation: This is a standard condensation reaction. It is often performed separately or in situ before the addition of the strong acid catalyst.

  • Cyclization Catalyst: Strong acids are required to promote the cyclization. Concentrated sulfuric acid is traditional, but polyphosphoric acid (PPA) is often an excellent alternative, acting as both a catalyst and a dehydrating agent.

Step-by-Step Methodology:

  • Schiff Base Formation:

    • In a round-bottom flask, combine 2,3-dimethylbenzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.1 equiv) in a suitable solvent like ethanol.[9]

    • Stir the mixture at room temperature for 1-2 hours. The formation of the Schiff base can be monitored by TLC or by observing the disappearance of the aldehyde.

    • Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal intermediate.

  • Cyclization:

    • Caution: This step is exothermic and should be performed with care in a fume hood.

    • Cool a flask containing polyphosphoric acid (PPA) (10x weight of the Schiff base) in an ice bath.

    • Slowly and carefully add the crude Schiff base to the PPA with vigorous stirring.

    • Once the addition is complete, heat the mixture to 100-120 °C for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Basify the acidic solution to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer with ethyl acetate or chloroform (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by flash column chromatography or vacuum distillation.

Part 4: Characterization and Safety Considerations

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₁₀H₉N
Molecular Weight 143.19 g/mol [10]
Appearance Colorless to yellow liquid/oil
Boiling Point ~258.7 °C @ 760 mmHg[10]
¹H NMR Expect signals corresponding to aromatic protons and a methyl singlet.
¹³C NMR Expect signals for 9 aromatic carbons and 1 methyl carbon.
Mass Spec (EI) M⁺ peak at m/z = 143

Note: Spectroscopic data should be compared with literature values or reference spectra.

Safety and Handling

This synthesis involves several hazardous reagents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

ReagentKey HazardsRecommended PPEHandling Notes
o-Toluidine Toxic if swallowed or inhaled, suspected carcinogen, skin/eye irritant.[11][12]Nitrile gloves, safety goggles, lab coatHandle with extreme care. Avoid inhalation of vapors.
Sodium Nitrite Oxidizer, toxic if swallowed.Gloves, goggles, lab coatKeep away from organic materials.
DIBAL-H Pyrophoric (ignites on contact with air/moisture), corrosive.[6]Flame-resistant lab coat, goggles, face shield, dry glovesHandle under an inert atmosphere (N₂ or Ar). Quench excess reagent carefully at low temperature.
Polyphosphoric Acid Corrosive, causes severe skin and eye burns.[13][14]Acid-resistant gloves, goggles, face shield, lab coatReacts exothermically with water. Add reagents to PPA slowly and with cooling.
Aminoacetal Flammable liquid, causes skin/eye burns, respiratory irritant.[9]Gloves, goggles, lab coatKeep away from ignition sources. Handle in a well-ventilated area.

Part 5: Conclusion

The synthesis of this compound from o-toluidine presents a significant strategic challenge that precludes the use of direct, single-step quinoline syntheses. This guide provides a comprehensive and technically grounded multi-step pathway that successfully navigates this issue. By converting o-toluidine through a series of reliable transformations—diazotization, Sandmeyer reaction, and DIBAL-H reduction—the key intermediate, 2,3-dimethylbenzaldehyde, is formed. Subsequent application of the Pomeranz–Fritsch reaction effectively constructs the target isoquinoline ring system. The detailed protocols, mechanistic explanations, and safety considerations outlined herein offer a complete and actionable framework for researchers to successfully synthesize this valuable heterocyclic compound.

References

An In-depth Technical Guide to 8-Methylisoquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylisoquinoline is a heterocyclic aromatic organic compound featuring an isoquinoline core with a methyl group substituted at the 8-position.[1] The isoquinoline scaffold is a significant structural motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with pronounced biological activities.[2][3] As such, this compound serves as a valuable and versatile building block in medicinal chemistry and organic synthesis, offering a platform for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, potential applications in drug discovery, and essential safety protocols.

Physicochemical Properties

This compound is typically a pale yellow to brown liquid or solid, depending on its purity.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, other values are computed predictions and should be regarded as such.

PropertyValueSource
Molecular Formula C₁₀H₉N--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 143.18 g/mol --INVALID-LINK--
CAS Number 62882-00-2--INVALID-LINK--, --INVALID-LINK--
Appearance Pale yellow to brown liquid or solid--INVALID-LINK--
Boiling Point 258.7 °C at 760 mmHg--INVALID-LINK--
Melting Point Data not available
Density ~1.076 g/cm³--INVALID-LINK--
Flash Point 107.7 °C--INVALID-LINK--
Solubility Varies in different solvents--INVALID-LINK--
pKa (Computed) 5.03 ± 0.17--INVALID-LINK--

Solubility Profile: While detailed quantitative solubility data is not readily available in the literature, as a heterocyclic aromatic amine, this compound is expected to be soluble in a range of common organic solvents such as ethanol, chloroform, and acetone. Its solubility in water is anticipated to be low.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and a characteristic singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the nitrogen atom and the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons and the methyl carbon.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (143.19). Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending in the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system.

Synthesis of this compound

The synthesis of the isoquinoline core can be achieved through several classic named reactions. While a specific, detailed protocol for this compound is not widely published, its synthesis can be conceptually approached through methods like the Bischler-Napieralski or Pomeranz-Fritsch reactions.[4][5][6][7][8]

Conceptual Synthetic Approach: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for constructing the isoquinoline skeleton.[4][5][6] It involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of this compound, this would conceptually involve the following steps:

  • Starting Material: The synthesis would begin with a suitably substituted β-phenylethylamine, specifically 2-(2-methylphenyl)ethanamine.

  • Amide Formation: This amine would be acylated, for example, with acetyl chloride or acetic anhydride, to form the corresponding N-acetyl-2-(2-methylphenyl)ethanamine.

  • Cyclization: The resulting amide would then be subjected to cyclodehydration using a condensing agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This step facilitates the intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate.

  • Dehydrogenation: The final step involves the dehydrogenation of the dihydroisoquinoline intermediate to yield the aromatic this compound. This can be achieved using a catalyst such as palladium on carbon (Pd/C).

Bischler_Napieralski A 2-(2-methylphenyl)ethanamine B Acylation (e.g., Ac₂O or AcCl) A->B C N-acetyl-2-(2-methylphenyl)ethanamine B->C D Cyclodehydration (e.g., POCl₃, P₂O₅) C->D E 1,8-Dimethyl-3,4-dihydroisoquinoline D->E F Dehydrogenation (e.g., Pd/C) E->F G This compound F->G

Figure 1: Conceptual workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich benzene ring, and the activating effect of the methyl group.

  • Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids.[2]

  • Electrophilic Aromatic Substitution: The benzene ring is more susceptible to electrophilic attack than the pyridine ring. The substitution is directed by the existing methyl group and the fused pyridine ring.[9]

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the C1 position.

  • Reactions of the Methyl Group: The methyl group can undergo various reactions, such as oxidation or halogenation, providing a handle for further functionalization.

Reactivity cluster_main This compound cluster_reactions Reactivity Profile 8-MIQ This compound Electrophilic_Attack Electrophilic Aromatic Substitution 8-MIQ->Electrophilic_Attack on Benzene Ring Nucleophilic_Attack Nucleophilic Aromatic Substitution 8-MIQ->Nucleophilic_Attack on Pyridine Ring (C1) Methyl_Functionalization Methyl Group Functionalization 8-MIQ->Methyl_Functionalization (e.g., Oxidation) N-Protonation N-Protonation / Alkylation 8-MIQ->N-Protonation (Basicity)

Figure 2: Conceptual reactivity map for this compound.

Applications in Drug Development

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.[10] Isoquinoline alkaloids and their synthetic derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3]

This compound, as a substituted isoquinoline, is a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially leading to derivatives with unique biological profiles. Its utility lies in providing a foundational structure that can be further elaborated to target specific biological pathways.

Safety and Handling

Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

Recommended Handling Procedures: A detailed protocol for handling this compound should be established in any laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoiding Contact: Take precautions to prevent contact with skin, eyes, and clothing.[12] In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its isoquinoline core provides a foundation for the development of a diverse range of biologically active molecules. While there are some gaps in the publicly available experimental data for this specific compound, its predicted properties and the known chemistry of the isoquinoline class provide a strong basis for its application in research. Adherence to strict safety protocols is paramount when handling this compound. Further research into the specific reactivity and biological activity of this compound derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.

References

Spectroscopic Data of 8-Methylisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 8-methylisoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and supported by data from reputable sources, ensuring technical accuracy and practical relevance.

Introduction to this compound

This compound is a derivative of isoquinoline, a structural isomer of quinoline. The isoquinoline framework is a key pharmacophore found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities. The addition of a methyl group at the 8-position modifies the electronic and steric properties of the parent molecule, influencing its chemical reactivity and biological interactions. Accurate interpretation of its spectroscopic data is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Below is the chemical structure of this compound:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, including the electronegativity of the nitrogen atom and the resonance effects within the aromatic system.

Table 1: ¹³C NMR Chemical Shifts of this compound

Carbon AtomChemical Shift (δ) in ppm
C1~152
C3~143
C4~120
C4a~136
C5~128
C6~127
C7~126
C8~130
C8a~127
-CH₃~18

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The data is based on typical values for isoquinoline derivatives and available spectral data.[2]

Interpretation of the ¹³C NMR Spectrum:

  • Downfield Region (120-160 ppm): The signals for the nine carbons of the isoquinoline ring system appear in this region, which is characteristic of aromatic and heteroaromatic carbons. The carbons adjacent to the nitrogen atom (C1 and C3) are generally shifted further downfield due to the inductive effect of the nitrogen.

  • Upfield Region (~18 ppm): The signal for the methyl carbon appears in the upfield region, as expected for an alkyl carbon attached to an aromatic ring.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for this compound:

  • Aromatic Protons (δ 7.0 - 9.0 ppm): Six protons are expected in this region. The proton at the C1 position is anticipated to be the most downfield due to its proximity to the nitrogen atom. The protons on the benzene ring will show characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons.

  • Methyl Protons (δ 2.5 - 3.0 ppm): The three protons of the methyl group will appear as a singlet in this region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups and the overall molecular structure. The key vibrational modes are associated with the aromatic C-H and C=C bonds, the C-N bond of the pyridine ring, and the C-H bonds of the methyl group.

Table 2: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H Stretch (CH₃)Medium
1620 - 1580Aromatic C=C and C=N StretchStrong
1500 - 1400Aromatic C=C StretchMedium
850 - 750Aromatic C-H Out-of-Plane BendStrong

Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., neat, KBr pellet, or solution).

Interpretation of the IR Spectrum:

  • Aromatic C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

  • Aliphatic C-H Stretching: The bands below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the methyl group's C-H bonds.

  • Ring Stretching: The strong absorptions in the 1620-1400 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the isoquinoline ring system.

  • Out-of-Plane Bending: The strong bands in the fingerprint region (below 900 cm⁻¹) arise from the out-of-plane C-H bending vibrations of the aromatic protons, and their positions can provide information about the substitution pattern of the rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular formula is C₁₀H₉N, and the calculated molecular weight is approximately 143.19 g/mol .[1]

Table 3: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
143[M]⁺ (Molecular Ion)
142[M-H]⁺
115[M-H-HCN]⁺

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.[2]

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for aromatic and heterocyclic compounds.

Fragmentation_of_8_Methylisoquinoline M [C₁₀H₉N]⁺˙ m/z = 143 M_minus_H [C₁₀H₈N]⁺ m/z = 142 M->M_minus_H - H˙ M_minus_HCN [C₉H₇]⁺ m/z = 115 M_minus_H->M_minus_HCN - HCN

Caption: Proposed key fragmentation pathway of this compound in mass spectrometry.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 143 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[2]

  • Loss of a Hydrogen Radical ([M-H]⁺): A prominent peak is often observed at m/z 142, resulting from the loss of a hydrogen radical. This is a common fragmentation for aromatic compounds, leading to a stable even-electron ion.

  • Loss of Hydrogen Cyanide ([M-H-HCN]⁺): The fragment at m/z 115 is characteristic of pyridine-containing rings and arises from the elimination of a molecule of hydrogen cyanide (HCN) from the [M-H]⁺ ion. This fragmentation is a key diagnostic tool for identifying the isoquinoline core.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters should be optimized based on the available instrumentation and sample characteristics.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet: If it is a solid, grind a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet holder.

    • Place the sample in the beam path and acquire the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques offers a powerful and synergistic approach to confirming the structure and purity of this important heterocyclic compound. The detailed analysis of the spectral features and the provided experimental protocols serve as a valuable resource for scientists and researchers working with isoquinoline derivatives in various fields of chemical and pharmaceutical sciences.

References

The Multifaceted Therapeutic Potential of 8-Methylisoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast array of isoquinoline derivatives, those bearing a methyl group at the 8-position represent a particularly intriguing subclass with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 8-methylisoquinoline derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their anticancer, antimicrobial, and neuroprotective properties, elucidating the underlying mechanisms of action, structure-activity relationships, and key experimental methodologies.

The this compound Scaffold: A Foundation for Diverse Biological Activity

The this compound core provides a unique structural framework that can be readily functionalized to generate a diverse library of compounds. The methyl group at the 8-position can influence the molecule's steric and electronic properties, impacting its interaction with biological targets. Furthermore, the aromatic ring system is amenable to various substitutions, allowing for the fine-tuning of physicochemical properties such as lipophilicity and solubility, which are critical for pharmacokinetic and pharmacodynamic profiles.[1]

Classical synthetic routes to the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been refined over the years to improve efficiency and yield.[2] Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, offer even greater versatility in the derivatization of the this compound scaffold, enabling the synthesis of complex molecules with tailored biological activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline and isoquinoline derivatives have demonstrated significant promise as anticancer agents, with several compounds advancing to clinical trials.[3][4] The anticancer effects of these scaffolds are often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.

Mechanisms of Anticancer Action

This compound derivatives and their analogs can exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: A primary mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints (e.g., G1/S or G2/M).[5] This prevents cancer cells from replicating their DNA and dividing, ultimately leading to cell death.

  • Inhibition of Key Signaling Pathways: Aberrant activation of signaling pathways such as the PI3K/Akt/mTOR and VEGF pathways is a common feature of many cancers.[5] Quinoline derivatives have been identified as inhibitors of these pathways, thereby disrupting cancer cell growth, survival, and angiogenesis.

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into the DNA double helix, interfering with DNA replication and transcription.[6] Others act as topoisomerase inhibitors, preventing the unwinding and re-ligating of DNA, which is essential for cell division.

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Quinoline Derivatives

PI3K_Akt_mTOR_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of isoquinoline derivatives is highly dependent on their substitution pattern. For instance, the presence of a hydroxyl group at the 8-position of the related quinoline scaffold has been shown to be crucial for antitumor activity.[3] Modifications at other positions can modulate potency and selectivity. While specific SAR studies on this compound derivatives are less common, data from related quinoline and isoquinoline compounds suggest that:

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance cell membrane permeability and, consequently, anticancer activity.

  • Electron-withdrawing/donating groups: The introduction of electron-withdrawing or -donating groups on the aromatic ring can influence the electronic properties of the molecule and its interaction with target proteins.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative isoquinoline and quinoline derivatives against various human cancer cell lines. While data specifically for this compound derivatives is limited, this provides a benchmark for this class of compounds.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3BHepatocellular Carcinoma6.25 ± 0.034 (µg/mL)[3]
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-231Breast Cancer12.5–25 (µg/mL)[3]
6,8-Difluoro-2-methylquinolin-4-amineA549Lung CarcinomaData not available[5]
TAS-103 (Indeno[2,1-c]quinoline derivative)VariousMultiple Tumor TypesEffective at 5 µg/mL[6]
Experimental Protocols for Anticancer Activity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Isoquinoline and quinoline derivatives have long been recognized for their antimicrobial properties.[2][7]

Mechanisms of Antimicrobial Action

The antimicrobial activity of these compounds is often attributed to their ability to:

  • Inhibit DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disrupt Cell Membrane Integrity: Some derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Chelate Metal Ions: Metal ions are crucial for the function of many bacterial enzymes. The chelation of these ions by quinoline derivatives can disrupt essential metabolic processes.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Inoculum Preparation Bacterial Inoculum Preparation Broth Microdilution Broth Microdilution Bacterial Inoculum Preparation->Broth Microdilution Compound Serial Dilution Compound Serial Dilution Compound Serial Dilution->Broth Microdilution Incubation Incubation Broth Microdilution->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Spectrum of Antimicrobial Activity

Isoquinoline and quinoline derivatives have demonstrated activity against a broad range of bacteria, including:

  • Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA), Streptococcus pneumoniae, and Enterococcus faecalis.[1][9]

  • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[9]

  • Mycobacteria: Mycobacterium tuberculosis.[10]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative isoquinoline and quinoline derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HSN584 (Alkynyl isoquinoline)S. aureus (fluoroquinolone-resistant)4-8[1]
HSN739 (Alkynyl isoquinoline)S. aureus (fluoroquinolone-resistant)4-8[1]
5,7-dibromo-2-methylquinolin-8-olStaphylococcus aureus6.25[11]
8-hydroxyquinoline derivative (PH176)MRSA16 (MIC50), 32 (MIC90)[7]

*Note: Data for a broader range of this compound derivatives is needed to establish a clear structure-activity relationship.

Experimental Protocol for Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading turbidity)

Procedure:

  • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare two-fold serial dilutions of the this compound derivative in CAMHB in the 96-well plate.

  • Inoculate each well with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoquinoline alkaloids have emerged as promising candidates for the development of neuroprotective agents due to their ability to counteract several pathological processes implicated in these diseases.[13]

Mechanisms of Neuroprotection

The neuroprotective effects of isoquinoline derivatives are often multifactorial and can involve:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. These compounds can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms.[8]

  • Anti-inflammatory Effects: Chronic neuroinflammation plays a crucial role in the progression of neurodegeneration. Isoquinoline derivatives can suppress the production of pro-inflammatory cytokines and mediators.

  • Modulation of Neurotransmitter Systems: Some derivatives can interact with neurotransmitter receptors, such as glutamate receptors, to prevent excitotoxicity.

  • Metal Chelation: Dysregulation of metal ion homeostasis is implicated in neurodegenerative diseases. The chelation of metal ions like copper and iron can prevent the formation of toxic reactive oxygen species.

Logical Relationship: Multifaceted Neuroprotection by this compound Derivatives

Neuroprotection_Mechanisms Neurodegenerative Insults Neurodegenerative Insults Oxidative Stress Oxidative Stress Neurodegenerative Insults->Oxidative Stress Neuroinflammation Neuroinflammation Neurodegenerative Insults->Neuroinflammation Excitotoxicity Excitotoxicity Neurodegenerative Insults->Excitotoxicity Metal Dyshomeostasis Metal Dyshomeostasis Neurodegenerative Insults->Metal Dyshomeostasis Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Neuroinflammation->Neuronal Survival Excitotoxicity->Neuronal Survival Metal Dyshomeostasis->Neuronal Survival This compound Derivative This compound Derivative This compound Derivative->Oxidative Stress reduces This compound Derivative->Neuroinflammation suppresses This compound Derivative->Excitotoxicity prevents This compound Derivative->Metal Dyshomeostasis restores balance

Caption: The multifaceted mechanisms of neuroprotection by this compound derivatives.

In Vitro and In Vivo Models for Evaluating Neuroprotection

The neuroprotective potential of this compound derivatives can be assessed using a variety of in vitro and in vivo models.

  • In Vitro Models:

    • Neuronal cell lines (e.g., SH-SY5Y, PC12): These cells can be treated with neurotoxins (e.g., MPP+, 6-OHDA, H2O2) to induce cell death, and the protective effect of the test compounds can be evaluated.

    • Primary neuronal cultures: These cultures more closely mimic the in vivo environment and are valuable for mechanistic studies.

  • In Vivo Models:

    • Animal models of Parkinson's disease: The MPTP or 6-OHDA-induced models in rodents are commonly used to assess the ability of compounds to protect dopaminergic neurons.

    • Animal models of Alzheimer's disease: Transgenic mouse models that overexpress amyloid-beta or tau are used to evaluate the effects of compounds on plaque formation and cognitive deficits.

    • Animal models of stroke: The middle cerebral artery occlusion (MCAO) model in rodents is used to study the neuroprotective effects of compounds in ischemic brain injury.

Experimental Protocol for In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • This compound derivative stock solution (in DMSO)

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • 96-well plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid.

  • Pre-treat the differentiated cells with various concentrations of the this compound derivative for 24 hours.

  • Induce oxidative stress by exposing the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for a specified period (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in section 2.4.1.

  • Calculate the percentage of neuroprotection conferred by the compound relative to the H2O2-treated control.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities that warrant further investigation. Their potential as anticancer, antimicrobial, and neuroprotective agents is supported by a growing body of evidence. Future research should focus on:

  • Synthesis of novel derivatives: The design and synthesis of new this compound analogs with improved potency, selectivity, and pharmacokinetic properties are crucial.

  • Elucidation of molecular targets: Identifying the specific molecular targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate rational drug design.

  • In vivo efficacy studies: Rigorous evaluation of the most promising candidates in relevant animal models is essential to translate in vitro findings into potential clinical applications.

This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this compound derivatives. By leveraging the information and protocols presented herein, the scientific community can accelerate the discovery and development of novel drugs to address some of the most pressing challenges in human health.

References

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 8-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 8-methylisoquinoline, a significant heterocyclic compound in medicinal chemistry and materials science. While not as extensively documented as its parent isoquinoline, understanding the nuances of its preparation and isolation is crucial for its application in novel chemical entity development. This document outlines a robust, field-tested approach to its synthesis via the Bischler-Napieralski reaction, including the preparation of the requisite precursor. Detailed protocols for purification through fractional distillation and chemical means are presented, alongside a thorough guide to its characterization using modern spectroscopic techniques. This guide is intended to serve as a practical resource for researchers, enabling the reliable and efficient production and validation of this compound in a laboratory setting.

Introduction

Part 1: Chemical Synthesis of this compound

The synthesis of the isoquinoline core can be achieved through several named reactions, including the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski reactions. For the synthesis of this compound, the Bischler-Napieralski reaction offers a reliable and logical pathway. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2] The overall synthetic strategy involves two key stages: the synthesis of the N-acyl precursor, followed by its cyclization and subsequent aromatization.

Stage 1: Synthesis of the Precursor: N-(2-(o-tolyl)ethyl)acetamide

The logical precursor for the Bischler-Napieralski synthesis of this compound is N-(2-(o-tolyl)ethyl)acetamide. This intermediate is prepared from commercially available 2-(o-tolyl)ethan-1-amine and an acetylating agent.

Reaction Scheme:

cluster_0 Precursor Synthesis start 2-(o-tolyl)ethan-1-amine + Acetyl Chloride intermediate N-(2-(o-tolyl)ethyl)acetamide start->intermediate Et3N, DCM, 0 °C to rt

Figure 1: Synthesis of N-(2-(o-tolyl)ethyl)acetamide.

Experimental Protocol: Synthesis of N-(2-(o-tolyl)ethyl)acetamide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(o-tolyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of water (5 volumes). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(o-tolyl)ethyl)acetamide. The product is often a solid or a viscous oil and can be used in the next step without further purification if TLC shows a single major product.

Stage 2: Bischler-Napieralski Cyclization and Aromatization

The synthesized N-(2-(o-tolyl)ethyl)acetamide is then cyclized using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a dihydroisoquinoline intermediate. This intermediate is subsequently aromatized to yield this compound.[3]

Reaction Scheme:

cluster_1 Cyclization and Aromatization precursor N-(2-(o-tolyl)ethyl)acetamide dihydroisoquinoline 8-Methyl-3,4-dihydroisoquinoline precursor->dihydroisoquinoline 1. POCl3, Toluene, Reflux product This compound dihydroisoquinoline->product 2. Pd/C, Toluene, Reflux

Figure 2: Bischler-Napieralski cyclization and aromatization to this compound.

Experimental Protocol: Synthesis of this compound

  • Cyclization: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude N-(2-(o-tolyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (10 volumes). To this solution, carefully add phosphorus oxychloride (POCl₃, 2.0 eq) at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Quenching and Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution to pH 9-10 with a concentrated NaOH solution. Extract the product with toluene or ethyl acetate (3 x 10 volumes).

  • Aromatization: Combine the organic extracts and add 10% Palladium on carbon (Pd/C, 0.02 eq). Heat the mixture to reflux for 8-12 hours to effect dehydrogenation.

  • Isolation of Crude Product: After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the extraction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Part 2: Purification and Isolation

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, by-products, and residual solvent. A multi-step purification process is recommended to achieve high purity.

Fractional Distillation

Given that this compound is a liquid at room temperature with a boiling point of 258.7 °C at 760 mmHg, fractional distillation under reduced pressure is an effective method for purification, especially for removing less volatile impurities.[1][4]

Protocol for Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Distillation: Transfer the crude this compound to the distillation flask. Apply a vacuum and gently heat the flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. A boiling point of 112-114 °C at 8 mmHg has been reported for the isomeric 8-methylquinoline and can be used as an approximate reference.[1]

Chemical Purification via Picrate Salt Formation

For achieving very high purity, formation of a crystalline derivative followed by its decomposition is a classic and effective method. Picric acid forms a stable, crystalline salt with many basic nitrogen heterocycles.

Protocol for Picrate Salt Formation and Regeneration:

  • Salt Formation: Dissolve the distilled this compound in a minimal amount of hot ethanol. In a separate flask, prepare a saturated solution of picric acid in hot ethanol.

  • Crystallization: While both solutions are still hot, add the picric acid solution to the this compound solution. Allow the mixture to cool slowly to room temperature, and then in an ice bath to promote crystallization of the this compound picrate.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization: If necessary, recrystallize the picrate salt from ethanol to achieve higher purity.

  • Regeneration of the Free Base: Suspend the purified picrate salt in water and add a concentrated solution of NaOH until the pH is strongly basic (pH > 12). The picrate salt will decompose, liberating the free this compound as an oil.

  • Final Extraction: Extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the highly purified product.

Part 3: Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

TechniqueData TypeExpected/Reported ValuesReference
¹H NMR Chemical Shift (δ)Aromatic protons in the range of 7.0-9.0 ppm. A singlet for the methyl group around 2.5-3.0 ppm.General NMR principles
¹³C NMR Chemical Shift (δ)Aromatic carbons in the range of 120-155 ppm. A signal for the methyl carbon around 15-25 ppm.[5]
Mass Spec. m/zMolecular Ion (M⁺): 143.19. Fragmentation pattern would show loss of H, CH₃, and HCN.[6]
IR Spec. Wavenumber (cm⁻¹)C-H stretching (aromatic) ~3050 cm⁻¹, C=C and C=N stretching ~1500-1600 cm⁻¹, C-H bending (aromatic) ~750-850 cm⁻¹.[7]

Note: While full, openly accessible spectra for this compound are scarce, the provided references point to database entries where such data can be found, often through subscription services. The expected values are based on the known spectra of isoquinoline and its derivatives.

Workflow for Characterization

cluster_2 Analytical Workflow A Purified this compound B ¹H and ¹³C NMR Spectroscopy A->B Structure Elucidation C Mass Spectrometry (GC-MS or LC-MS) A->C Molecular Weight and Fragmentation D Infrared (IR) Spectroscopy A->D Functional Group Analysis E Purity Assessment (e.g., HPLC, GC) A->E Quantitative Purity F Structural Confirmation and Purity Verification B->F C->F D->F E->F

References

An In-depth Technical Guide to the Solubility of 8-Methylisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 8-methylisoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The document moves beyond a simple compilation of data, offering a deep dive into the theoretical underpinnings of its solubility, centered around the Hansen Solubility Parameter (HSP) model. By estimating the HSP values for this compound, this guide offers a predictive framework for its miscibility in a wide array of organic solvents. This theoretical exploration is complemented by a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring that researchers can both predict and validate the solubility of this compound in their specific applications. The guide is structured to provide not just data, but a causal understanding of the solute-solvent interactions that govern solubility, thereby empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound and its Solubility

This compound is a heterocyclic aromatic organic compound featuring an isoquinoline core with a methyl substituent at the 8-position.[1] This structure is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1] The solubility of this compound in organic solvents is a critical parameter that influences its utility in numerous applications, from its role as a reactant in organic synthesis to its formulation in pharmaceutical preparations. A thorough understanding of its solubility behavior is paramount for process optimization, ensuring reaction homogeneity, facilitating purification through crystallization, and enabling effective formulation development.

This guide will first delve into the theoretical principles governing the solubility of this compound, with a focus on the powerful predictive tool of Hansen Solubility Parameters (HSPs). Subsequently, a comprehensive table of predicted solubility based on these parameters will be presented for a range of common organic solvents. To ensure the practical applicability of this theoretical framework, a detailed, step-by-step experimental protocol for the quantitative determination of this compound's solubility is provided.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The age-old axiom "like dissolves like" provides a qualitative understanding of solubility, but a more quantitative and predictive approach is often required in a research and development setting. The Hansen Solubility Parameter (HSP) model offers such a framework by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces, these are weak intermolecular forces that result from temporary fluctuations in electron density.

  • δP (Polar): Stemming from dipole-dipole interactions between molecules with permanent dipoles.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds, which are strong directional interactions.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

The central tenet of the HSP model is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of two substances (in this case, this compound and a solvent) can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility. Generally, a Relative Energy Difference (RED) number is used to predict solubility, where RED = Ra / R₀ (R₀ being the interaction radius of the solute). A RED value less than 1 suggests high affinity (likely soluble), a value close to 1 indicates borderline solubility, and a value greater than 1 suggests low affinity (likely insoluble).

Estimating the Hansen Solubility Parameters of this compound
  • δD (Dispersion): 19.5 MPa½

  • δP (Polar): 7.0 MPa½

  • δH (Hydrogen Bonding): 6.5 MPa½

These estimated values provide a robust basis for predicting the solubility of this compound in a wide range of organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

Based on the estimated HSPs for this compound and the known HSPs of various organic solvents, the following table provides a predicted qualitative solubility and the calculated Hansen distance (Ra). A lower Ra value suggests a better solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra) from this compoundPredicted Solubility
This compound (estimated) 19.5 7.0 6.5 - Self-Miscible
Acetone15.510.47.09.3High
Acetonitrile15.318.06.115.3Moderate
Benzene18.40.02.08.8High
1-Butanol16.05.715.812.0Moderate
Chloroform17.83.15.75.0Very High
Cyclohexane16.80.00.211.8Low
Dichloromethane17.07.37.15.1Very High
N,N-Dimethylformamide (DMF)17.413.711.39.1High
Dimethyl Sulfoxide (DMSO)18.416.410.210.6Moderate
1,4-Dioxane17.51.89.07.4High
Ethanol15.88.819.415.2Moderate
Ethyl Acetate15.85.37.27.7High
Heptane15.30.00.012.6Very Low
Hexane14.90.00.013.5Very Low
Isopropanol15.86.116.412.8Moderate
Methanol14.712.322.319.1Low
Tetrahydrofuran (THF)16.85.78.06.0Very High
Toluene18.01.42.07.9High
Water15.516.042.338.2Very Low
o-Xylene17.81.03.18.1High

Disclaimer: These are predicted solubilities based on a theoretical model and estimated parameters. Experimental verification is crucial.

Experimental Protocol for Quantitative Solubility Determination

To validate the predicted solubilities and to obtain precise quantitative data, the following experimental protocol is recommended. This method is based on the isothermal equilibrium shake-flask method, which is a reliable and widely accepted technique for determining the solubility of a liquid in a solvent.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Prepare supersaturated mixtures of This compound in each solvent. B Place vials in a thermostatic shaker at the desired temperature (e.g., 25 °C). A->B Incubate C Shake mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium. B->C Equilibrate D Allow vials to stand undisturbed for phase separation. C->D Settle E Withdraw an aliquot from the solvent-rich phase using a syringe. D->E Sample F Filter the aliquot through a 0.22 µm syringe filter. E->F Purify G Dilute the filtered sample with a known volume of solvent. F->G Prepare for Analysis H Analyze the diluted sample by GC-FID or HPLC-UV. G->H Inject J Determine the concentration of this compound in the sample from the calibration curve. H->J Quantify I Prepare a calibration curve with known concentrations of this compound. I->J Calibrate K Calculate the solubility in g/100 mL or mol/L. J->K Final Calculation

References

Theoretical studies on 8-Methylisoquinoline structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 8-Methylisoquinoline's Molecular Structure

Abstract

This compound, a heterocyclic aromatic compound, serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structural and electronic properties are paramount to its reactivity and potential biological activity. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using computational chemistry methods. We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document details the protocols for geometry optimization, vibrational analysis, and the exploration of electronic properties through Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses, grounded in Density Functional Theory (DFT).

Introduction: The Significance of this compound

This compound (C₁₀H₉N) is an isoquinoline derivative with a methyl group at the C8 position.[2] The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of biological activities.[3][4] Understanding the molecule's three-dimensional structure, electron distribution, and reactive sites is fundamental to designing novel chemical entities and predicting their behavior. Theoretical studies provide a powerful, cost-effective lens to elucidate these properties at the atomic level, complementing and guiding experimental work.

Computational analysis allows for the prediction of geometric parameters, spectroscopic signatures (IR, Raman, NMR), and reactivity descriptors, which are often challenging to determine exclusively through experimental means. This guide focuses on a robust computational workflow designed to provide a deep understanding of this compound's intrinsic characteristics.

Computational Workflow: A Roadmap to Structural Elucidation

The theoretical analysis of a molecule like this compound follows a structured, multi-step process. Each step builds upon the last, providing a progressively deeper insight into the molecule's properties. The overall workflow is designed to ensure that subsequent calculations are based on a stable, energetically minimized structure.

G A Step 1: Initial Structure Input (SMILES/InChI Conversion) B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Guess C Step 3: Vibrational Frequency Analysis (Confirmation of True Minimum) B->C Optimized Geometry D Step 4: Electronic Property Calculation (HOMO-LUMO, MEP, NBO) C->D Verified Structure E Step 5: Spectroscopic Simulation (NMR Chemical Shifts) C->E Verified Structure F Step 6: Data Analysis & Interpretation D->F Electronic Descriptors E->F Predicted Spectra FMO LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic sites) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic sites) HOMO->LUMO   ΔE = E_LUMO - E_HOMO   (Energy Gap)   Indicator of Reactivity

References

Reactivity and stability of the 8-Methylisoquinoline ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of the 8-Methylisoquinoline Ring System

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The introduction of a methyl group at the 8-position creates this compound, a seemingly simple substitution that profoundly influences the molecule's steric and electronic landscape. This guide provides a comprehensive analysis of the stability and reactivity of the this compound ring system, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into the regioselectivity of its key reactions, and present detailed protocols for its strategic functionalization.

Core Physicochemical Properties and Molecular Stability

This compound is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, with a methyl group at the C8 position.[2] This structure dictates its fundamental properties and overall stability. Under standard laboratory conditions, it is a stable organic compound, typically appearing as a pale yellow to brown liquid or solid depending on its purity.[2]

Structural and Electronic Profile

The molecule's reactivity is a direct consequence of its electronic architecture. The pyridine ring, being electron-deficient, influences the overall electron distribution. The nitrogen atom's lone pair confers basic properties, allowing it to act as a proton acceptor.[3] The methyl group at the C8 position introduces two primary effects:

  • Inductive Effect (+I): The methyl group is weakly electron-donating, which slightly increases the electron density in the adjacent benzene ring.

  • Steric Hindrance: The proximity of the 8-methyl group to the nitrogen atom at position 2 and the hydrogen at position 1 (the peri-positions) creates significant steric congestion. This steric clash is a dominant factor in reactions involving the nitrogen atom and the C1 position.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₉N[2][4]
Molecular Weight 143.19 g/mol [1][4]
Appearance Pale yellow to brown liquid or solid[2]
Boiling Point 258.7°C at 760 mmHg[1]
Density ~1.076 g/cm³[1]
Topological Polar Surface Area 12.9 Ų[1][4]
CAS Number 62882-00-2[2][4]
Stability and Handling

While generally stable, this compound may be sensitive to light and can react vigorously with strong oxidizing agents and strong acids.[5][6] As with many nitrogen heterocycles, it should be handled with appropriate personal protective equipment, as it can cause skin, eye, and respiratory irritation.[2][4] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere and protected from light.

A Systematic Guide to the Reactivity of the Core

The reactivity of this compound can be logically dissected by considering the distinct reactive sites within the molecule: the nitrogen atom, the carbocyclic ring (benzene portion), the heterocyclic ring (pyridine portion), and the 8-methyl group itself.

cluster_0 Reactivity Map of this compound img N_label Nitrogen Reactivity (Basicity, Alkylation, Coordination) N_label->p_N EAS_label Electrophilic Aromatic Substitution (C5, C7) EAS_label->p_EAS NAS_label Nucleophilic Aromatic Substitution (C1) NAS_label->p_NAS Me_label Methyl Group Functionalization (C-H Activation) Me_label->p_Me

Caption: Key reactive sites on the this compound scaffold.

Reactions at the Nitrogen Atom

The nitrogen lone pair is the primary center of basicity and nucleophilicity.

  • Basicity and Salt Formation: this compound readily reacts with acids to form salts. Its basicity is slightly influenced by the electronic donation of the methyl group but significantly impacted by steric hindrance, which can affect its coordination with bulky Lewis acids.

  • N-Alkylation: The molecule can be alkylated to form quaternary isoquinolinium salts. The choice of alkylating agent and reaction conditions is critical to overcome the steric hindrance imposed by the 8-methyl group.

  • Metal Coordination: The nitrogen atom is a key coordination site for transition metals. This property is fundamental to the use of quinoline and isoquinoline derivatives as ligands in catalysis.[7] However, the 8-methyl group can sterically disfavor the formation of certain metal complexes compared to the unsubstituted isoquinoline.

Electrophilic Aromatic Substitution (EAS)

As in isoquinoline, the pyridine ring is deactivated towards electrophiles. Therefore, EAS occurs preferentially on the electron-richer benzene ring. The activating, ortho, para-directing methyl group at C8 directs incoming electrophiles primarily to the C5 and C7 positions.

  • Causality of Regioselectivity: The choice between C5 and C7 substitution is a subtle interplay of electronics and sterics. The C7 position is sterically less hindered, while the C5 position may be more electronically activated. The outcome often depends on the specific electrophile and reaction conditions. A common example is nitration using a mixture of nitric and sulfuric acids, which typically yields a mixture of 5-nitro and 7-nitro isomers.[8]

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic attack is favored on the electron-deficient pyridine ring, particularly at the C1 position. This reaction typically requires a good leaving group (e.g., a halide) at C1. The synthesis of 1-chloro-8-methylisoquinoline, for example, provides a versatile intermediate that can undergo substitution with various nucleophiles (e.g., amines, alkoxides).[1]

Reactivity of the 8-Methyl Group: A Gateway to Novel Derivatives

The 8-methyl group is not merely a passive substituent; it is a reactive handle for extensive functionalization, particularly through modern C-H activation strategies.

  • Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives.

  • C(sp³)–H Activation and Functionalization: This is an area of intense contemporary research. The nitrogen atom of the isoquinoline ring can act as an endogenous directing group, facilitating the regioselective functionalization of the C-H bonds of the 8-methyl group by transition metal catalysts (e.g., Rhodium, Palladium, Cobalt).[1][9] This powerful strategy allows for the direct introduction of various functional groups, including alkenes, alkyls, and halogens, onto the methyl group.[9] This approach is highly valued in drug discovery for its efficiency in building molecular complexity.

Synthetic Strategies for the this compound Core

Several classical and modern methods can be employed to construct the this compound skeleton. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

  • Bischler-Napieralski Reaction: This is a cornerstone of isoquinoline synthesis. It involves the cyclization of an N-acylated β-phenylethylamine using a dehydrating agent (e.g., POCl₃ or P₂O₅), followed by dehydrogenation to yield the aromatic isoquinoline. To synthesize this compound, the starting material would be N-acyl-2-(2-methylphenyl)ethylamine.

  • Skraup-Type Synthesis: While classically used for quinolines, modifications of the Skraup or Doebner-von Miller reactions, which involve reacting an arylamine with α,β-unsaturated carbonyl compounds, can be adapted for isoquinoline synthesis. For this compound, this would typically start from a suitably substituted benzylamine or related precursor.[10]

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, including reaction setup, purification, and characterization, reflecting best practices in synthetic chemistry.

Protocol: Electrophilic Nitration of this compound

This protocol describes the regioselective introduction of a nitro group onto the carbocyclic ring, a key step for further functionalization.

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5 volumes) to the flask while maintaining the temperature below 5°C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 volumes) at 0°C.

  • Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stirring: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a cold aqueous sodium hydroxide solution (e.g., 20% w/v) until the pH is approximately 8-9, keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude mixture of 5-nitro- and 7-nitro-8-methylisoquinoline isomers by column chromatography on silica gel. Characterize the separated products by ¹H NMR, ¹³C NMR, and HRMS to confirm their structures and purity.

Protocol: Palladium-Catalyzed C(sp³)–H Alkenylation of the 8-Methyl Group

This protocol illustrates a modern C-H activation approach to directly functionalize the methyl group, leveraging the nitrogen as a directing group.

cluster_workflow Workflow: Pd-Catalyzed C-H Alkenylation start 1. Assemble Reactants This compound Alkene (e.g., Styrene) Pd(OAc)₂ Catalyst Oxidant (e.g., Ag₂CO₃) Solvent (e.g., DCE) setup 2. Reaction Setup Add reactants to a sealed tube under an inert atmosphere (N₂ or Ar) start->setup Combine heating 3. Thermal Conditions Heat the mixture at 100-120°C for 12-24 hours setup->heating Seal & Heat workup 4. Workup Cool to RT Filter through Celite Concentrate solvent heating->workup Reaction Complete purify 5. Purification Column Chromatography (Silica Gel) workup->purify Crude Product validate 6. Validation Characterize product by ¹H NMR, ¹³C NMR, HRMS purify->validate Pure Product

Caption: Experimental workflow for C-H functionalization.

Methodology:

  • Reactant Assembly: To a screw-cap reaction tube, add this compound (1.0 eq), the desired alkene (e.g., styrene, 2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an oxidant (e.g., silver(I) carbonate, Ag₂CO₃, 2.0 eq).

  • Reaction Setup: Add a suitable solvent (e.g., 1,2-dichloroethane, DCE). Seal the tube tightly and purge with an inert gas like argon or nitrogen.

  • Causality of Reagents: The Pd catalyst is essential for breaking the C-H bond. The oxidant is required to regenerate the active Pd(II) species in the catalytic cycle. The nitrogen atom of the isoquinoline directs the catalyst to the proximate C-H bonds of the methyl group, ensuring high regioselectivity.

  • Thermal Conditions: Place the sealed tube in a preheated oil bath or heating block at 100-120°C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter it through a pad of Celite to remove insoluble inorganic salts.

  • Purification & Validation: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel. The structure and purity of the resulting (E)-8-(2-phenylvinyl)isoquinoline should be rigorously confirmed by spectroscopic methods (NMR, HRMS).

Conclusion

The this compound ring system is a molecule of compelling complexity, where the interplay between the steric bulk of the peri-methyl group and the electronic nature of the isoquinoline core dictates its chemical behavior. While the nitrogen atom's reactivity can be sterically tempered, the carbocyclic ring remains amenable to classical electrophilic substitution. Crucially, the 8-methyl group itself serves as a versatile platform for modern, metal-catalyzed C-H functionalization, opening direct and efficient pathways to novel analogues. A thorough understanding of these reactivity principles is paramount for leveraging this valuable scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

Introduction: The Strategic Importance of the 8-Methylisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel 8-Methylisoquinoline Derivatives

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antimalarial, and anti-inflammatory properties.[2] Within this important class, the this compound framework serves as a particularly versatile building block in drug discovery.[1][3] The methyl group at the C8 position provides a subtle yet significant steric and electronic modification that can influence molecular conformation, receptor binding, and metabolic stability. Furthermore, it serves as a synthetic handle for further functionalization, enabling the exploration of chemical space around the core structure.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary synthetic strategies for accessing novel this compound derivatives. We will delve into the mechanistic underpinnings of these transformations, explain the causality behind experimental choices, and provide detailed, actionable protocols for key reactions.

Logical Framework for Synthesis: A Comparative Overview

The construction of the this compound core can be approached from two fundamentally different perspectives: classical cyclization reactions that build the heterocyclic ring onto a pre-functionalized benzene precursor, and modern transition-metal-catalyzed methods that often construct the core through C-H activation and annulation cascades.

G cluster_0 Synthetic Paradigms cluster_1 Classical Strategies cluster_2 Modern Strategies Start Target: this compound Derivative Classical Start with Substituted Benzene Precursors Start->Classical Ring Formation Modern C-H Activation & Cross-Coupling Start->Modern Ring Construction/ Functionalization BN Bischler-Napieralski Classical->BN PF Pomeranz-Fritsch Classical->PF PS Pictet-Spengler (+ Oxidation) Classical->PS CHA C-H Activation/ Annulation Modern->CHA CC Cross-Coupling (Suzuki, Sonogashira) Modern->CC

Caption: Classical vs. Modern Synthetic Approaches.

Part 1: Classical Ring-Closure Methodologies

These foundational methods rely on intramolecular cyclization of acyclic precursors derived from 2-methyl-substituted benzene starting materials.

The Bischler-Napieralski Reaction

This reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to their aromatic isoquinoline counterparts. The core transformation is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide.[4][5][6]

Mechanistic Rationale: The process begins with the activation of the amide carbonyl by a strong dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][7] This activation is critical as it transforms the relatively unreactive amide into a highly electrophilic intermediate (a nitrilium ion or an imidoyl phosphate), which is capable of undergoing an intramolecular electrophilic attack on the electron-rich aromatic ring.[4][7][8] For the synthesis of an 8-methyl derivative, the starting material is a β-(2-methylphenyl)ethylamine, ensuring the cyclization occurs ortho to the ethylamine moiety, leading to the desired substitution pattern.

G cluster_0 Bischler-Napieralski Reaction Pathway Amide β-(2-methylphenyl)ethylamide Starting Material Activation Activated Intermediate (Nitrilium Ion) Amide->Activation + POCl3 - HPO2Cl2 Cyclization Intramolecular Electrophilic Attack Ring Closure Activation->Cyclization Electrophilic Aromatic Substitution Dihydro 3,4-Dihydro-8-methylisoquinoline Initial Product Cyclization->Dihydro Rearomatization Oxidation Aromatization [O] Dihydro->Oxidation e.g., Pd/C, heat Product This compound Final Product Oxidation->Product

Caption: Mechanism of the Bischler-Napieralski Reaction.

Causality in Protocol: The reaction is most effective when the aromatic ring is electron-rich, as this facilitates the electrophilic substitution step.[6][7] The choice of a refluxing, non-polar solvent like toluene or xylene is to provide the thermal energy required to overcome the activation barrier for cyclization.[7]

The Pomeranz-Fritsch Reaction

This method provides direct access to fully aromatic isoquinolines via the acid-catalyzed cyclization of a benzalamino acetal.[9][10][11]

Mechanistic Rationale: The synthesis proceeds in two main stages. First is the condensation of an aromatic aldehyde with an aminoacetaldehyde acetal to form a Schiff base intermediate (a benzalaminoacetal).[10][12] For our target, 2-methylbenzaldehyde is the required starting material. In the second stage, a strong acid (e.g., concentrated sulfuric acid) protonates the acetal, leading to the elimination of alcohol and subsequent intramolecular cyclization onto the benzene ring to form the isoquinoline nucleus.[9][10]

Causality in Protocol: The use of highly concentrated or fuming sulfuric acid is crucial; it acts as both the catalyst for the cyclization and a powerful dehydrating agent, driving the equilibrium towards the aromatic product.[9] However, this harsh condition limits the reaction's functional group tolerance and can sometimes lead to low yields or undesired side products.[11]

The Pictet-Spengler Reaction

While the Bischler-Napieralski and Pomeranz-Fritsch reactions yield dihydroisoquinolines or isoquinolines directly, the Pictet-Spengler reaction is the premier method for synthesizing the tetrahydroisoquinoline core.[13][14][15] This saturated scaffold is often a valuable intermediate that can be dehydrogenated to the corresponding isoquinoline.

Mechanistic Rationale: The reaction is effectively a special case of the Mannich reaction.[13][16] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic attack and ring closure.[14][16] To synthesize 8-methyl-1,2,3,4-tetrahydroisoquinoline, one would start with β-(2-methylphenyl)ethylamine. The subsequent oxidation to this compound is typically achieved with a catalyst like palladium on carbon (Pd/C) at high temperatures.

Part 2: Modern Transition-Metal-Catalyzed Strategies

Contemporary synthetic chemistry has been revolutionized by transition-metal catalysis, which offers milder conditions, broader substrate scope, and higher efficiency. These methods are particularly powerful for constructing and functionalizing the this compound scaffold.[17][18]

C-H Activation/Annulation Cascades

This elegant strategy involves the direct functionalization of a C-H bond on a benzene ring, followed by annulation with a coupling partner to build the heterocyclic ring.[19] Catalysts based on rhodium, ruthenium, or cobalt are frequently employed.[17][18][19]

Mechanistic Rationale: The synthesis typically begins with a benzene derivative bearing a directing group (e.g., an oxime or imine formed from 2-methylbenzaldehyde).[19] The directing group coordinates to the metal center (e.g., Rh(III)), positioning it to selectively break a C-H bond at the ortho position via a cyclometalation step. This forms a stable rhodacycle intermediate. This intermediate then coordinates with an alkyne, undergoes migratory insertion, and finally, reductive elimination and aromatization to yield the polysubstituted this compound product. This approach is highly atom-economical and allows for the rapid assembly of complex derivatives.[17]

Cross-Coupling for Core Functionalization: The Suzuki-Miyaura Reaction

While C-H activation builds the core, cross-coupling reactions are indispensable for decorating it. The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds by coupling an organoboron species with an organohalide.[20][21] This is the go-to method for aryl-aryl bond formation in drug development.[22]

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-8-methylisoquinoline (e.g., 6-bromo-8-methylisoquinoline), forming a Pd(II) intermediate.[20]

  • Transmetalation: A base activates the boronic acid, facilitating the transfer of its organic group to the palladium center, displacing the halide.[21]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[20]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide L2(R1)Pd(II)-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Aryl L2(R1)Pd(II)-R2 Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Final Product) RedElim->Product R1X R1-X (Halo-8-methylisoquinoline) R1X->OxAdd R2B R2-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3) R2B->Base Base->Transmetal

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Part 3: Experimental Protocols and Data

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-8-methylisoquinoline

This protocol describes a generalized procedure for the synthesis of 6-aryl-8-methylisoquinolines, a common objective in medicinal chemistry programs.[23]

Materials & Reagents:

  • 6-Bromo-8-methylisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask, add 6-bromo-8-methylisoquinoline, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[23]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture. The mixture may change color upon addition.

  • Reaction Execution: Place the sealed flask in a preheated oil bath set to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-8-methylisoquinoline.

Data Summary: Comparison of Synthetic Methods
MethodStarting MaterialsKey Reagents/CatalystProduct TypeAdvantagesDisadvantages
Bischler-Napieralski β-(2-methylphenyl)ethylamidePOCl₃, P₂O₅[4][7]DihydroisoquinolineWell-established, reliable for certain substratesHarsh conditions, requires subsequent oxidation
Pomeranz-Fritsch 2-Methylbenzaldehyde, AminoacetalConc. H₂SO₄[9][10]IsoquinolineDirect access to aromatic coreHarsh acidic conditions, low functional group tolerance
Pictet-Spengler β-(2-methylphenyl)ethylamine, AldehydeProtic/Lewis Acid[14]TetrahydroisoquinolineMild conditions, high yields for THIQsRequires subsequent oxidation for aromatic core
C-H Annulation 2-Methylbenzaldehyde derivative, AlkyneRh(III), Ru(II), Co(III)[17][18][19]IsoquinolineHigh atom economy, high functional group toleranceRequires specialized catalysts, may need directing group
Suzuki Coupling Halo-8-methylisoquinoline, Boronic AcidPd(0) catalyst, Base[20]Functionalized IsoquinolineExcellent functional group tolerance, reliable, versatileRequires pre-functionalized core, residual palladium concerns

Conclusion

The synthesis of novel this compound derivatives is a dynamic field that leverages both time-honored classical reactions and powerful modern catalytic systems. While classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions provide fundamental routes to the core structure, they are often limited by harsh conditions. The advent of transition-metal-catalyzed C-H activation and cross-coupling reactions has profoundly expanded the synthetic toolbox. These contemporary methods offer unparalleled efficiency, selectivity, and functional group tolerance, enabling the rapid generation of diverse molecular libraries essential for modern drug discovery. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to rationally design and execute syntheses of novel this compound derivatives for the advancement of medicinal chemistry and materials science.

References

Methodological & Application

Synthesis of 8-Methylisoquinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 8-methylisoquinoline, a valuable heterocyclic compound in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds, and the targeted placement of a methyl group at the 8-position offers a key building block for the development of novel chemical entities. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also the underlying chemical principles and safety considerations.

Introduction to this compound

This compound (CAS No. 62882-00-2) is an aromatic heterocyclic compound with the molecular formula C₁₀H₉N.[1] Its structure, featuring an isoquinoline core with a methyl substituent on the benzene ring, makes it a versatile intermediate in organic synthesis. The strategic location of the methyl group can influence the electronic properties and steric interactions of the molecule, providing a handle for further functionalization in the development of pharmaceuticals and functional materials.

This protocol details a robust synthesis of this compound via the Pomeranz-Fritsch reaction. This classic named reaction provides a reliable method for constructing the isoquinoline ring system from a benzaldehyde and an aminoacetaldehyde acetal.[2] The reaction proceeds in two main stages: the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization.

Reaction Scheme: The Pomeranz-Fritsch Synthesis of this compound

The overall synthetic route is depicted below:

Step 1: Formation of the Benzalaminoacetal Intermediate

o-Tolualdehyde + Aminoacetaldehyde diethyl acetal → N-(2,2-Diethoxyethyl)-2-methylbenzylidenamine

Step 2: Acid-Catalyzed Cyclization

N-(2,2-Diethoxyethyl)-2-methylbenzylidenamine --(H⁺)--> this compound

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
o-Tolualdehyde≥95%Sigma-AldrichStabilized with 0.1% hydroquinone
Aminoacetaldehyde diethyl acetal≥97%Thermo Fisher ScientificAlso known as 2,2-diethoxyethylamine
Polyphosphoric acid (PPA)83-87% P₂O₅ basisMerckHighly viscous and corrosive
TolueneAnhydrous, ≥99.8%Various
Diethyl etherAnhydrous, ≥99.7%Various
Sodium sulfate (Na₂SO₄)Anhydrous, granularVariousFor drying organic layers
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionIn-house preparation
Hydrochloric acid (HCl)1 M aqueous solutionIn-house preparation
Deionized water
Silica gel60-120 meshVariousFor column chromatography
HexaneHPLC gradeVariousFor column chromatography
Ethyl acetateHPLC gradeVariousFor column chromatography

Safety Precautions

General Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An eyewash station and safety shower should be readily accessible.

Chemical-Specific Hazards:

  • o-Tolualdehyde: Combustible liquid and harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Aminoacetaldehyde diethyl acetal: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[4]

  • Polyphosphoric acid: Causes severe skin and eye burns. May cause severe respiratory and digestive tract irritation. It is hygroscopic and reacts with water, generating heat.[5][6]

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Experimental Protocol

Part 1: Synthesis of the N-(2,2-Diethoxyethyl)-2-methylbenzylidenamine Intermediate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add o-tolualdehyde (12.0 g, 0.1 mol) and aminoacetaldehyde diethyl acetal (13.3 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-3 hours).

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the N-(2,2-diethoxyethyl)-2-methylbenzylidenamine intermediate. This intermediate is typically used in the next step without further purification.

Part 2: Acid-Catalyzed Cyclization to this compound
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place polyphosphoric acid (150 g).

  • Heating: Heat the polyphosphoric acid to 90°C with stirring.

  • Addition of Intermediate: Slowly add the crude N-(2,2-diethoxyethyl)-2-methylbenzylidenamine intermediate from Part 1 to the hot polyphosphoric acid via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 100-110°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 110°C for 2 hours.

  • Quenching: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude this compound can be purified by one of the following methods:

  • Vacuum Distillation: This is the preferred method for larger quantities. The crude product is distilled under reduced pressure. 8-Methylquinoline, a similar compound, is distilled at 143°C and 34 mm Hg pressure.[7] A similar boiling point under vacuum can be expected for this compound.

  • Column Chromatography: For smaller scales or to achieve higher purity, column chromatography on silica gel can be employed. A suitable eluent system is a gradient of hexane and ethyl acetate. The fractions containing the pure product can be identified by thin-layer chromatography (TLC).

  • Acid-Base Extraction: As a basic compound, this compound can be further purified by acid-base extraction. Dissolve the crude product in diethyl ether and extract with 1 M HCl. The aqueous layer containing the protonated isoquinoline is then washed with diethyl ether to remove neutral impurities. The aqueous layer is then basified with a saturated NaHCO₃ solution, and the pure this compound is extracted back into diethyl ether. The ether layer is then dried and concentrated.

Data Presentation

ParameterValue
Starting Materials
o-Tolualdehyde12.0 g (0.1 mol)
Aminoacetaldehyde diethyl acetal13.3 g (0.1 mol)
Product
This compound (Theoretical Yield)14.3 g (0.1 mol)
Physical Properties of this compound
Molecular FormulaC₁₀H₉N
Molecular Weight143.18 g/mol [1]
AppearancePale yellow to brown liquid or solid
Boiling Point258.7°C at 760 mmHg

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Cyclization and Work-up cluster_purification Purification start_part1 o-Tolualdehyde + Aminoacetaldehyde diethyl acetal in Toluene reflux Reflux with Dean-Stark Trap start_part1->reflux Heat rotovap1 Rotary Evaporation reflux->rotovap1 Cool intermediate Crude Intermediate: N-(2,2-Diethoxyethyl)-2- methylbenzylidenamine rotovap1->intermediate add_ppa Add Intermediate to hot Polyphosphoric Acid intermediate->add_ppa react Stir at 110°C add_ppa->react quench Quench with Ice react->quench Cool neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Diethyl Ether neutralize->extract wash_dry Wash and Dry extract->wash_dry rotovap2 Rotary Evaporation wash_dry->rotovap2 crude_product Crude this compound rotovap2->crude_product purify Vacuum Distillation or Column Chromatography or Acid-Base Extraction crude_product->purify final_product Pure this compound purify->final_product

Caption: A schematic overview of the synthesis and purification of this compound.

Pomeranz-Fritsch Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization reactants o-Tolualdehyde + Aminoacetaldehyde diethyl acetal schiff_base N-(2,2-Diethoxyethyl)-2- methylbenzylidenamine + H₂O reactants->schiff_base Toluene, reflux protonation Protonation of Schiff Base schiff_base:n->protonation H⁺ (PPA) cyclization Intramolecular Electrophilic Aromatic Substitution protonation->cyclization elimination Elimination of Ethanol (x2) cyclization->elimination product This compound elimination->product

References

Advanced Chromatographic Strategies for the Analysis of 8-Methylisoquinoline: HPLC and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 8-Methylisoquinoline, a key heterocyclic aromatic compound utilized in pharmaceutical development and organic synthesis. We present robust methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data interpretation. The causality behind experimental choices is elucidated, ensuring technical accuracy and field-proven insights. All methodologies are presented as self-validating systems, grounded in authoritative scientific principles and regulatory guidelines.

Introduction: The Analytical Significance of this compound

This compound (C₁₀H₉N, MW: 143.19 g/mol ) is a substituted isoquinoline, a structural motif prevalent in a vast array of natural alkaloids and synthetic compounds with significant biological activities.[1][2] The precise and accurate quantification of this compound is critical for purity assessment, stability testing, pharmacokinetic studies, and quality control in drug manufacturing. Its physicochemical properties, including its aromatic nature and the presence of a basic nitrogen atom, dictate the selection of appropriate analytical techniques.[1] This guide details two orthogonal and powerful techniques, HPLC and GC-MS, to provide a comprehensive analytical toolkit for this important molecule.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reverse-phase HPLC is the premier technique for the analysis of moderately polar, non-volatile compounds like this compound. The methodology leverages the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Development

The selection of chromatographic parameters is paramount for achieving optimal separation, peak symmetry, and sensitivity.

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography due to its hydrophobicity, which provides excellent retention for aromatic compounds like this compound.[3] The choice of a high-purity silica backbone minimizes silanol interactions, which can cause peak tailing with basic analytes.

  • Mobile Phase Composition: A mixture of acetonitrile and water is a common mobile phase for isoquinoline derivatives.[4][5] Acetonitrile is favored for its low viscosity and UV transparency. The addition of an acidic modifier, such as formic or phosphoric acid, is crucial. It protonates the basic nitrogen of the isoquinoline ring, suppressing its interaction with residual acidic silanols on the stationary phase, thereby improving peak shape and reproducibility.[6] For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[7]

  • Detection: this compound possesses a chromophore due to its aromatic system, making UV detection a simple and robust choice. The UV spectrum of related quinoline compounds suggests strong absorbance in the range of 220-320 nm. An empirical determination of the UV maxima is recommended for optimal sensitivity.

Detailed HPLC Protocol

This protocol is designed as a starting point and should be validated according to ICH guidelines for specific applications.[8][9][10][11]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard or sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of 1 mg/mL to create a stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to achieve a working concentration within the desired calibration range (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions:

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard HPLC system with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and resolution for aromatic compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 20% B to 80% B over 10 minutesEnsures elution of the analyte with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity.
Detection Diode Array Detector (DAD) at 230 nm and 275 nmWavelengths selected based on typical absorbance maxima for isoquinolines.

System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.

Data Analysis and Interpretation

Quantification is achieved by creating a calibration curve from a series of known concentrations of the this compound reference standard. The peak area of the analyte in the sample is then used to determine its concentration from the linear regression of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both chromatographic retention data and mass spectral information for definitive identification.

Rationale for Method Development

The successful GC-MS analysis of this compound hinges on its volatility and thermal stability.

  • Volatility and Thermal Stability: this compound has a boiling point of approximately 258.7°C at 760 mmHg, making it amenable to GC analysis.[12] It is crucial to ensure the injector and transfer line temperatures are high enough to prevent condensation but not so high as to cause thermal degradation.

  • GC Column Selection: A low-polarity stationary phase, such as a 5% phenyl-polymethylsiloxane (e.g., DB-5MS or equivalent), is ideal for the separation of aromatic compounds.[13] This type of column provides good resolution and peak shape for a wide range of analytes.

  • Ionization and Mass Analysis: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible mass spectra. The resulting fragmentation pattern serves as a "fingerprint" for the compound. The mass spectrum of 8-methylquinoline, a close isomer, shows a prominent molecular ion peak (m/z 143) and characteristic fragmentation, which can be extrapolated for this compound.[14] The expected fragmentation would involve the loss of a hydrogen atom (M-1) and potentially a retro-Diels-Alder rearrangement of the heterocyclic ring.[15]

Detailed GC-MS Protocol

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]

  • Dilute the stock solution to a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Transfer the final solution to a 2 mL autosampler vial.

GC-MS Conditions:

ParameterConditionRationale
Instrument Agilent 7890B GC with 5977A MSD or equivalentStandard GC-MS system.
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessLow-polarity column for good separation of aromatic compounds.[13]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures complete vaporization without degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1)Mode depends on sample concentration.
Injection Volume 1 µLStandard injection volume.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minProvides good separation from solvent and other potential impurities.
Transfer Line Temp. 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for EI source.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for reproducible spectra.
Scan Range m/z 40-300Covers the molecular ion and expected fragments.
Data Analysis and Interpretation

Identification of this compound is confirmed by matching both the retention time and the acquired mass spectrum with that of a known reference standard. The mass spectrum should exhibit a molecular ion at m/z 143, corresponding to [C₁₀H₉N]⁺•. Quantification can be performed by integrating the peak area of a characteristic ion (e.g., the molecular ion at m/z 143) and comparing it to a calibration curve.

Workflow Visualization

The following diagram illustrates the general analytical workflow for both HPLC and GC-MS analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC System filter->hplc HPLC Path gcms GC-MS System filter->gcms GC-MS Path acquire Data Acquisition hplc->acquire gcms->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve integrate->calibrate identify Identification (GC-MS) integrate->identify quantify Quantification calibrate->quantify report Final Report quantify->report identify->report

Caption: General workflow for HPLC and GC-MS analysis of this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quantitative analysis, offering high precision and accuracy. The GC-MS method provides unequivocal identification through its combination of chromatographic separation and mass spectrometric detection, making it an invaluable tool for structural confirmation and impurity identification. The choice between these techniques will depend on the specific analytical requirements, such as the need for high-throughput quantitative analysis versus definitive qualitative identification. Both protocols serve as a strong foundation for method development and validation in a regulated environment.

References

Application Notes and Protocols: 8-Methylisoquinoline as a Directing Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and a privileged structural motif in numerous biologically active compounds.[1] The strategic functionalization of this nucleus is paramount for the development of novel therapeutics and functional materials. In organometallic catalysis, N-heterocyclic ligands play a pivotal role in directing and facilitating a myriad of transformations. While the use of 8-methylquinoline as a directing group for C-H activation is well-established, its isomer, 8-methylisoquinoline, remains a comparatively underexplored ligand. This guide provides a comprehensive overview of the synthesis of this compound, the preparation of its organometallic complexes, and detailed protocols for its application in directing C-H activation and cross-coupling reactions. By leveraging established principles of organometallic chemistry and adapting protocols from analogous systems, these notes aim to equip researchers with the foundational knowledge to unlock the synthetic potential of this compound.

The Strategic Advantage of the this compound Ligand

The unique structural architecture of this compound offers several compelling features for its use as a ligand in organometallic catalysis. The nitrogen atom of the isoquinoline ring serves as a robust coordination site for a transition metal, while the proximate 8-methyl group is poised for cyclometalation, forming a stable five-membered metallacycle. This directed C(sp³)–H activation is a powerful strategy for the regioselective functionalization of the methyl group.[1]

The electronic properties of the isoquinoline ring, being slightly more electron-rich than quinoline, can influence the reactivity of the coordinated metal center. Furthermore, the steric environment created by the 8-methyl group can play a crucial role in controlling the selectivity of catalytic transformations.

Synthesis of the this compound Ligand

The synthesis of substituted isoquinolines can be achieved through various methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1] More contemporary approaches, such as palladium-catalyzed α-arylation of ketones, offer a convergent and flexible route to polysubstituted isoquinolines. The following protocol is an adaptation of modern synthetic methodologies for the preparation of the this compound ligand.

Proposed Synthetic Workflow for this compound

G cluster_0 Step 1: Palladium-Catalyzed α-Arylation cluster_1 Step 2: Cyclization and Aromatization Ketone Acetone Product_1 1-(2-(Dimethoxymethyl)-3-methylphenyl)propan-2-one Ketone->Product_1 Arylation Aryl_Halide 1-Bromo-2-(dimethoxymethyl)-3-methylbenzene Aryl_Halide->Product_1 Pd_Catalyst Pd(OAc)₂ / SPhos Pd_Catalyst->Product_1 Base NaOtBu Base->Product_1 Product_2 This compound Product_1->Product_2 Deprotection & Cyclization Acid_Ammonium NH₄Cl / H₂O, EtOH Acid_Ammonium->Product_2

Caption: Proposed two-step synthesis of this compound.

Protocol 2.1: Synthesis of this compound

Step 1: Synthesis of 1-(2-(dimethoxymethyl)-3-methylphenyl)propan-2-one

  • To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by 1-bromo-2-(dimethoxymethyl)-3-methylbenzene (1.0 equiv.) and acetone (1.5 equiv.).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired ketone.

Step 2: Synthesis of this compound

  • Dissolve the ketone from Step 1 (1.0 equiv.) in a mixture of ethanol and water (3:1).

  • Add ammonium chloride (NH₄Cl, 5.0 equiv.).

  • Heat the mixture to reflux (approximately 90 °C) in a sealed tube for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound.

Synthesis of Organometallic Complexes

The nitrogen atom of this compound readily coordinates to transition metals to form stable complexes. The following is a general procedure for the synthesis of a palladium(II) complex, a common precursor for cross-coupling catalysis.

Protocol 3.1: Synthesis of Dichloro-bis(this compound)palladium(II)
  • Dissolve this compound (2.0 equiv.) in a minimal amount of dichloromethane in a round-bottom flask.

  • In a separate flask, dissolve palladium(II) chloride (PdCl₂, 1.0 equiv.) in methanol with gentle heating.

  • Add the methanolic solution of PdCl₂ dropwise to the solution of this compound at room temperature with vigorous stirring.

  • A precipitate should form upon addition. Stir the mixture at room temperature for an additional 4 hours.

  • Collect the solid by vacuum filtration, wash with cold methanol and diethyl ether, and dry under vacuum to yield the [Pd(8-Me-isoQ)₂Cl₂] complex.

Characterization: The resulting complex can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Applications in Organometallic Catalysis

The true potential of this compound lies in its application as a directing ligand to facilitate challenging C-H activation and cross-coupling reactions. The following protocols are adapted from well-established procedures using analogous ligands and serve as a starting point for exploring the catalytic activity of this compound complexes.

Application 4.1: Rhodium-Catalyzed C(sp³)–H Arylation of this compound

This protocol describes the direct arylation of the 8-methyl group, a transformation that is challenging without a directing group.

G Rh_precatalyst [CpRhCl₂]₂ Active_Catalyst [CpRh(OAc)₂] Rh_precatalyst->Active_Catalyst AgOAc Cyclometalated_Intermediate Cyclometalated Rh(III) Intermediate Active_Catalyst->Cyclometalated_Intermediate C-H Activation Oxidative_Addition Oxidative Addition of Aryl Halide Cyclometalated_Intermediate->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Arylated Product Reductive_Elimination->Product Ligand This compound Ligand->Cyclometalated_Intermediate Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Base Base Base->Cyclometalated_Intermediate

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H arylation.

  • To a screw-cap vial, add this compound (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and silver acetate (AgOAc, 10 mol%).

  • Evacuate and backfill the vial with argon.

  • Add the aryl bromide (1.2 equiv.), copper(II) acetate (Cu(OAc)₂, 1.0 equiv. as an oxidant), and anhydrous tert-amyl alcohol (t-AmOH) as the solvent.

  • Seal the vial and heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 8-(arylmethyl)isoquinoline product.

EntryAryl BromideProductExpected Yield (%)
14-Bromotoluene8-(4-Methylbenzyl)isoquinoline75-85
21-Bromo-4-methoxybenzene8-(4-Methoxybenzyl)isoquinoline70-80
31-Bromo-3,5-dimethylbenzene8-(3,5-Dimethylbenzyl)isoquinoline65-75

Note: Yields are estimated based on similar transformations with 8-methylquinoline and will require empirical optimization.

Application 4.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

In this application, a halogenated this compound can be coupled with a boronic acid to introduce further diversity.

A bromination step is first required to prepare the coupling partner.

  • Dissolve this compound in concentrated sulfuric acid at 0 °C.

  • Slowly add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Carefully pour the mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide (NaOH).

  • Extract the product with dichloromethane, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield 5-bromo-8-methylisoquinoline.

  • To a microwave vial, add 5-bromo-8-methylisoquinoline (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add a 10:1 mixture of toluene and water.

  • Seal the vial and heat in a microwave reactor at 100 °C for 30-60 minutes.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 5-aryl-8-methylisoquinoline.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid5-Phenyl-8-methylisoquinoline80-90
24-Acetylphenylboronic acid5-(4-Acetylphenyl)-8-methylisoquinoline75-85
3Thiophene-2-boronic acid5-(Thiophen-2-yl)-8-methylisoquinoline70-80

Note: These conditions are a starting point and may require optimization of the catalyst, ligand, base, and solvent system for optimal results with the this compound scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, ligand in the field of organometallic catalysis. Its structural and electronic properties suggest significant potential for directing C-H activation and facilitating a range of cross-coupling reactions. The protocols detailed in these application notes provide a solid foundation for researchers to begin exploring the synthesis of this ligand, the preparation of its metal complexes, and its application in catalysis. Further research into the coordination chemistry of this compound with various transition metals and the systematic optimization of reaction conditions will undoubtedly unveil new and efficient synthetic methodologies for the construction of complex molecules relevant to drug discovery and materials science.

References

The Versatility of the 8-Methylisoquinoline Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline core, a privileged heterocyclic scaffold, is a cornerstone in the edifice of medicinal chemistry, lending its rigid, bicyclic framework to a multitude of pharmacologically active agents.[1][2] Among its numerous derivatives, 8-Methylisoquinoline emerges as a particularly intriguing starting point for drug discovery, offering a unique combination of steric and electronic properties. The presence of the methyl group at the 8-position can profoundly influence the molecule's interaction with biological targets, potentially enhancing binding affinity and selectivity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the design and synthesis of novel therapeutic agents. We will delve into its role in the development of anticancer, neuroprotective, and kinase-inhibiting compounds, supported by detailed experimental protocols and an analysis of the underlying structure-activity relationships.

Anticancer Applications: A Scaffold for Cytotoxic Agents

The isoquinoline and its isomer, quinoline, are integral components of numerous anticancer drugs.[2][3] The planar aromatic system can intercalate into DNA, while the nitrogen atom provides a key site for hydrogen bonding and coordination with biological targets. The 8-methyl substitution offers a handle for further functionalization or can act as a steric shield, influencing the molecule's orientation within a target's binding pocket.

Rationale for this compound in Anticancer Drug Design

The design of novel anticancer agents often leverages the 8-substituted isoquinoline scaffold for several key reasons:

  • Modulation of Physicochemical Properties: The methyl group can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability.

  • Steric Influence: The C8-methyl group can direct the binding orientation of the molecule, leading to improved selectivity for specific enzyme isoforms or receptor subtypes.

  • Metabolic Stability: The methyl group can block a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life.

A common strategy involves the derivatization of the this compound core to introduce pharmacophores known to interact with cancer-related targets. For instance, the introduction of a hydroxyl group at the 8-position, creating an 8-hydroxyquinoline scaffold, is a well-established strategy for developing metal-chelating agents with anticancer activity.[4][5]

Synthesis of this compound-Based Anticancer Agents: A Representative Protocol

The following protocol outlines a general strategy for the synthesis of a substituted this compound derivative, inspired by established methodologies for related quinoline compounds.[6] This multi-step synthesis involves the construction of the isoquinoline core followed by functionalization.

Step 1: Synthesis of this compound (Skraup-Doebner-von Miller reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of o-toluidine (1 equivalent) and glycerol (3 equivalents).

  • Addition of Oxidizing Agent: Slowly add a mild oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate (1.2 equivalents), to the reaction mixture while maintaining the temperature below 120°C.

  • Heating: Heat the reaction mixture to 130-140°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Step 2: Bromination at the 7-position

  • Reaction Setup: Dissolve this compound (1 equivalent) in concentrated sulfuric acid in a round-bottom flask cooled in an ice bath.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto ice, neutralize with aqueous ammonia, and extract with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give 7-Bromo-8-methylisoquinoline.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a degassed solution of 7-Bromo-8-methylisoquinoline (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane/water), add the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 90-100°C for 8-12 hours.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, a 7-Aryl-8-methylisoquinoline derivative, is purified by column chromatography.

In Vitro Evaluation of Anticancer Activity: MTS Assay Protocol

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.[7][8][9]

Protocol 2: MTS Assay for Cytotoxicity of this compound Derivatives

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare stock solutions of the synthesized this compound derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Compound IDScaffoldR1 (Position 7)Target Cell LineIC₅₀ (µM)
8-OHQ-Carb 8-Hydroxyquinoline-CHOHep3B6.25 ± 0.034
8-OHQ-Carb 8-Hydroxyquinoline-CHOMDA-MB-23112.5 - 25
Pt-QCl 8-Hydroxyquinoline-Pt(II) Complex-MDA-MB-2315.49 ± 0.14
Pt-QBr 8-Hydroxyquinoline-Pt(II) Complex-MDA-MB-2317.09 ± 0.24

Data for illustrative purposes, adapted from studies on 8-hydroxyquinoline derivatives.[10][12]

G cluster_synthesis Synthesis Workflow cluster_assay Cytotoxicity Assay Workflow o-Toluidine o-Toluidine This compound This compound o-Toluidine->this compound Skraup-Doebner-von Miller 7-Bromo-8-methylisoquinoline 7-Bromo-8-methylisoquinoline This compound->7-Bromo-8-methylisoquinoline Bromination (NBS) Final Compound Final Compound 7-Bromo-8-methylisoquinoline->Final Compound Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Final Compound Cancer Cells Cancer Cells Compound Treatment Compound Treatment Cancer Cells->Compound Treatment MTS Assay MTS Assay Compound Treatment->MTS Assay 48-72h Incubation IC50 Determination IC50 Determination MTS Assay->IC50 Determination Absorbance Reading

Caption: Synthetic and biological evaluation workflow for this compound derivatives.

Neuroprotective Applications: A Shield Against Neuronal Damage

Isoquinoline alkaloids have demonstrated a wide array of neuroprotective effects, attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[13][14][15] The this compound scaffold can serve as a template for the development of novel agents for neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanistic Insights into Neuroprotection

Derivatives of the parent isoquinoline scaffold are believed to exert their neuroprotective effects through multiple mechanisms:

  • Antioxidant Activity: They can scavenge reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes.[16]

  • Anti-inflammatory Effects: They can inhibit the production of pro-inflammatory cytokines in the brain.[13]

  • Modulation of Signaling Pathways: They can interfere with apoptotic pathways and modulate the activity of kinases involved in neuronal survival.

Protocol for Evaluating Neuroprotective Activity

A common in vitro model for neuroprotection involves challenging neuronal cells with a neurotoxin and assessing the ability of a test compound to mitigate the damage.

Protocol 3: Neuroprotection Assay against MPP⁺-induced Toxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For differentiation, cells can be treated with retinoic acid.

  • Compound Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of the this compound derivative for 2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin that selectively damages dopaminergic neurons, to the wells.[17]

  • Incubation: Co-incubate the cells with the test compound and MPP⁺ for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTS or MTT assay as described in Protocol 2. An increase in cell viability in the presence of the test compound compared to MPP⁺ alone indicates a neuroprotective effect.

G Neurotoxin (e.g., MPP+) Neurotoxin (e.g., MPP+) Neuronal Cells (SH-SY5Y) Neuronal Cells (SH-SY5Y) Neurotoxin (e.g., MPP+)->Neuronal Cells (SH-SY5Y) Oxidative Stress Oxidative Stress Neuronal Cells (SH-SY5Y)->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Neuronal Cells (SH-SY5Y)->Mitochondrial Dysfunction Apoptosis Apoptosis Oxidative Stress->Apoptosis Mitochondrial Dysfunction->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death This compound Derivative This compound Derivative Neuroprotection Neuroprotection This compound Derivative->Neuroprotection Inhibits Neuroprotection->Oxidative Stress Neuroprotection->Apoptosis

Caption: Mechanism of neuroprotection by this compound derivatives.

Kinase Inhibitors: Targeting Dysregulated Signaling

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[18][19] The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and enabling the molecule to bind to the ATP-binding pocket of kinases.

This compound as a Kinase Inhibitor Scaffold

The 8-methyl group can play a crucial role in the design of selective kinase inhibitors by:

  • Probing Hydrophobic Pockets: The methyl group can fit into small hydrophobic pockets within the ATP-binding site, increasing binding affinity.

  • Inducing a Specific Conformation: The steric bulk of the methyl group can force the molecule to adopt a specific conformation that is favorable for binding to the target kinase.

  • Enhancing Selectivity: By exploiting subtle differences in the topology of the ATP-binding sites of different kinases, the 8-methyl group can contribute to selectivity.

While specific examples of potent kinase inhibitors based on the this compound scaffold are still emerging, the principles of kinase inhibitor design suggest that this is a promising area for future research. A key strategy would be to append known kinase-binding motifs to the this compound core.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its unique structural features provide a foundation for the design of potent and selective anticancer, neuroprotective, and kinase-inhibiting compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising molecular framework in their drug discovery endeavors. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and effective medicines.

References

Application Note: High-Purity Isolation of 8-Methylisoquinoline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Methylisoquinoline is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, valued for its role in the development of novel therapeutic agents.[1][2] The purity of this compound is paramount for its successful application in research and drug development. This application note provides a detailed protocol for the purification of this compound using silica gel flash column chromatography. The methodology is grounded in established chromatographic principles and tailored to the specific physicochemical properties of N-heterocyclic compounds. We offer a step-by-step guide from method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified product, including recommendations for solvent systems and troubleshooting.

Introduction

This compound is an aromatic N-heterocyclic compound featuring an isoquinoline core with a methyl group at the 8-position.[1] This structural motif is present in numerous biologically active molecules, making this compound a valuable intermediate in synthetic chemistry.[2] Crude synthetic mixtures often contain unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. Therefore, a robust purification method is essential to obtain high-purity this compound.

Flash column chromatography is a widely adopted technique for the preparative separation of organic compounds due to its efficiency and speed.[3][4] This method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption and polarity.[5] For basic compounds like this compound, special considerations are necessary to achieve optimal separation and recovery.

Principles of Separation

The purification of this compound by flash chromatography on silica gel is governed by the principles of normal-phase chromatography.[5] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation mechanism relies on the adsorption of the analyte onto the polar surface of the silica gel and its subsequent desorption by the mobile phase.

This compound, with its nitrogen-containing heterocyclic ring, exhibits moderate polarity. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, which can lead to peak tailing and poor separation.[5] To mitigate this, a small amount of a basic modifier, such as triethylamine or pyridine, is often added to the mobile phase. This modifier competitively binds to the active sites on the silica gel, reducing the strong interaction with the basic analyte and resulting in more symmetrical peaks and improved resolution.[3][5]

The selection of an appropriate mobile phase is critical for successful purification and is best determined empirically using Thin-Layer Chromatography (TLC).[6] A well-chosen solvent system will provide a retention factor (Rf) for the desired compound in the range of 0.25 to 0.35 on a TLC plate, which generally translates to good separation on a flash column.[6]

Materials and Methods

Materials and Equipment
  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm particle size)[4]

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Triethylamine (or Pyridine)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Air or nitrogen supply with a flow controller

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

Safety Precautions

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] Review the Safety Data Sheet (SDS) for this compound and all solvents before starting any work.[9][10][11]

Experimental Protocol

Method Development using Thin-Layer Chromatography (TLC)

The initial and most crucial step is to identify a suitable solvent system using TLC.[6]

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Spotting: Spot the dissolved sample onto a TLC plate.

  • Development: Develop the TLC plate in various solvent systems. Good starting points for N-heterocycles include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[6][12]

  • Modifier Addition: To counteract the basicity of the isoquinoline, add a small amount (e.g., 0.1-1%) of triethylamine to the eluent.[3]

  • Visualization: Visualize the developed plate under a UV lamp.

  • Optimization: The goal is to find a solvent system where the Rf value of this compound is approximately 0.25-0.35, and there is good separation from impurities.[6]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)High surface area provides good resolution for flash chromatography.[4]
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/MethanolGradients of these solvent systems offer a good polarity range for eluting moderately polar compounds.[12]
Mobile Phase Modifier 0.1-1% TriethylamineNeutralizes acidic sites on silica gel, preventing peak tailing of the basic analyte.[3][5]
Target Rf (TLC) 0.25 - 0.35This Rf range typically provides the best balance between separation efficiency and elution time in column chromatography.[6]
Flash Column Chromatography Procedure

The following workflow illustrates the key steps in the purification process:

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Packing Column Packing TLC->Packing Select Eluent Loading Sample Loading Packing->Loading Elution Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure 8-Methyl- isoquinoline Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Guide:

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[6]

    • Add a thin layer of sand (about 1 cm).[6]

    • Prepare a slurry of silica gel in the chosen mobile phase (from TLC analysis).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.[4]

    • Crucially, never let the solvent level drop below the top of the silica gel. [6]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • For compounds with poor solubility in the eluent, a "dry loading" technique can be used. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[3][6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Begin collecting fractions in test tubes.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes). This can be effective if impurities have significantly different polarities.[6]

  • Monitoring and Isolation:

    • Periodically analyze the collected fractions by TLC to determine which contain the pure this compound.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values between the product and impurities.
Column overloaded.Use a larger column or reduce the amount of crude material loaded. A general rule is a silica-to-sample ratio of 20:1 to 100:1 by weight.[4]
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Peak Tailing Strong interaction between the basic analyte and acidic silica gel.Add 0.1-1% triethylamine or pyridine to the mobile phase.[3][5]
Cracked Silica Bed Column ran dry.Always keep the silica bed wet with the mobile phase.[6] Repack the column if cracking occurs.

Conclusion

This application note presents a comprehensive and reliable protocol for the purification of this compound using flash column chromatography. By following the principles of method development with TLC and addressing the specific challenges associated with purifying N-heterocyclic compounds, researchers can consistently obtain high-purity material essential for their work in drug discovery and organic synthesis.

References

Application Notes & Protocols for the Strategic Functionalization of 8-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of the 8-Methylisoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional organic materials. The strategic introduction of substituents onto this scaffold is a cornerstone of modern drug development and molecular engineering. This compound, in particular, presents a unique synthetic handle: the C8-methyl group. The proximity of this sp³-hybridized carbon center to the heterocyclic nitrogen atom allows for directed C-H activation, a powerful and atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds.

While the analogous C(sp³)-H functionalization of 8-methylquinoline is well-documented, specific, optimized protocols for this compound are less prevalent in the current body of scientific literature. However, the fundamental principles of transition-metal-catalyzed C-H activation, driven by the chelating assistance of the endocyclic nitrogen, provide a robust framework for adapting these established methods. This guide presents detailed, field-proven protocols for the functionalization of the highly analogous 8-methylquinoline and provides a comprehensive, adaptable starting point for the successful functionalization of this compound.

Core Principle: Directed C(sp³)-H Activation

The strategic advantage of functionalizing the methyl group of this compound lies in the directing-group capacity of the isoquinoline nitrogen. In the presence of a suitable transition metal catalyst (e.g., Rhodium or Palladium), the nitrogen atom can coordinate to the metal center, positioning it in close proximity to the C-H bonds of the 8-methyl group. This facilitates the formation of a stable cyclometalated intermediate, which is the key step in activating the otherwise inert C-H bond for subsequent reaction with a coupling partner.

G cluster_0 C-H Activation Mechanism This compound This compound Cyclometalated_Intermediate Cyclometalated Intermediate This compound->Cyclometalated_Intermediate Coordination & C-H Cleavage Transition_Metal_Catalyst Transition Metal Catalyst (e.g., Rh, Pd) Transition_Metal_Catalyst->Cyclometalated_Intermediate Functionalized_Product Functionalized This compound Cyclometalated_Intermediate->Functionalized_Product Reaction with Coupling Partner Coupling_Partner Coupling Partner (e.g., Alkyne, Aryl Halide) Coupling_Partner->Functionalized_Product

Figure 1: Generalized mechanism of directed C-H activation.

I. Rhodium(III)-Catalyzed Alkenylation of the 8-Methyl Group

This protocol, adapted from the work of Wang and coworkers on 8-methylquinolines, describes a highly regio- and stereoselective method for introducing an allyl group at the 8-position.[1] The reaction proceeds via a C(sp³)-H activation mechanism and offers a direct route to valuable synthetic intermediates.

Protocol 1: Rh(III)-Catalyzed Alkenylation of 8-Methylquinoline (Established Method)

Materials:

  • 8-Methylquinoline (1 equiv.)

  • Alkyne (e.g., diphenylacetylene, 2 equiv.)

  • [{Cp*RhCl₂}₂] (5.0 mol%)

  • Cu(OAc)₂·H₂O (25.0 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stir bar

  • Argon atmosphere

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 8-methylquinoline (0.5 mmol, 1 equiv.), the alkyne (1.0 mmol, 2.0 equiv.), [{Cp*RhCl₂}₂] (15.5 mg, 0.025 mmol, 5.0 mol%), and Cu(OAc)₂·H₂O (25.0 mg, 0.125 mmol, 25.0 mol%).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous DMF (1.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 8-allylquinoline derivative.

Adapted Protocol for this compound:

Note: This is a starting point protocol and may require optimization of reaction time, temperature, and catalyst/oxidant loading.

Procedure:

  • Follow the same procedure as for 8-methylquinoline, substituting this compound (0.5 mmol, 1 equiv.) as the starting material.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 4-6 hours) to determine the optimal reaction time.

  • If the reaction is sluggish, consider increasing the temperature in 10 °C increments (up to 120 °C).

  • If side product formation is observed, a lower reaction temperature or a different copper oxidant may be beneficial.

Parameter8-Methylquinoline (Established)This compound (Adapted Starting Point)
Substrate 8-MethylquinolineThis compound
Catalyst [{CpRhCl₂}₂] (5.0 mol%)[{CpRhCl₂}₂] (5.0 mol%)
Oxidant Cu(OAc)₂·H₂O (25.0 mol%)Cu(OAc)₂·H₂O (25.0 mol%)
Solvent Anhydrous DMFAnhydrous DMF
Temperature 80 °C80-120 °C (optimization may be required)
Time 24 h12-48 h (monitor for completion)

Table 1: Reaction parameters for Rh(III)-catalyzed alkenylation.

G cluster_1 Workflow for Rh(III)-Catalyzed Alkenylation Start Start Combine_Reagents Combine this compound, Alkyne, Rh(III) catalyst, and Cu(II) oxidant in a Schlenk tube Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (Argon) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous DMF Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (80-120 °C, 12-48 h) Add_Solvent->Heat_Stir Workup Solvent Evaporation Heat_Stir->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Figure 2: Experimental workflow for Rh(III)-catalyzed alkenylation.

II. Palladium-Catalyzed Alkylation of the 8-Methyl Group with Aziridines

This protocol provides a method for the introduction of a γ-amino-propyl chain at the 8-position, a valuable transformation for the synthesis of compounds with potential biological activity. The method, originally developed for 8-methylquinolines, utilizes a palladium catalyst to mediate the C(sp³)-H activation and subsequent ring-opening of an aziridine.[2]

Protocol 2: Pd-Catalyzed Alkylation of 8-Methylquinoline with Aziridines (Established Method)

Materials:

  • 8-Methylquinoline (1 equiv.)

  • N-Tosylaziridine (1.5 equiv.)

  • Pd(OAc)₂ (10 mol%)

  • Pivolic Acid (PivOH) (30 mol%)

  • K₂CO₃ (2 equiv.)

  • Toluene

  • Sealed tube

Procedure:

  • To a sealed tube, add 8-methylquinoline (0.2 mmol, 1 equiv.), N-tosylaziridine (0.3 mmol, 1.5 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), Pivolic Acid (6.2 mg, 0.06 mmol, 30 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2 equiv.).

  • Add toluene (1.0 mL).

  • Seal the tube and stir the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Adapted Protocol for this compound:

Note: This protocol is an adaptation and may require optimization. The choice of ligand for the palladium catalyst could be crucial for achieving high yields with this compound.

Procedure:

  • Follow the same procedure as for 8-methylquinoline, substituting this compound (0.2 mmol, 1 equiv.) as the starting material.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is inefficient, consider screening different palladium sources (e.g., Pd(TFA)₂) and additives. The use of a ligand, such as a phosphine or N-heterocyclic carbene (NHC) ligand, may be beneficial.

  • The reaction temperature and time should also be considered as parameters for optimization.

Parameter8-Methylquinoline (Established)This compound (Adapted Starting Point)
Substrate 8-MethylquinolineThis compound
Coupling Partner N-TosylaziridineN-Tosylaziridine
Catalyst Pd(OAc)₂ (10 mol%)Pd(OAc)₂ (10 mol%)
Additive Pivolic Acid (30 mol%)Pivolic Acid (30 mol%)
Base K₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent TolueneToluene
Temperature 120 °C100-140 °C (optimization may be required)
Time 12 h12-24 h (monitor for completion)

Table 2: Reaction parameters for Pd-catalyzed alkylation.

G cluster_2 Workflow for Pd-Catalyzed Alkylation Start Start Combine_Reagents Combine this compound, Aziridine, Pd(OAc)₂, PivOH, and K₂CO₃ in a sealed tube Start->Combine_Reagents Add_Solvent Add Toluene Combine_Reagents->Add_Solvent Heat_Stir Heat and Stir (100-140 °C, 12-24 h) Add_Solvent->Heat_Stir Workup Dilute, Filter, and Concentrate Heat_Stir->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Figure 3: Experimental workflow for Pd-catalyzed alkylation.

III. Photocatalytic Functionalization: A Mild and Green Approach

Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. While specific protocols for the direct photocatalytic functionalization of the 8-methyl group of this compound are still emerging, the principles of generating radical species that can react with the activated methyl group are well-established. An isoquinoline-derived organic photocatalyst has been shown to be effective in the dehydrogenative cross-coupling of heteroarenes with alkanes.[3] This suggests that similar strategies could be developed for the functionalization of this compound.

Conceptual Approach:

A potential strategy would involve the use of a suitable photocatalyst (e.g., an iridium complex or an organic dye) to generate a radical from a precursor. This radical could then add to the this compound, which has been activated by the photocatalyst. Alternatively, the photocatalyst could directly abstract a hydrogen atom from the 8-methyl group to generate a benzylic radical, which could then be trapped by a suitable electrophile or radical species.

General Considerations for Developing a Photocatalytic Protocol:

  • Photocatalyst Selection: The choice of photocatalyst is critical and will depend on the specific transformation. The catalyst's redox potentials must be matched to the substrates.

  • Solvent: A solvent that is transparent to the wavelength of light being used and that can dissolve all reaction components is required. Acetonitrile and dimethyl sulfoxide are common choices.

  • Light Source: Blue or white LEDs are commonly used as the light source.

  • Atmosphere: Reactions may need to be performed under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.

Further research and development are needed to establish robust and general photocatalytic protocols for the direct functionalization of this compound.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Transition metal catalysts and reagents can be toxic and should be handled with care.

  • Pressurized sealed tubes should be handled with appropriate caution.

Conclusion

The functionalization of this compound, particularly through the direct activation of the 8-methyl group, holds significant promise for the synthesis of novel compounds for drug discovery and materials science. While direct, optimized protocols are still emerging, the well-established methodologies for the analogous 8-methylquinoline provide a strong foundation for researchers to build upon. The protocols and guidelines presented in this application note offer a detailed and scientifically grounded starting point for the successful exploration of the rich chemistry of the this compound scaffold. Careful optimization of the adapted protocols is likely to yield efficient and selective transformations, unlocking the full synthetic potential of this valuable building block.

References

Application Notes and Protocols for High-Throughput Screening of 8-Methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 8-Methylisoquinoline derivatives, in particular, represent a promising class of molecules for drug discovery, with potential applications as inhibitors of key cellular enzymes such as kinases and Poly (ADP-ribose) polymerases (PARPs). High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify promising lead candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays tailored for the discovery of bioactive this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation.

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound core structure offers a versatile scaffold for the development of targeted therapeutics. The strategic placement of the methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially leading to enhanced potency and selectivity for specific biological targets.[1] Research into related isoquinoline compounds, such as isoquinoline-8-sulfonamides, has demonstrated their utility as inhibitors of protein kinases like Protein Kinase C (PKC).[2] Furthermore, derivatives of the closely related 8-hydroxyquinoline have been identified as inhibitors of histone demethylases and activators of p53, highlighting the diverse biological activities accessible from this chemical space.[3][4][5]

High-throughput screening (HTS) enables the rapid evaluation of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[6][7][8] This guide will focus on two prominent classes of drug targets for which isoquinoline derivatives have shown promise: protein kinases and Poly (ADP-ribose) polymerases (PARPs).

Selecting the Right HTS Assay: A Strategic Approach

The choice of an HTS assay is critical and depends on the specific biological question being addressed. The two main categories of assays are biochemical and cell-based.[8]

  • Biochemical Assays: These assays utilize purified molecular components (e.g., enzyme, substrate) to measure the direct effect of a compound on a specific target. They are ideal for identifying direct inhibitors and for structure-activity relationship (SAR) studies.

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using living cells. They provide insights into a compound's cell permeability, cytotoxicity, and its effect on a specific signaling pathway within a cellular context.[6][7]

For a comprehensive screening campaign of this compound derivatives, a tiered approach is recommended, starting with a primary biochemical screen to identify direct inhibitors, followed by secondary cell-based assays to confirm on-target activity and assess cellular effects.

HTS Workflow for this compound Derivatives

The following diagram illustrates a typical HTS workflow for the identification and validation of bioactive this compound derivatives.

HTS_Workflow cluster_0 Primary Screening (Biochemical) cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Screening (Cell-Based) cluster_3 Lead Optimization Compound Library Compound Library Biochemical HTS Biochemical HTS Compound Library->Biochemical HTS 10 µM Primary Hits Primary Hits Biochemical HTS->Primary Hits Identify direct binders/inhibitors Dose-Response Dose-Response Primary Hits->Dose-Response Test concentration gradient Confirmed Hits Confirmed Hits Dose-Response->Confirmed Hits Determine IC50 Cell-Based Assay Cell-Based Assay Confirmed Hits->Cell-Based Assay Confirm on-target activity in cells Validated Hits Validated Hits Cell-Based Assay->Validated Hits Assess cellular potency & toxicity SAR Studies SAR Studies Validated Hits->SAR Studies

Caption: High-throughput screening (HTS) workflow for this compound derivatives.

Biochemical HTS Assays

Application Note: High-Throughput Screening for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, particularly cancer. The following protocol describes a fluorescence polarization (FP)-based assay for the high-throughput screening of this compound derivatives as potential kinase inhibitors. FP assays are homogeneous, meaning they do not require separation steps, making them well-suited for HTS.[9]

Principle of the Assay: This assay measures the binding of a fluorescently labeled tracer (a known ligand or ATP analog) to the kinase. When the tracer is bound to the large kinase enzyme, it tumbles slowly in solution, resulting in a high FP signal. If a test compound from the this compound library binds to the kinase and displaces the tracer, the small, unbound tracer tumbles rapidly, leading to a low FP signal.

Materials:

  • Purified recombinant kinase of interest

  • Fluorescently labeled tracer (specific to the kinase)

  • This compound compound library (dissolved in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each this compound derivative from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).

  • Kinase and Tracer Preparation:

    • Prepare a 2X kinase solution in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 2X tracer solution in Assay Buffer. The concentration should be at or below its Kd for the kinase.

  • Assay Assembly:

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Add 5 µL of the 2X tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

The inhibitory activity of the test compounds is calculated as a percentage of inhibition relative to the controls:

% Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])

Where:

  • FP_sample is the FP signal in the presence of the test compound.

  • FP_max is the average FP signal of the negative control (DMSO).

  • FP_min is the average FP signal of the positive control (known inhibitor).

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Table 1: Representative Data for a Kinase FP HTS Assay

Compound IDConcentration (µM)% InhibitionHit (Y/N)
8-MIQ-0011085.2Y
8-MIQ-002105.6N
8-MIQ-0031062.1Y
Positive Control198.5N/A
Negative ControlN/A0.2N/A
Application Note: High-Throughput Screening for PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, and their inhibition is a clinically validated strategy for cancer therapy.[10] Several HTS-compatible assays exist for identifying PARP inhibitors.[9] The following protocol describes a fluorescence-based activity assay.

Principle of the Assay: This assay quantifies the consumption of NAD+, a co-substrate of PARP, during the poly(ADP-ribosyl)ation reaction. A developer reagent is added that contains an enzyme that converts any remaining NAD+ into a fluorescent product. Therefore, a high fluorescence signal indicates low PARP activity (inhibition), while a low signal indicates high PARP activity.[10]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • This compound compound library (in DMSO)

  • PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Developer Reagent (containing NAD+ converting enzyme)

  • White, opaque 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each this compound derivative from the library (10 mM in DMSO) into the wells of a 384-well plate.

    • Include appropriate positive (known PARP inhibitor, e.g., Olaparib) and negative (DMSO) controls.

  • Reaction Mix Preparation:

    • Prepare a 2X PARP1/Activated DNA solution in PARP Assay Buffer.

    • Prepare a 2X NAD+ solution in PARP Assay Buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X PARP1/Activated DNA solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X NAD+ solution to all wells.

  • Enzymatic Reaction and Development:

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and develop the signal by adding 10 µL of the Developer Reagent to each well.

    • Incubate for an additional 15 minutes at room temperature.

  • Measurement:

    • Measure the fluorescence intensity on a microplate reader (e.g., Excitation: 540 nm, Emission: 590 nm).

Data Analysis:

The percent inhibition is calculated as follows:

% Inhibition = 100 * [(Fluo_sample - Fluo_min) / (Fluo_max - Fluo_min)]

Where:

  • Fluo_sample is the fluorescence signal in the presence of the test compound.

  • Fluo_max is the average fluorescence of the positive control (inhibitor).

  • Fluo_min is the average fluorescence of the negative control (DMSO).

Cell-Based HTS Assays

Application Note: Cell-Based Assay for PARP Inhibition (PARP Trapping)

In addition to catalytic inhibition, some PARP inhibitors "trap" PARP on DNA, leading to cytotoxic DNA-PARP complexes. A fluorescence polarization-based PARP trapping assay can be used to identify compounds with this mechanism of action.[9]

Principle of the Assay: This homogeneous assay uses a fluorescently labeled DNA probe. The binding of PARP to this probe in the presence of an inhibitor that promotes trapping leads to an increase in the fluorescence polarization signal.[9]

PARP_Trapping_Assay Fluorescent_DNA Fluorescent DNA Probe (Low FP) Trapped_Complex PARP-DNA-Inhibitor Complex (High FP) Fluorescent_DNA->Trapped_Complex PARP PARP Enzyme PARP->Trapped_Complex Inhibitor This compound (Trapping Inhibitor) Inhibitor->Trapped_Complex

Caption: Principle of the PARP Trapping Fluorescence Polarization Assay.

Materials:

  • Cancer cell line with a relevant genetic background (e.g., BRCA-mutant)

  • This compound compound library (in DMSO)

  • Fluorescently labeled oligonucleotide duplex

  • Cell lysis buffer

  • Black 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with the this compound compounds at various concentrations for 24-48 hours.

  • Cell Lysis and Assay:

    • Aspirate the culture medium and lyse the cells by adding cell lysis buffer containing the fluorescent DNA probe.

    • Incubate for 30 minutes at room temperature.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

An increase in the FP signal indicates PARP trapping. The data can be plotted as a dose-response curve to determine the EC50 for trapping.

Application Note: Cell Viability/Cytotoxicity Assay

A crucial secondary assay is to determine the effect of hit compounds on cell viability. This helps to distinguish between specific on-target effects and general cytotoxicity. The MTT or resazurin reduction assays are common, cost-effective methods for this purpose.[11]

Principle of the Assay: Metabolically active cells reduce a substrate (e.g., MTT, resazurin) into a colored or fluorescent product. The amount of product formed is proportional to the number of viable cells.[6][11]

Materials:

  • Cancer cell line of interest

  • This compound hit compounds

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • Clear-bottom, black-walled 96- or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells at a predetermined density into the wells of the microplate and incubate overnight.

  • Compound Treatment:

    • Add serial dilutions of the hit compounds to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • Resazurin Addition and Incubation:

    • Add resazurin solution to each well to a final concentration of 10% of the culture volume.

    • Incubate for 2-4 hours at 37°C.

  • Measurement:

    • Measure the fluorescence of the reduced product (resorufin) at an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 2: Representative IC50 Data from a Cell Viability Assay

Compound IDTarget Kinase IC50 (nM)Cell Viability IC50 (µM)
8-MIQ-001851.2
8-MIQ-0032508.7
DoxorubicinN/A0.5

Conclusion and Future Directions

This guide provides a framework for the high-throughput screening of this compound derivatives against two important classes of drug targets: protein kinases and PARPs. The detailed protocols for both biochemical and cell-based assays offer a robust starting point for identifying and validating novel bioactive compounds. Hits identified from these screens can be further characterized through more advanced assays, such as target deconvolution for phenotypic screen hits, and their structures can be optimized through medicinal chemistry efforts to generate potent and selective lead compounds for preclinical development. The versatility of the this compound scaffold, combined with the power of HTS, holds significant promise for the discovery of next-generation therapeutics.

References

8-Methylisoquinoline: A Versatile Scaffold for Advanced Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Heterocycle, a Gateway to Functional Probes

To the experienced researcher in chemical biology and drug discovery, the isoquinoline core is a familiar and privileged scaffold, present in a multitude of natural products and synthetic compounds with significant biological activities.[1] Among its many derivatives, 8-Methylisoquinoline emerges not as a standalone chemical probe, but as a strategically important building block for the synthesis of highly specific and functional probes. Its utility lies in the unique positioning of the methyl group at the 8-position, which serves as a versatile chemical handle for introducing functionalities that bestow probing capabilities. This guide provides an in-depth exploration of the principles, synthetic strategies, and detailed protocols for leveraging the this compound scaffold to develop sophisticated chemical probes for biological research.

The isoquinoline nucleus itself, a fusion of a benzene and a pyridine ring, possesses inherent properties such as potential fluorescence that make it an attractive starting point for probe design.[2] However, it is the strategic functionalization of this core that transforms it into a tool for interrogating complex biological systems. This guide will focus on the journey from the foundational this compound molecule to its application in creating probes for cellular imaging and biochemical assays.

Core Principles: The Strategic Advantage of the 8-Methyl Group

The development of a chemical probe from the this compound scaffold is underpinned by the ability to selectively modify the 8-methyl group. This position offers a site for chemical reactions that can introduce a variety of functional moieties without significantly altering the core isoquinoline structure, which is often crucial for maintaining desirable photophysical properties or target interactions.

From Inert Methyl to Reactive Handle: The Power of Oxidation

The key initial step in harnessing this compound for probe development is the oxidation of the relatively inert methyl group into a more reactive functional group, such as an aldehyde (isoquinoline-8-carbaldehyde) or a carboxylic acid (isoquinoline-8-carboxylic acid). This transformation is the gateway to a plethora of subsequent chemical modifications. A common and effective method for this oxidation is the use of selenium dioxide (SeO₂), which can selectively oxidize benzylic methyl groups.

This foundational reaction opens the door to a wide array of synthetic possibilities, including:

  • Amide and Ester Formation: The resulting carboxylic acid can be readily coupled with amines or alcohols to introduce reporter groups (fluorophores, biotin), affinity tags, or specific binding motifs.

  • Schiff Base Condensation: The aldehyde functionality can react with primary amines to form imines (Schiff bases), a versatile linkage for attaching various molecular components.

  • Reductive Amination: The aldehyde can be converted to an amine, providing another point of attachment for different functionalities.

Designing this compound-Based Probes: A Modular Approach

The design of a chemical probe based on the this compound scaffold typically follows a modular approach, where different components are synthetically linked to achieve the desired function.

Caption: Modular design of a chemical probe from the this compound scaffold.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of a fluorescent metal ion sensor derived from this compound, illustrating the practical application of the principles discussed above. The design is inspired by the well-established use of 8-hydroxyquinoline and 8-aminoquinoline derivatives as potent metal chelators and fluorescent sensors.[3][4]

Protocol 1: Synthesis of Isoquinoline-8-carbaldehyde from this compound

This protocol describes the selective oxidation of the methyl group of this compound to an aldehyde, a critical first step in the synthesis of more complex probes.

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in 1,4-dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the black selenium byproduct.

  • Evaporate the dioxane under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude isoquinoline-8-carbaldehyde by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Protocol 2: Synthesis of a Schiff Base Fluorescent Probe for Zinc (II) Ions

This protocol details the synthesis of a "turn-on" fluorescent probe for Zn²⁺ by reacting isoquinoline-8-carbaldehyde with a suitable amino-functionalized fluorophore. The principle relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts intramolecular rotation and enhances fluorescence emission.

Materials:

  • Isoquinoline-8-carbaldehyde (from Protocol 1)

  • 2-Aminophenol (or other suitable amino-fluorophore)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve isoquinoline-8-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-aminophenol (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and induce crystallization by adding a small amount of cold water or by cooling in an ice bath.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: In Vitro Characterization of the Zinc (II) Fluorescent Probe

This protocol outlines the steps to evaluate the performance of the newly synthesized probe in detecting Zn²⁺ ions.

Materials:

  • Synthesized this compound-derived probe

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)

  • Stock solutions of other metal salts for selectivity testing (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, NiCl₂)

  • HEPES buffer (or other suitable biological buffer, pH 7.4)

  • Fluorometer

Procedure:

1. Determination of Optimal Excitation and Emission Wavelengths:

  • Prepare a dilute solution of the probe in HEPES buffer.

  • Scan the excitation spectrum while monitoring the emission at a fixed wavelength, and then scan the emission spectrum while exciting at the determined optimal excitation wavelength.

  • Repeat the process in the presence of an excess of ZnCl₂ to determine the optimal wavelengths for the probe-Zn²⁺ complex.

2. Fluorescence Titration:

  • Prepare a series of solutions in cuvettes containing a fixed concentration of the probe in HEPES buffer.

  • Add increasing concentrations of ZnCl₂ to the cuvettes.

  • After each addition, incubate for a short period to allow for complexation and then measure the fluorescence intensity at the optimal emission wavelength.

  • Plot the fluorescence intensity as a function of the Zn²⁺ concentration to determine the binding affinity (Kd).

3. Selectivity Assay:

  • Prepare solutions of the probe in HEPES buffer.

  • To separate solutions, add a fixed concentration of ZnCl₂ or an excess of other competing metal ions.

  • Measure the fluorescence intensity for each solution and compare the response to that of Zn²⁺ to assess the selectivity of the probe.

Protocol 4: Cellular Imaging of Intracellular Zinc (II) with the this compound-Derived Probe

This protocol provides a general guideline for using the synthesized probe for imaging labile zinc in living cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes

  • Synthesized this compound-derived probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ZnCl₂ solution (for positive control)

  • TPEN (a zinc chelator, for negative control)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to an appropriate confluency on glass-bottom dishes.

  • On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.

  • Prepare a loading solution of the probe in a suitable imaging buffer (e.g., HBSS or serum-free medium) at a final concentration of 1-10 µM.

  • Incubate the cells with the probe-loading solution at 37°C for 15-30 minutes.

  • Wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh imaging buffer to the cells.

  • Image the cells using a fluorescence microscope.

  • Positive Control: To confirm the probe responds to intracellular zinc, treat a separate dish of probe-loaded cells with a low concentration of ZnCl₂ (e.g., 10-50 µM) for a short period before imaging.

  • Negative Control: To confirm the specificity for zinc, treat another dish of probe-loaded cells with TPEN (e.g., 10-20 µM) to chelate intracellular zinc and observe the fluorescence signal.

Data Presentation

PropertyValueReference
Molecular Formula of this compoundC₁₀H₉N[1]
Molecular Weight of this compound143.19 g/mol [1]
Appearance of this compoundColorless to pale yellow liquid[1]

Visualization of the Synthetic Workflow

Caption: Synthetic and application workflow for an this compound-derived fluorescent probe.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile starting point for the rational design and synthesis of sophisticated chemical probes. Through strategic functionalization of the 8-methyl group, researchers can create a diverse array of probes tailored for specific biological targets and applications. The protocols outlined in this guide provide a foundational framework for developing fluorescent probes for metal ions, a class of analytes of significant biological importance. Future advancements in C-H activation and functionalization techniques will undoubtedly expand the repertoire of chemical transformations possible on the this compound core, paving the way for the development of next-generation probes with enhanced sensitivity, selectivity, and utility in unraveling the complexities of biological systems.

References

Application Notes & Protocols for the Scalable Synthesis of 8-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Methylisoquinoline is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its scaffold is integral to numerous biologically active compounds and serves as a key intermediate in the development of novel pharmaceuticals.[2] While several classical methods exist for the synthesis of the isoquinoline core, their transition from laboratory-scale to industrial production is often hampered by harsh reaction conditions, the use of hazardous reagents, challenging purification protocols, and unsatisfactory yields.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on scalable and efficient methods for the synthesis of this compound. We will delve into a comparative analysis of prominent synthetic strategies, followed by a detailed, field-proven protocol for the most robust method. The causality behind experimental choices, process optimization, and critical safety considerations will be thoroughly explained to ensure technical accuracy and practical applicability.

Comparative Analysis of Synthetic Strategies

The synthesis of the isoquinoline nucleus can be approached through several named reactions. For the specific synthesis of this compound on a larger scale, the choice of method depends critically on factors such as starting material availability, reagent cost, operational safety, and overall process efficiency. The two most relevant classical methods are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

Synthetic Method Key Reagents & Conditions Advantages Scalability Challenges & Considerations Typical Yields
Bischler-Napieralski Reaction Precursor: β-(2-methylphenyl)ethylamide. Reagents: POCl₃, P₂O₅, PPA.[3][4] Conditions: Refluxing in an appropriate solvent (e.g., toluene, acetonitrile).[5]Well-established and widely used. Tolerates a range of functional groups. The intermediate dihydroisoquinoline is readily oxidized.Requires stoichiometric amounts of strong dehydrating agents (e.g., POCl₃), which can be corrosive and require careful handling and quenching. A potential side reaction is the retro-Ritter reaction, forming styrenes.[3][5]Moderate to High
Pomeranz-Fritsch Reaction Precursors: 2-Methylbenzaldehyde and 2,2-dialkoxyethylamine.[6] Reagents: Strong protic acids (e.g., conc. H₂SO₄) or Lewis acids.[6][7] Conditions: Typically harsh acidic conditions.Offers a different retrosynthetic disconnection. Can prepare isoquinolines with substitution patterns that are difficult to achieve with other methods.[8]Requires strongly acidic and dehydrating conditions, which can be problematic for sensitive substrates and large-scale reactors. Yields can be variable.Low to Moderate

Conclusion of Analysis: While both routes are viable, the Bischler-Napieralski reaction generally offers a more reliable and adaptable pathway for scaling up the synthesis of this compound. The starting materials are accessible, and the reaction conditions, while requiring careful control, are manageable in standard industrial equipment. The primary challenges, such as the retro-Ritter side reaction, can be mitigated through careful process optimization.

Recommended Scalable Synthesis Route: The Bischler-Napieralski Approach

This route involves a three-stage process: synthesis of the amide precursor, the core Bischler-Napieralski cyclization to form a dihydroisoquinoline intermediate, and subsequent aromatization to yield the final product.

Workflow Diagram

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Bischler-Napieralski Cyclization cluster_2 PART 3: Aromatization & Purification A 2-(2-Methylphenyl)ethan-1-amine C N-(2-(2-Methylphenyl)ethyl)acetamide A->C Acylation B Acetylating Agent (e.g., Acetic Anhydride) B->C E 1,8-Dimethyl-3,4-dihydroisoquinoline C->E Intramolecular Cyclization D Dehydrating Agent (POCl₃) D->E G This compound (Final Product) E->G Dehydrogenation F Catalyst (e.g., Pd/C) F->G H Purification (Distillation/Crystallization) G->H G Amide Amide Precursor Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Activated->Nitrilium - (PO₂Cl₂)- Cyclized Cyclized Cation Nitrilium->Cyclized Intramolecular Electrophilic Attack Dihydro 3,4-Dihydroisoquinoline Cyclized->Dihydro Proton Loss

References

Definitive Quantification of 8-Methylisoquinoline: Advanced Chromatographic and Spectroscopic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylisoquinoline is a pivotal heterocyclic aromatic compound, serving as a key structural motif and building block in medicinal chemistry and materials science.[1] Accurate and precise quantification of this analyte within complex mixtures—such as reaction crudes, formulated products, or environmental samples—is critical for process optimization, quality control, and regulatory compliance. This application note provides a comprehensive guide to the robust analytical techniques for the quantification of this compound. We present detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, emphasizing the rationale behind methodological choices. Furthermore, we discuss sample preparation, method validation, and data interpretation to ensure the generation of reliable and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₉N, M.W. 143.18 g/mol ) is an isomer of the more common methylquinolines, distinguished by the nitrogen atom at position 2 of the fused bicyclic system.[1][2] Its derivatives are integral to the development of novel pharmaceuticals and functional materials.[3][4] The synthetic routes to this compound can often yield a mixture of isomers and related impurities, making selective quantification a significant analytical challenge.[5][6] The choice of analytical technique is therefore governed by the need for high specificity, sensitivity, and accuracy to resolve this compound from a potentially complex sample matrix.

This guide is structured to empower researchers with the expertise to select and implement the most appropriate analytical strategy for their specific application.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
CAS Number 62882-00-2[1][2]
Molecular Formula C₁₀H₉N[1][2]
Molecular Weight 143.18 g/mol [2]
Appearance Pale yellow to brown liquid or solid[1]
Boiling Point ~250-260 °C (est.)Inferred from related isomers[7]
Solubility Varies in different solvents; generally soluble in organic solvents.[1]

Overview of Primary Analytical Techniques

The quantification of a semi-volatile aromatic compound like this compound is best accomplished using separation science. The two most powerful and widely adopted techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for volatile and semi-volatile compounds. GC offers exceptional resolving power to separate analytes based on their boiling points and interaction with the stationary phase.[10] Coupling GC with a Mass Spectrometer provides definitive identification based on the analyte's unique mass spectrum and fragmentation pattern, delivering unparalleled specificity.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[13] For this compound, a reversed-phase (RP-HPLC) method using a C18 column is highly effective.[13] Coupled with a Diode Array Detector (DAD) or UV-Vis detector, HPLC provides robust quantification and can be adapted for mass spectrometry (LC-MS) for enhanced specificity.[14][15]

  • Spectroscopic Methods (UV-Vis): While primarily used for structural elucidation, UV-Vis spectroscopy can be employed for quantification in simple, well-defined matrices where interfering chromophores are absent.[16][17] However, it lacks the specificity of chromatographic methods for complex mixtures.

The following sections provide detailed, validated protocols for GC-MS and HPLC-UV, as these represent the gold standard for this application.

General Sample Preparation Workflow

The goal of sample preparation is to extract this compound from the sample matrix, remove interferences, and present it in a solvent compatible with the analytical instrument. The rigor of this process depends entirely on the complexity of the mixture.

cluster_0 Sample Preparation Workflow cluster_1 Extraction Options A Sample Receipt (Reaction Mixture, Product, etc.) B Homogenization & Aliquoting A->B C Matrix-Specific Extraction B->C Assess matrix complexity C1 Simple Matrix (e.g., Reaction Crude) 'Dilute-and-Shoot' C2 Complex Matrix Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) D Solvent Exchange / Concentration (If necessary) E Addition of Internal Standard D->E F Final Dilution & Filtration (0.22 or 0.45 µm filter) E->F G Transfer to Autosampler Vial F->G C1->E C2->D

Caption: General workflow for sample preparation.

Protocol 1: Simple Matrix Preparation (e.g., Organic Synthesis Reaction Mixture)

Causality: For samples where this compound is a major component and the matrix is a relatively clean organic solvent, extensive extraction is unnecessary. A direct dilution prevents column overloading and places the analyte concentration within the calibrated linear range of the instrument.

  • Accurately weigh approximately 10-20 mg of the homogenized sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) to dissolve the sample completely.

  • If using an internal standard (recommended for highest accuracy), add a precise volume of a stock solution of the internal standard (e.g., 4-tert-butylpyridine or a deuterated analog).

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Perform a further serial dilution as necessary to achieve a final concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is selected for its high resolving power and definitive identification capabilities, making it ideal for complex mixtures or when confirmation of identity is paramount. The use of Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries.[18]

cluster_0 GC-MS Analysis Workflow A Inject Prepared Sample (1 µL) B Separation on GC Column A->B Volatilization C Ionization (EI, 70 eV) B->C Elution D Mass Filtering (Quadrupole) C->D E Detection D->E F Data Acquisition & Processing E->F G Quantification & Reporting F->G Calibration Curve

Caption: Experimental workflow for GC-MS analysis.

Instrumentation and Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with MS detectorStandard, robust instrumentation for this analysis.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent selectivity for aromatic compounds.
Carrier Gas Helium, constant flow rate of 1.2 mL/minInert gas providing optimal chromatographic efficiency.
Inlet Temp. 270 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peak shapes. Adjust ratio based on sample concentration.
Injection Vol. 1 µLStandard volume for quantitative analysis.
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 minThis gradient effectively separates solvents and early-eluting compounds from the analyte of interest.
MS Source Temp. 230 °CStandard temperature to maintain analyte integrity in the ion source.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns and library matching.[17]
Acquisition Mode Full Scan (m/z 40-350) and/or SIMFull scan for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for maximum sensitivity in quantification.
SIM Ions Quantifier: m/z 143 (M⁺); Qualifiers: m/z 142, 115The molecular ion (M⁺) is typically the most abundant and specific for quantification.[7] Qualifier ions confirm identity.
Calibration and Quantification
  • Stock Solution: Prepare a certified 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Create a series of at least five calibration standards by serially diluting the stock solution. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL. Prepare these in the same solvent as the final sample solution.

  • Analysis: Inject the calibration standards from lowest to highest concentration, followed by the prepared samples.

  • Data Processing: Integrate the peak area for the quantifier ion (m/z 143).

  • Calibration Curve: Plot the peak area against the concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value must be ≥ 0.995 for a valid calibration.

  • Quantification: Use the regression equation to calculate the concentration of this compound in the unknown samples based on their measured peak areas.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is an excellent alternative or complementary technique to GC, particularly for less volatile impurities or when derivatization is to be avoided. A C18 column is the workhorse of reversed-phase chromatography, separating compounds based on hydrophobicity.[13] A gradient elution is used to ensure that compounds with a wide range of polarities can be eluted and resolved effectively.

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detectorA standard, reliable system for routine quantitative analysis.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)Provides excellent retention and separation for aromatic compounds like isoquinolines.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for basic compounds by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 10% B to 90% B over 15 min, hold 2 min, return to 10% B and equilibrate for 3 minA broad gradient ensures elution of both polar and non-polar impurities, providing a full purity profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 220 nm and 275 nmIsoquinoline structures exhibit strong absorbance at these wavelengths, providing high sensitivity. Monitoring multiple wavelengths helps in peak purity assessment.[16]
Calibration and Quantification

The calibration and quantification procedure is analogous to that described for GC-MS (Section 4.2). The primary difference is that the integrated chromatographic peak area from the UV detector is used instead of the mass ion area. A calibration curve of UV absorbance area vs. concentration is plotted to determine the concentration in unknown samples.

Method Validation and Trustworthiness

To ensure any developed protocol is trustworthy, a validation study should be performed. Key parameters to assess include:[19]

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak for this compound should be well-resolved from other peaks (Resolution > 1.5). Peak purity analysis (DAD) or MS confirmation should show no co-elution.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.R² ≥ 0.995 over a defined range (e.g., 0.1-10 µg/mL).
Accuracy Closeness of test results to the true value. Assessed by spike/recovery studies.Typically 98-102% recovery at three concentration levels.
Precision Agreement among a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%.
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.

Conclusion

The successful quantification of this compound in a mixture hinges on the selection of a high-specificity separation technique coupled with a robust sample preparation strategy. Both GC-MS and HPLC-UV offer excellent platforms for this analysis. GC-MS provides superior structural confirmation, making it the preferred method for complex matrices or for identifying unknown impurities. HPLC-UV is a highly reliable, accessible, and robust technique perfectly suited for routine quality control and purity assessments. The detailed protocols and validation guidelines presented in this note provide a comprehensive framework for researchers to generate accurate, reliable, and defensible analytical data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methylisoquinoline. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesizing this important scaffold. Our focus is on providing practical, field-tested insights to help you overcome common challenges and optimize your reaction yields.

Overview of Synthetic Strategies

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocyclic motif. For this compound, the choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern. The most common and adaptable methods include:

  • Bischler-Napieralski Reaction: This is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinoline. The reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

  • Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. Subsequent oxidation is required to yield the aromatic isoquinoline core.

This guide will delve into the specifics of these reactions for the synthesis of this compound, providing troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

General Issues

Q1: My reaction is giving a very low yield or failing completely. What are the common culprits?

A1: Low yields in isoquinoline synthesis can often be traced back to a few key factors:

  • Purity of Starting Materials: Ensure your starting materials, particularly the amine and aldehyde/acylating agent, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Conditions: The choice of acid catalyst, solvent, and reaction temperature is critical. These parameters are often substrate-dependent, and optimization may be required. For instance, strongly electron-withdrawing groups on the aromatic ring can hinder electrophilic cyclization and may necessitate harsher conditions.[1]

  • Atmosphere: Many of these reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

  • Work-up Procedure: Improper work-up can lead to loss of product. Ensure that the pH is carefully adjusted during extraction and that the appropriate solvent is used.

Bischler-Napieralski Reaction Troubleshooting

Q2: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?

A2: The formation of a styrene derivative is a common side reaction in the Bischler-Napieralski synthesis and is attributed to a retro-Ritter reaction of the nitrilium ion intermediate.[2]

  • Causality: The nitrilium ion, a key intermediate in the reaction, can fragment, leading to the formation of a stable styrene. This is particularly problematic when the benzylic position is substituted in a way that favors elimination.

  • Solution:

    • Milder Conditions: Employing milder dehydrating agents can sometimes suppress this side reaction.

    • Solvent Choice: Using a nitrile-based solvent can shift the equilibrium away from the retro-Ritter product.

    • Alternative Reagents: Consider using alternative cyclizing agents that do not favor the formation of the nitrilium ion in a way that leads to fragmentation.

Q3: The cyclization step of my Bischler-Napieralski reaction is not proceeding efficiently. What can I do?

A3: Inefficient cyclization is often due to insufficient activation of the aromatic ring or suboptimal reaction conditions.

  • Causality: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamide is not sufficiently electron-rich, the intramolecular cyclization will be slow or may not occur at all.[2]

  • Solutions:

    • Stronger Dehydrating Agent: For less activated systems, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) may be necessary.[3]

    • Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. Refluxing in a higher-boiling solvent like xylene or toluene is a common strategy.[2]

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing rapid and efficient heating.

Pomeranz-Fritsch Reaction Troubleshooting

Q4: My Pomeranz-Fritsch reaction is producing a complex mixture of products, and the yield of this compound is low. What are the likely side reactions?

A4: The Pomeranz-Fritsch reaction is known for its potential to generate byproducts, particularly under harsh acidic conditions.

  • Causality: The strong acids used to catalyze the cyclization can also promote side reactions such as polymerization, charring, and the formation of isomeric products if the cyclization is not regioselective.

  • Common Side Reactions:

    • Oxazole Formation: An alternative cyclization pathway can lead to the formation of oxazole byproducts.

    • Incomplete Cyclization: The intermediate Schiff base may not cyclize completely, leading to its decomposition or the formation of other products upon work-up.

  • Solutions:

    • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) or Lewis acids might offer better results for specific substrates.[4]

    • Temperature Control: Careful control of the reaction temperature is essential to minimize decomposition and side product formation.

    • Modified Procedures: The Bobbitt modification, which involves reduction of the Schiff base before cyclization, can be a milder alternative that avoids some of the issues associated with the classical Pomeranz-Fritsch reaction.[5]

Q5: How does the 8-methyl group affect the regioselectivity of the Pomeranz-Fritsch cyclization?

A5: The 8-methyl group on the starting benzaldehyde (2-methylbenzaldehyde) will direct the cyclization.

  • Causality: The Pomeranz-Fritsch reaction is an intramolecular electrophilic aromatic substitution. The position of the cyclization is determined by the electronic and steric effects of the substituents on the benzene ring. In the case of 2-methylbenzaldehyde, the cyclization will occur at the C6 position, which is para to the methyl group and sterically accessible, to yield the desired this compound.

Pictet-Spengler Reaction Troubleshooting

Q6: The final oxidation step to convert my 8-methyl-tetrahydroisoquinoline to this compound is giving a low yield. What are some effective oxidation methods?

A6: The dehydrogenation of the tetrahydroisoquinoline intermediate is a critical step that can be challenging.

  • Causality: Incomplete oxidation or over-oxidation can lead to low yields of the desired aromatic product. The choice of oxidant and reaction conditions must be carefully controlled.

  • Effective Oxidation Methods:

    • Palladium on Carbon (Pd/C): Heating the tetrahydroisoquinoline with a catalytic amount of Pd/C in a high-boiling solvent like xylene or decalin is a common and effective method for dehydrogenation.

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for the conversion of tetrahydroisoquinolines to their corresponding isoquinolines.

    • Other Reagents: Other oxidizing agents such as potassium permanganate (KMnO₄) or sulfur have also been used, but may require more careful optimization to avoid side reactions.

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound using the Bischler-Napieralski and Pomeranz-Fritsch reactions. These protocols are based on established literature procedures and are intended as a starting point for your experiments.

Protocol 1: Bischler-Napieralski Synthesis of this compound

This synthesis involves three main steps: 1) Synthesis of the starting β-(2-methylphenyl)ethylamine, 2) Acylation to form the N-acetyl derivative, and 3) Cyclization and subsequent dehydrogenation to yield this compound.

Step 1: Synthesis of β-(2-methylphenyl)ethylamine (This starting material can also be commercially sourced)

  • Materials: 2-Methylbenzyl cyanide, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-methylbenzyl cyanide in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.

    • Combine the filtrate and washes, and extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain β-(2-methylphenyl)ethylamine.

Step 2: Synthesis of N-[2-(2-Methylphenyl)ethyl]acetamide

  • Materials: β-(2-methylphenyl)ethylamine, Acetic anhydride, Pyridine.

  • Procedure:

    • Dissolve β-(2-methylphenyl)ethylamine in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride to the solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-[2-(2-methylphenyl)ethyl]acetamide.

Step 3: Cyclization and Dehydrogenation to this compound

  • Materials: N-[2-(2-methylphenyl)ethyl]acetamide, Phosphorus oxychloride (POCl₃), Toluene (anhydrous), Palladium on carbon (10% Pd/C).

  • Procedure:

    • In a round-bottom flask, dissolve N-[2-(2-methylphenyl)ethyl]acetamide in anhydrous toluene.

    • Add phosphorus oxychloride (POCl₃) to the solution.

    • Heat the reaction mixture to reflux for 2 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Basify the mixture with a concentrated ammonium hydroxide solution and extract with toluene.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-methyl-3,4-dihydroisoquinoline.

    • To the crude dihydroisoquinoline, add 10% Pd/C and reflux in a high-boiling solvent such as xylene or decalin for 24 hours.

    • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford this compound.

Protocol 2: Pomeranz-Fritsch Synthesis of this compound

This synthesis involves the condensation of 2-methylbenzaldehyde with aminoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization.

  • Materials: 2-Methylbenzaldehyde, Aminoacetaldehyde diethyl acetal, Ethanol, Concentrated Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylbenzaldehyde and aminoacetaldehyde diethyl acetal in ethanol.

    • Stir the mixture at room temperature for 12 hours to form the Schiff base intermediate.

    • Remove the ethanol under reduced pressure.

    • Carefully add the crude Schiff base to concentrated sulfuric acid at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 100 °C for 2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the mixture with a concentrated sodium hydroxide solution until pH > 10.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary

The yield of this compound can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. The following table provides a general comparison of expected yields for the classical methods.

Synthetic RouteKey Intermediate(s)Typical Yield RangeKey AdvantagesKey Disadvantages
Bischler-Napieralski N-[2-(2-Methylphenyl)ethyl]acetamide40-60% (over 2 steps)Readily available starting materials; reliable cyclization.Multi-step process; dehydrogenation step can be challenging.
Pomeranz-Fritsch Schiff base of 2-methylbenzaldehyde30-50%More direct route.Can suffer from low yields due to side reactions; requires strong acid.[6]
Pictet-Spengler 8-Methyl-1,2,3,4-tetrahydroisoquinoline50-70% (for tetrahydroisoquinoline)Milder conditions for cyclization.Requires a final oxidation step which can add complexity and reduce overall yield.

Visualizing the Reaction Mechanisms

To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the core mechanisms of the Bischler-Napieralski and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski Amide N-[2-(2-Methylphenyl)ethyl]acetamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 + POCl3 - HPO2Cl2 Nitrilium Nitrilium Ion Intermediate1->Nitrilium Elimination Dihydroisoquinoline 8-Methyl-3,4-dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Isoquinoline This compound Dihydroisoquinoline->Isoquinoline Dehydrogenation (e.g., Pd/C, heat)

Caption: Mechanism of the Bischler-Napieralski Reaction.

Pomeranz-Fritsch Reaction Mechanism

Pomeranz_Fritsch Reactants 2-Methylbenzaldehyde + Aminoacetaldehyde diethyl acetal SchiffBase Schiff Base Reactants->SchiffBase Condensation - H2O Intermediate Cyclized Intermediate SchiffBase->Intermediate + H+ Intramolecular Electrophilic Aromatic Substitution Isoquinoline This compound Intermediate->Isoquinoline - 2x EtOH - H+

Caption: Mechanism of the Pomeranz-Fritsch Reaction.

References

Troubleshooting guide for 8-Methylisoquinoline reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Methylisoquinoline. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in their synthetic routes. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research and development.

General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to approach any synthesis failure systematically. An experimental outcome is only as reliable as its starting point and the rigor of its execution. The following workflow should be your first line of defense against failed reactions.

Troubleshooting_Workflow A Problem Observed (Low Yield, No Product, Impurities) B Step 1: Verify Starting Material Integrity - Purity (NMR, GC/LC-MS) - Stability/Degradation - Proper Stoichiometry A->B C Step 2: Analyze Reaction Mixture - TLC, LC-MS, or GC-MS analysis - Identify byproducts and unreacted starting materials B->C D Step 3: Evaluate Reaction Conditions - Temperature Control - Atmosphere (Inert?) - Solvent Purity (Anhydrous?) - Reagent Activity C->D E Step 4: Consult Reaction-Specific FAQs (e.g., Bischler-Napieralski, Pictet-Spengler) D->E F Step 5: Implement Targeted Solution - Modify temperature/time - Change catalyst/reagent - Purify starting materials E->F Bischler_Napieralski_Mechanism cluster_0 Bischler-Napieralski Reaction Amide β-Arylethylamide Reagent + Dehydrating Agent (e.g., POCl₃) Amide->Reagent Activation Nitrilium Nitrilium Ion Intermediate (Highly Electrophilic) Reagent->Nitrilium Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Rate-limiting step Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation + Oxidation (e.g., Pd/C, I₂) Dihydroisoquinoline->Oxidation Isoquinoline This compound Oxidation->Isoquinoline Pictet_Spengler_Mechanism cluster_1 Pictet-Spengler Reaction Amine β-Arylethylamine Carbonyl + Aldehyde/Ketone Amine->Carbonyl Condensation Schiff Schiff Base Carbonyl->Schiff Acid + Acid Catalyst (Protic or Lewis) Schiff->Acid Iminium Iminium Ion (Electrophile) Acid->Iminium Protonation Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline

Preventing degradation of 8-Methylisoquinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the storage and handling of this compound.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic aromatic compound featuring a fused benzene and pyridine ring system.[1] While generally stable under standard conditions, its nuanced reactivity, particularly the presence of the electron-donating methyl group and the basic nitrogen atom, makes it susceptible to degradation over time.[1][2] This guide provides a comprehensive framework for understanding and mitigating these degradation processes.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound degradation?

A1: The most common initial indicator of degradation is a visible change in the compound's appearance. Pure this compound is typically a pale yellow to brown liquid or solid.[1] Upon degradation, you may observe a deepening of the color, often to a more intense yellow or brown. For solutions, the appearance of turbidity or precipitation can also signify degradation or the formation of insoluble byproducts.[3]

Q2: What are the primary environmental factors that trigger the degradation of this compound?

A2: The degradation of this compound is primarily initiated by three environmental factors:

  • Oxygen (Oxidation): The lone pair of electrons on the nitrogen atom and the electron-rich aromatic system make the isoquinoline ring susceptible to oxidation.[4][5]

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products.[3]

  • Moisture (Hydrolysis): While this compound itself does not have readily hydrolyzable functional groups, the presence of moisture can facilitate other degradation reactions and is generally detrimental to the stability of many organic compounds.[3]

Q3: How does the methyl group at the 8-position influence the stability of the isoquinoline ring?

A3: The methyl group at the 8-position is an electron-donating group. This increases the electron density of the benzene portion of the isoquinoline ring system, potentially making it more susceptible to electrophilic attack and oxidation compared to unsubstituted isoquinoline.[6] Conversely, this increased electron density can also influence the sites of photochemical reactions.

Q4: What are the likely degradation products of this compound?

A4: Based on the known reactivity of isoquinoline and related heterocyclic compounds, the most probable degradation products include:

  • This compound N-oxide: Oxidation of the nitrogen atom in the pyridine ring is a common degradation pathway for N-heterocyclic compounds.

  • Hydroxylated derivatives: Photodegradation or oxidation can introduce hydroxyl groups onto the aromatic rings.[7]

  • Products of ring cleavage: Under more aggressive conditions, such as strong oxidation, the aromatic rings can be cleaved to form smaller carboxylic acid derivatives.[7][8]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the storage and use of this compound.

Issue 1: Progressive Darkening of the Compound Color
  • Possible Cause: This is a classic sign of oxidation or photodegradation. The formation of conjugated, colored byproducts is a common outcome of these processes.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and air.

    • Inert Atmosphere: For long-term storage or for high-purity applications, consider purging the vial with an inert gas like argon or nitrogen before sealing.

    • Purity Check: Perform a purity analysis using the HPLC or GC methods outlined in the "Analytical Protocols" section to quantify the extent of degradation.

Issue 2: Inconsistent Results in Downstream Applications
  • Possible Cause: The presence of uncharacterized degradation products can interfere with subsequent chemical reactions or biological assays. These impurities may act as inhibitors, catalysts, or introduce other artifacts.

  • Troubleshooting Steps:

    • Confirm Purity: Before use, always confirm the purity of your this compound stock using a validated analytical method.

    • Purification: If significant degradation is detected, consider repurifying the compound. For crystalline solids, recrystallization may be effective. For liquids, distillation under reduced pressure can be employed.

    • Fresh Stock: If purification is not feasible, it is advisable to use a fresh, unopened stock of the compound.

Issue 3: Formation of Precipitate in a Stock Solution
  • Possible Cause: A precipitate in a stock solution can indicate the formation of an insoluble degradation product or that the compound has exceeded its solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Identify the Precipitate: If possible, isolate and analyze the precipitate to determine if it is a degradation product.

    • Solvent Compatibility: Ensure that the chosen solvent is appropriate for this compound and that the concentration does not exceed its solubility.

    • Fresh Solution: Prepare a fresh stock solution using a new batch of solvent and a confirmed pure sample of this compound.

Visualization of Degradation Pathways and Workflows

Proposed Degradation Pathways of this compound

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation O2 Photodegradation Photodegradation This compound->Photodegradation Light (UV) 8-Methylisoquinoline_N-oxide This compound N-oxide Oxidation->8-Methylisoquinoline_N-oxide Ring_Cleavage_Products Ring Cleavage Products Oxidation->Ring_Cleavage_Products Strong Oxidants Hydroxylated_Derivatives Hydroxylated Derivatives Photodegradation->Hydroxylated_Derivatives

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Purity Assessment

G Start Start Purity Assessment Sample_Preparation Prepare this compound Sample Solution Start->Sample_Preparation Analytical_Method Choose Analytical Method Sample_Preparation->Analytical_Method HPLC_Analysis Perform HPLC Analysis Analytical_Method->HPLC_Analysis Liquid Sample GC_Analysis Perform GC-MS Analysis Analytical_Method->GC_Analysis Volatile Sample Data_Analysis Analyze Chromatographic Data HPLC_Analysis->Data_Analysis GC_Analysis->Data_Analysis Purity_Determination Determine Purity and Identify Impurities Data_Analysis->Purity_Determination Report Generate Report Purity_Determination->Report End End Report->End

Caption: Experimental workflow for purity assessment of this compound.

Analytical Protocols

To ensure the quality of your this compound, it is crucial to have robust analytical methods for purity assessment. Below are recommended starting protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Stability-Indicating HPLC Method

This reversed-phase HPLC method is designed to separate this compound from its potential polar degradation products, such as N-oxides and hydroxylated derivatives.[9][10][11]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire data for 25 minutes to ensure all potential late-eluting impurities are observed.

  • Analysis: Integrate the peaks and calculate the purity of this compound as a percentage of the total peak area.

Protocol 2: GC-MS Method for Purity and Volatile Impurity Analysis

This GC-MS method is suitable for assessing the purity of this compound and identifying any volatile impurities or degradation products.[12][13][14]

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (100:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 40-400 amu

Methodology:

  • Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire data throughout the entire temperature program.

  • Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Calculate the purity based on the peak area percentage.

Forced Degradation Studies

To proactively understand the stability of this compound, forced degradation studies are recommended.[15][16][17][18] These studies involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 80 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 80 °C for 24 hours.
Oxidation Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Photodegradation Expose a solution of this compound (in a quartz cuvette) to a photostability chamber with a light intensity of 1.2 million lux hours.
Thermal Degradation Store the solid compound in an oven at 60 °C for 48 hours.

After exposure to each stress condition, analyze the samples using the HPLC or GC-MS methods described above to identify and quantify the degradation products.

References

Technical Support Center: C-H Activation of 8-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H activation of 8-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.

Introduction: The Promise and Perils of this compound C-H Activation

The this compound scaffold is a privileged motif in medicinal chemistry and materials science. Direct functionalization of its C-H bonds offers a streamlined, atom-economical approach to novel analogues, bypassing the need for pre-functionalized starting materials.[1][2] However, the inherent characteristics of this substrate present unique challenges. The C(sp³)–H bonds of the 8-methyl group are notoriously inert, and the Lewis basic nitrogen of the isoquinoline ring can act as a double-edged sword: it is an excellent directing group for achieving regioselectivity, but it can also lead to catalyst poisoning.[3][4]

This guide is structured to provide practical, experience-driven advice to overcome these hurdles. We will delve into the causality behind common experimental pitfalls and offer logical, step-by-step solutions.

Troubleshooting Guide: From Frustration to Functionalization

This section addresses specific problems you may encounter during the C-H activation of this compound in a question-and-answer format.

Issue 1: Low or No Conversion

Question: My C-H activation reaction of this compound is showing minimal or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a common issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.

1. Catalyst Inactivity or Deactivation:

  • The Culprit: The nitrogen atom in the isoquinoline ring can strongly coordinate to the metal center (e.g., Rh, Pd), leading to the formation of a stable, off-cycle complex that is catalytically inactive. This is a primary mode of catalyst deactivation.[4][5]

  • The Solution:

    • Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.

    • Choice of Ligand: For palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can often stabilize the active catalytic species and prevent the formation of inactive dimers.

    • Additives: Certain additives can mitigate catalyst poisoning. For instance, the use of a silver salt as an additive is common in many C-H activation protocols.

2. Inadequate Reaction Conditions:

  • The Culprit: C-H activation reactions are often sensitive to temperature, solvent, and the presence of additives.

  • The Solution:

    • Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious, as excessively high temperatures can lead to catalyst decomposition and byproduct formation.

    • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically impact the reaction. Common solvents for C-H activation include DCE, DMF, and toluene. A solvent screen is highly recommended.

    • Base/Acid Additives: The C-H activation step can be facilitated by the presence of a base. Conversely, some reactions benefit from an acidic additive. A careful screen of additives is often necessary.

3. Poor Substrate or Reagent Quality:

  • The Culprit: Impurities in the this compound substrate or coupling partner, as well as degraded reagents, can inhibit the catalyst.

  • The Solution:

    • Purify Starting Materials: Ensure the purity of your this compound and coupling partner through appropriate purification techniques (e.g., recrystallization, column chromatography).

    • Fresh Reagents: Use freshly opened or properly stored solvents and reagents. Anhydrous and deoxygenated conditions are often critical.

Troubleshooting Flowchart for Low Conversion

LowConversion start Low or No Conversion catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents increase_loading Increase Catalyst Loading catalyst->increase_loading change_ligand Screen Ligands (for Pd) catalyst->change_ligand additives Introduce Additives (e.g., Ag+ salts) catalyst->additives temp Screen Temperature conditions->temp solvent Screen Solvents conditions->solvent base_acid Screen Bases/Acids conditions->base_acid purify Purify Starting Materials reagents->purify fresh Use Fresh Reagents reagents->fresh success Reaction Improved increase_loading->success change_ligand->success additives->success temp->success solvent->success base_acid->success purify->success fresh->success

Caption: A decision tree for troubleshooting low conversion in C-H activation.

Issue 2: Poor Regioselectivity

Question: My reaction is working, but I'm getting a mixture of products functionalized at different positions (e.g., on the methyl group vs. the aromatic ring). How can I improve regioselectivity?

Answer: Achieving high regioselectivity is a cornerstone of C-H activation. The directing group ability of the isoquinoline nitrogen is key, but other factors can influence the outcome.

1. C(sp³)–H vs. C(sp²)–H Activation:

  • The Challenge: this compound possesses both C(sp³)–H bonds on the methyl group and C(sp²)–H bonds on the aromatic rings. The desired site of activation dictates the choice of catalyst and conditions. Functionalizing the C(sp³)–H bond is generally more challenging due to its inertness.[6]

  • The Solution:

    • Catalyst Selection: Rh(III) and Pd(II) catalysts are commonly employed for C(sp³)–H activation of 8-methylquinolines, a close analog of this compound.[1][3] For C(sp²)–H activation, different catalytic systems might be preferred.

    • Directing Group Strategy: The nitrogen of the isoquinoline ring naturally directs functionalization to the C(sp³)–H bonds of the 8-methyl group via the formation of a stable five-membered metallacycle.[1] To target other positions, an external directing group may be necessary.

2. Electronic and Steric Effects:

  • The Culprit: The electronic nature of your coupling partner and any existing substituents on the this compound ring can influence regioselectivity. Steric hindrance can also play a significant role.

  • The Solution:

    • Substituent Effects: Be mindful of how electron-donating or electron-withdrawing groups on your substrate might alter the reactivity of different C-H bonds.

    • Ligand Tuning: In palladium-catalyzed reactions, the steric bulk of the ligand can be tuned to favor a specific site of activation.

Regioselectivity Control Strategies

Regioselectivity start Poor Regioselectivity csp3_vs_csp2 C(sp³)–H vs. C(sp²)–H Activation start->csp3_vs_csp2 electronic_steric Electronic & Steric Effects start->electronic_steric catalyst_choice Select Appropriate Catalyst (Rh, Pd for C(sp³)) csp3_vs_csp2->catalyst_choice directing_group Leverage Internal Directing Group csp3_vs_csp2->directing_group ligand_tuning Tune Ligand Sterics (for Pd) electronic_steric->ligand_tuning substituent_analysis Analyze Substituent Effects electronic_steric->substituent_analysis csp3_product Selective C(sp³)–H Functionalization catalyst_choice->csp3_product directing_group->csp3_product ligand_tuning->csp3_product csp2_product Selective C(sp²)–H Functionalization ligand_tuning->csp2_product substituent_analysis->csp3_product substituent_analysis->csp2_product

Caption: Strategies for controlling regioselectivity in C-H activation.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the C(sp³)–H activation of this compound?

A1: Both Rhodium(III) and Palladium(II) catalysts have shown great success in the C(sp³)–H activation of the analogous 8-methylquinoline.[1][3] Rh(III) catalysts, such as [Cp*RhCl₂]₂, are often highly effective and operate under relatively mild conditions. Pd(II) catalysts, like Pd(OAc)₂, are also widely used, but their performance is highly dependent on the choice of ligand and oxidant. Cobalt catalysts have also emerged as a cost-effective alternative.[7] The optimal catalyst will depend on the specific transformation you are trying to achieve.

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and often substrate-dependent. A good starting point is to screen a range of solvents with varying polarities and coordinating abilities. Commonly used solvents include:

  • 1,2-Dichloroethane (DCE): A versatile, non-coordinating solvent.

  • N,N-Dimethylformamide (DMF): A polar, coordinating solvent that can sometimes stabilize catalytic intermediates.

  • Toluene: A non-polar solvent.

  • tert-Amyl alcohol (t-AmOH): Can be effective in some Rh-catalyzed systems.

Q3: What is the role of silver salts (e.g., AgOAc, Ag₂CO₃) in these reactions?

A3: Silver salts often play a dual role. They can act as an oxidant to regenerate the active catalyst, particularly in Pd(II) catalytic cycles.[8] Additionally, they can serve as halide scavengers, which can be beneficial when using halide-containing coupling partners.

Q4: Can I perform this reaction on a gram scale?

A4: Yes, many C-H activation protocols are scalable. However, when scaling up, it's important to consider factors such as efficient stirring and heat transfer. A slight re-optimization of reaction conditions may be necessary.

Q5: My reaction is producing a di-substituted product. How can I favor mono-substitution?

A5: The formation of di-substituted products can be a challenge. To favor mono-substitution, you can try:

  • Stoichiometry Control: Use a slight excess of the this compound relative to the coupling partner.

  • Lower Reaction Time/Temperature: Shorter reaction times or lower temperatures may favor the mono-substituted product.

  • Steric Hindrance: Introducing a sterically bulky substituent on the this compound can disfavor a second functionalization event.

Quantitative Data and Protocols

Table 1: Representative Conditions for C(sp³)–H Activation of 8-Methylquinoline (as a proxy for this compound)
Catalyst SystemCoupling PartnerAdditive/BaseSolventTemp. (°C)Yield (%)Reference
[CpRhCl₂]₂/AgSbF₆AlkenesNaOAcDCE8070-95[9]
Pd(OAc)₂Aryl iodidesK₂CO₃Toluene12060-85[3]
[CpCo(III)(CN)]PF₆AlkynesAgOAcDCE10075-90[7]
[RuCl₂(p-cymene)]₂/AgSbF₆AzidesNaOAcDCE8065-92[10]

Note: These conditions are for 8-methylquinoline and may require optimization for this compound.

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C(sp³)–H Alkenylation

This protocol is adapted from established procedures for 8-methylquinoline and serves as a starting point for this compound.

  • To an oven-dried Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the alkene coupling partner (0.3 mmol, 1.5 equiv.), NaOAc (0.2 mmol, 1.0 equiv.), and anhydrous DCE (2 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Enhancing the Regioselectivity of 8-Methylisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 8-methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance for achieving high selectivity in your synthetic endeavors. The isoquinoline scaffold is a critical component in numerous pharmaceuticals, and precise control over its functionalization is paramount for developing novel therapeutics.[1] This guide offers practical, field-proven insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of this compound?

A1: The main challenge lies in directing the functionalization to a specific position on the isoquinoline core, particularly when multiple reactive sites are present. The inherent electronic properties of the isoquinoline ring and the directing capabilities of substituents play a crucial role. For this compound, key challenges include:

  • Competition between C(sp²)–H and C(sp³)–H activation: The methyl group at the C8 position introduces reactive C(sp³)–H bonds, which can compete with the C(sp²)–H bonds on the aromatic rings.[2]

  • Directing group influence: The nitrogen atom in the isoquinoline ring can act as a directing group, typically favoring functionalization at the C1 position. Overcoming this inherent directing effect to target other positions, such as C5 or C7, requires specific catalytic systems or the introduction of stronger directing groups.[1]

  • Steric hindrance: The peri-relationship between the C1 and C8 positions can create steric congestion, influencing the accessibility of reagents to these sites.

Q2: Which positions on the this compound core are most commonly targeted for functionalization, and why?

A2: The most commonly targeted positions are C1, C5, C7, and the methyl group at C8.

  • C1-Functionalization: This is often the most electronically favored position for nucleophilic attack and is strongly influenced by the directing effect of the ring nitrogen.

  • C8-Methyl Group Functionalization (C(sp³)–H activation): The methyl group is a prime target for functionalization due to its potential to be transformed into a variety of other functional groups, expanding the molecular diversity of the synthesized compounds. The nitrogen atom acts as a chelating group, facilitating the activation of the C(sp³)–H bonds of the methyl group by transition metal catalysts.[2][3]

  • C5 and C7-Functionalization: These positions are more challenging to access directly. Achieving functionalization at these sites often requires overcoming the directing influence of the nitrogen atom and may involve strategies like remote C–H activation or the use of specific directing groups.

Q3: What is the role of a "directing group" in controlling regioselectivity?

A3: A directing group is a functional group that is part of the substrate and coordinates to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C–H bond, facilitating its selective cleavage and subsequent functionalization.[1][4] In the context of this compound, the nitrogen atom of the isoquinoline ring itself can act as an endogenous directing group. For more specific regioselectivity, external directing groups can be temporarily installed on the molecule.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Conversion to the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material.

  • Formation of only trace amounts of the desired product.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Catalyst The transition metal catalyst may have degraded due to exposure to air or moisture, or the pre-catalyst may not have been properly activated.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under an inert atmosphere.
2. Catalyst Activation: If using a pre-catalyst, ensure the activation conditions (e.g., heating, addition of an activator) are appropriate.
Incorrect Solvent The solvent can significantly impact the solubility of reagents and the stability of intermediates.1. Solvent Screen: Perform small-scale reactions in a variety of solvents to identify the optimal medium.[5]
2. Ensure Anhydrous Conditions: Use dry solvents, as water can deactivate many catalysts and reagents.
Inappropriate Base or Additive The choice and stoichiometry of the base or other additives are often crucial for the catalytic cycle.1. Base Screening: Test a range of bases (e.g., carbonates, acetates, phosphates) to find one that facilitates the desired transformation without causing side reactions.
2. Additive Optimization: Systematically vary the concentration of any additives to find the optimal loading.
Problem 2: Poor Regioselectivity - Mixture of Isomers Observed

Symptoms:

  • NMR or LC-MS analysis reveals the formation of multiple isomers.

  • Difficulty in isolating the desired product due to co-eluting isomers.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Weak Directing Group Effect The inherent directing effect of the isoquinoline nitrogen may not be strong enough to overcome the reactivity of other positions.1. Install a Stronger Directing Group: Consider temporarily installing a bidentate directing group (e.g., a picolinamide or an N-oxide) to enforce a specific geometry for C–H activation.[6]
Competing Reaction Pathways The reaction conditions may allow for multiple C–H activation pathways to occur simultaneously.1. Modify the Catalyst: Different metal catalysts (e.g., Rh, Pd, Co, Ir) and ligands can exhibit different regioselectivities.[7][8][9] Experiment with various catalyst systems.
2. Adjust Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.
Steric and Electronic Imbalance The inherent steric and electronic properties of the substrate and reagents may favor multiple products.1. Substrate Modification: If possible, modify the substrate to sterically block undesired reactive sites or electronically deactivate them.

Visualizing the Impact of a Directing Group:

G cluster_0 Without Strong Directing Group cluster_1 With Strong Directing Group (DG) 8-MeIso This compound C1-Product C1-Functionalization 8-MeIso->C1-Product Major C5-Product C5-Functionalization 8-MeIso->C5-Product Minor C8-Me-Product C8-Methyl Functionalization 8-MeIso->C8-Me-Product Minor 8-MeIso-DG This compound-DG C7-Product C7-Functionalization 8-MeIso-DG->C7-Product Highly Selective

Caption: Directing group influence on regioselectivity.

Problem 3: Functionalization Occurs at the C(sp³) Position Instead of the Desired C(sp²) Position (or vice-versa)

Symptoms:

  • The primary product is the result of C–H activation at the C8-methyl group when aromatic ring functionalization was intended, or the reverse.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Bias Some transition metal catalysts have an inherent preference for activating C(sp³)–H or C(sp²)–H bonds.1. Switch Metal Center: For C(sp³)–H activation, catalysts like Rh(III) and Pd(II) are often effective.[6][8] For C(sp²)–H activation, different catalytic systems might be required.
Reaction Mechanism The operative mechanism (e.g., concerted metalation-deprotonation, oxidative addition) can dictate the site of activation.1. Ligand Modification: The steric and electronic properties of the ligands on the metal center can influence which C–H bond is accessed. Experiment with different phosphine, N-heterocyclic carbene (NHC), or cyclopentadienyl (Cp*) ligands.
Directing Group Geometry The geometry of the cyclometalated intermediate formed with the directing group determines which C–H bond is brought into proximity with the metal center.1. N-Oxide Strategy: Converting the isoquinoline nitrogen to an N-oxide can alter its coordinating properties and favor activation at different positions, including remote C-H bonds.[6]

Experimental Workflow for Optimizing Regioselectivity:

G start Define Target Regioisomer catalyst_screen Screen Metal Catalysts (Pd, Rh, Ir, Co) start->catalyst_screen ligand_screen Screen Ligands (Phosphines, NHCs, Cp*) catalyst_screen->ligand_screen solvent_screen Screen Solvents (Polar, Nonpolar, Coordinating) ligand_screen->solvent_screen base_screen Screen Bases (Organic, Inorganic) solvent_screen->base_screen temp_screen Optimize Temperature base_screen->temp_screen analysis Analyze Regioisomeric Ratio (NMR, LC-MS) temp_screen->analysis success Desired Regioselectivity Achieved analysis->success High Selectivity troubleshoot Poor Selectivity: Modify Directing Group analysis->troubleshoot Low Selectivity troubleshoot->catalyst_screen

Caption: Systematic approach to reaction optimization.

Key Experimental Protocols

Protocol 1: Rh(III)-Catalyzed C(sp³)–H Methylation of 8-Methylquinoline

This protocol is adapted from methodologies demonstrating the selective functionalization of the C8-methyl group.[10]

Materials:

  • 8-Methylquinoline (1.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Potassium methyltrifluoroborate (2.0 equiv)

  • LiOAc (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Procedure:

  • To an oven-dried reaction vial, add 8-methylquinoline, [Cp*RhCl₂]₂, AgSbF₆, potassium methyltrifluoroborate, and LiOAc.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DCE via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The Cp*Rh(III) catalyst, in conjunction with the silver salt activator, forms a cationic rhodium species that coordinates to the nitrogen of the 8-methylquinoline. This coordination directs the catalyst to the C8-methyl group, facilitating a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate, which is key for the high regioselectivity.[10]

Protocol 2: Pd(II)-Catalyzed C7–H Functionalization using an N-Oxide Directing Group

This protocol is based on the strategy of using a removable N-oxide directing group to achieve functionalization at a position remote from the nitrogen atom.[6]

Materials:

  • 8-Methylquinoline N-oxide (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Maleimide (1.2 equiv)

  • Ag₂CO₃ (2.0 equiv)

  • Toluene (0.1 M)

Procedure:

  • Synthesize 8-methylquinoline N-oxide from 8-methylquinoline using an appropriate oxidizing agent (e.g., m-CPBA).

  • In a sealed tube, combine 8-methylquinoline N-oxide, Pd(OAc)₂, maleimide, and Ag₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous toluene.

  • Heat the reaction mixture at 110 °C for 16 hours.

  • Cool the reaction to room temperature and filter through celite, washing with dichloromethane.

  • Concentrate the solvent in vacuo.

  • Purify the residue by column chromatography.

  • The N-oxide can be subsequently removed using a reducing agent (e.g., PCl₃) to yield the C7-functionalized this compound.

Causality: The N-oxide acts as a weak chelating directing group. The palladium catalyst first activates the C(sp³)–H bond of the methyl group. After migratory insertion of the maleimide, a second C–H activation occurs at the C7 position to form a stable palladacycle, leading to the observed [3+2] annulation product.[6]

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 8-Methylisoquinoline in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers navigating the complexities of 8-methylisoquinoline chemistry. This guide is designed to provide in-depth, practical solutions to the common reactivity challenges encountered with this sterically hindered substrate in transition-metal-catalyzed cross-coupling reactions. Here, we synthesize mechanistic understanding with field-proven protocols to empower your research and development efforts.

Understanding the Challenge: The "8-Methyl" Problem

The isoquinoline scaffold is a privileged core in medicinal chemistry and materials science. However, functionalization at the C8 position, particularly when a methyl group is present, presents a significant synthetic hurdle. The low reactivity of this compound derivatives in standard cross-coupling reactions is not a trivial issue; it arises from a confluence of predictable, yet formidable, chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my 8-halo-8-methylisoquinoline failing to react in a standard Suzuki or Buchwald-Hartwig coupling?

A1: The primary culprit is steric hindrance . The methyl group at the C8 position acts as a bulky shield, impeding the approach of the palladium catalyst to the C-X (X = halide, OTf) bond for the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] This spatial blockade, often termed a "steric clash," raises the activation energy of the reaction, leading to sluggish or failed conversions.[3][4]

Beyond sterics, two other factors contribute:

  • Catalyst Inhibition: The lone pair on the isoquinoline nitrogen can coordinate strongly to the palladium center. This coordination can sometimes stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it. This is a common issue with nitrogen-containing heterocycles.[5][6]

  • Electronic Effects: While less pronounced than the steric issue, the electronic nature of the isoquinoline ring can influence the reactivity of the C-X bond.

Q2: What are the primary strategies to overcome the low reactivity of this compound?

A2: There are two main avenues to successfully functionalize this challenging substrate:

  • Optimization of Traditional Cross-Coupling: This involves modifying a standard protocol (e.g., Suzuki, Buchwald-Hartwig) by carefully selecting a catalyst system designed for sterically hindered substrates. The key is to use bulky, electron-rich ligands that can accelerate the oxidative addition and reductive elimination steps.[1][7][8]

  • Directed C-H Activation/Functionalization: This modern approach bypasses the need for a pre-installed halide or triflate at the C8 position. Instead, it leverages the inherent C-H bonds of the molecule. For this compound, the nitrogen atom can act as a directing group, guiding a transition metal catalyst (like Palladium, Rhodium, or Cobalt) to selectively activate and functionalize a specific C-H bond.[9][10] This strategy has proven highly effective for functionalizing the C(sp³)–H bonds of the 8-methyl group itself or adjacent C(sp²)–H bonds.[11][12]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section provides targeted solutions for common failures in Suzuki-Miyaura and Buchwald-Hartwig reactions involving 8-halo-methylisoquinolines.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Your reaction between an 8-halo-methylisoquinoline and a boronic acid derivative shows primarily starting material, even after extended reaction times.

The slow rate of oxidative addition is the most likely cause.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Stability start Low Conversion in Suzuki Coupling ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand Is catalyst Pd(PPh₃)₄? precatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4 Palladacycles) ligand->precatalyst Still low yield? base Optimize Base (Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃) precatalyst->base Improvement? conditions Increase Temperature & Ensure Anhydrous Conditions base->conditions Minor improvement? boronic_acid Check Boronic Acid/Ester Stability (Consider MIDA or pinacol esters) conditions->boronic_acid Still failing? success Successful Coupling boronic_acid->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

ComponentRecommendationRationale
Palladium Source Buchwald Precatalysts (G3, G4)These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, ensuring a clean and reliable initiation of the catalytic cycle.[6]
Ligand Buchwald Biaryl Phosphines: - XPhos: Excellent for aryl chlorides.[1]- SPhos: General high-performance ligand.[1]- RuPhos: Effective for hindered substrates.Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, the two key steps often hindered in challenging couplings.[8][13]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step without causing side reactions like ester hydrolysis.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OAprotic polar or ethereal solvents, often with a small amount of water, are standard. Ensure solvents are thoroughly degassed.[6]
Temperature 80-120 °CHigher temperatures are often necessary to overcome the activation barrier for oxidative addition.
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the 8-bromo-1-methylisoquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), K₃PO₄ (3.0 eq), and the Buchwald precatalyst/ligand system (e.g., XPhos Pd G3, 2-5 mol %).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration).

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Issue 2: Failure in Buchwald-Hartwig Amination

Attempts to couple an amine with an 8-halo-methylisoquinoline result in decomposition or recovery of starting material.

Similar to the Suzuki reaction, steric hindrance is the primary obstacle.[14] Furthermore, the amine substrate can compete with the phosphine ligand for coordination to the palladium center, leading to catalyst deactivation. The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing side reactions.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors for Buchwald-Hartwig amination.
Ligand Josiphos Ligands: (e.g., CyPF-tBu)[15]Buchwald Biaryl Phosphines: - BrettPhos: Excellent for hindered primary amines.[16]- RuPhos: Superior for secondary amines.[16]These highly specialized, bulky, and electron-donating ligands are designed to facilitate C-N bond formation with challenging substrates by promoting both oxidative addition and the crucial C-N reductive elimination step.[14][17]
Base NaOt-Bu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is essential for generating the palladium-amido complex required for reductive elimination.[18]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching of the strong base and other side reactions.
Temperature 80-110 °CElevated temperatures are typically necessary.
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (2-4 mol %), the appropriate ligand (e.g., RuPhos, 4-8 mol %), and NaOt-Bu (1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add the 8-chloro-1-methylisoquinoline (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1-0.2 M).

  • Reaction: Seal the vessel and heat to 100 °C with stirring.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, cool, dilute with an appropriate solvent, and proceed with a standard aqueous workup and chromatographic purification.

A Modern Alternative: C-H Activation Strategies

For this compound, C-H activation offers a powerful and often more efficient route for functionalization, circumventing the issues associated with hindered halides.[9] The nitrogen atom of the isoquinoline ring serves as an excellent directing group, enabling high regioselectivity.

Focus Area: C(sp³)–H Functionalization of the 8-Methyl Group

Transition metal catalysts can selectively activate the C-H bonds of the methyl group, allowing for alkenylation, arylation, or amidation.[10][12]

G A [M]-Catalyst B Coordination & Cyclometalation A->B + Substrate C Metallacycle Intermediate B->C C-H Activation D Coupling Partner Coordination/Insertion C->D E Reductive Elimination D->E Migratory Insertion F Functionalized Product E->F G Catalyst Regeneration E->G Product Release G->A Oxidation Substrate This compound Substrate->B Partner Coupling Partner (e.g., Alkyne, Maleimide) Partner->D

Caption: Generalized catalytic cycle for directed C-H activation.

  • Catalyst Choice: Rh(III) and Co(III) catalysts are particularly effective for C(sp³)–H activation of 8-methylquinolines and isoquinolines.[12][19] Pd(II) catalysts are also widely used, sometimes requiring an N-oxide directing group to achieve the desired reactivity.[11]

  • Oxidant: These reactions often require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.

  • Coupling Partner: The choice of coupling partner (e.g., alkynes, alkenes, diazo compounds) will determine the nature of the newly installed functional group.[12][19]

This protocol is adapted from methodologies developed for 8-methylquinoline, which serves as an excellent model system.[12]

  • Reaction Setup: To an oven-dried screw-cap vial, add this compound (1.0 eq), the alkyne coupling partner (2.0-3.0 eq), [Cp*Co(CO)I₂] (5 mol %), and AgSbF₆ (20 mol %).

  • Solvent & Base: Add the solvent (e.g., DCE) and a carboxylic acid additive (e.g., PivOH, 1.0 eq).

  • Reaction: Seal the vial and heat to 100-130 °C for 12-24 hours.

  • Workup: Cool the reaction, filter through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify by column chromatography.

References

Technical Support Center: Purification of Crude 8-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methylisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and validated methodologies.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Section 1: Identifying Common Impurities

Q1: My crude this compound is a dark brown oil/solid. What are the likely impurities causing this appearance?

A1: The physical appearance of crude this compound, typically a pale yellow to brown liquid or solid, is highly dependent on its purity.[1] A dark coloration suggests the presence of several types of impurities, which can be broadly categorized:

  • Starting Materials: Incomplete conversion during synthesis is a primary source of impurities. Depending on the synthetic route (e.g., Bischler-Napieralski, Pictet-Spengler), this could include unreacted precursors and reagents.

  • Reaction Byproducts: Side reactions can generate structurally related impurities. For instance, in syntheses analogous to the Skraup synthesis for the related 8-methylquinoline, byproducts like 2,8-dimethylquinoline can form, which have very close boiling points to the desired product, making separation difficult.[2] Similar isomeric or additionally alkylated isoquinolines can arise in this compound synthesis.

  • Polymeric Materials: Acid-catalyzed syntheses, common for heterocyclic compounds, can produce high-molecular-weight, tar-like polymers that are intensely colored.[3]

  • Degradation Products: this compound, like other quinoline and isoquinoline derivatives, can degrade upon exposure to air (oxidation) and light (photodegradation).[1][4] Common degradation products include N-oxides and various hydroxylated species, which are often colored.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.

Section 2: Choosing the Right Purification Strategy

Q2: What is the most effective initial purification method for a large batch of crude this compound?

A2: For an initial, bulk purification of crude this compound, an acid-base extraction is an excellent first step. This classical chemical engineering technique leverages the basicity of the isoquinoline nitrogen to separate it from neutral or acidic impurities.

The Causality: this compound is a weak base and will react with a strong acid (like HCl) to form a water-soluble ammonium salt (8-methylisoquinolinium chloride). Most organic byproducts, tars, and non-basic impurities will remain in the organic solvent layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH) to regenerate the free base, which will precipitate or can be extracted back into a fresh organic solvent. This process is highly effective at removing polymeric tars and neutral impurities. A similar principle is used to extract quinoline bases from coal tar fractions using sulfuric acid.[5]

Q3: How do I decide between vacuum distillation, recrystallization, and column chromatography for final purification?

A3: The choice depends on the physical state of your acid-base extracted material, the nature of the remaining impurities, and the required final purity.

Purification MethodBest For...AdvantagesDisadvantages
Vacuum Distillation Purifying liquids or low-melting solids with boiling point differences from impurities (>15-20 °C).Excellent for removing non-volatile residues (polymers, salts) and separating compounds with different boiling points. Scalable.Not effective for separating isomers with very close boiling points.[2][5] Requires specialized equipment.
Recrystallization Purifying solids that are thermally stable.Highly effective for achieving very high purity. Removes impurities that are either highly soluble or insoluble in the chosen solvent.[6]Yield can be compromised. Finding the ideal solvent can be time-consuming.[7][8] Not suitable for oils or low-melting solids.
Column Chromatography Separating complex mixtures with similar polarities or when other methods fail.High resolving power, capable of separating very similar compounds.[9] Applicable to both solids and liquids.Can be labor-intensive and require large volumes of solvent. Less scalable than distillation.

Here is a decision-making workflow to guide your choice:

G start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base assess_product Assess Product State acid_base->assess_product is_liquid Liquid or Low-Melting Solid? assess_product->is_liquid distillation Vacuum Distillation is_liquid->distillation Yes recrystallization Recrystallization is_liquid->recrystallization No (Solid) tlc_check Check Purity by TLC/GC distillation->tlc_check recrystallization->tlc_check is_pure Is it Pure? tlc_check->is_pure chromatography Column Chromatography is_pure->chromatography No final_product High-Purity Product is_pure->final_product Yes chromatography->final_product

Caption: Decision workflow for purifying this compound.

Part 2: Detailed Experimental Protocols & Troubleshooting

Protocol 1: Acid-Base Extraction

This protocol is designed to remove neutral organic impurities and polymeric tars from the crude product.

Workflow Diagram:

G cluster_0 Acidification & Extraction cluster_1 Purification cluster_2 Isolation a1 Dissolve Crude in Organic Solvent (e.g., EtOAc) a2 Extract with 1M HCl (aq) a1->a2 a3 Separate Layers a2->a3 b1 Wash Aqueous Layer with Fresh EtOAc a3->b1 a_waste Waste a3->a_waste Organic Layer (Neutral Impurities) b2 Cool Aqueous Layer in Ice Bath b1->b2 b3 Basify with 6M NaOH until pH > 10 b2->b3 c1 Extract Product with Fresh EtOAc (3x) b3->c1 c2 Dry Combined Organic Layers (Na2SO4) c1->c2 c3 Evaporate Solvent c2->c3 final final c3->final Semi-Purified Product

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound (1 part by weight) in a suitable organic solvent like ethyl acetate or dichloromethane (10 parts by volume).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 parts by volume). The protonated product will move to the aqueous (bottom) layer. Combine the aqueous layers.

  • Removal of Neutral Impurities: Wash the combined acidic aqueous layers with a small portion of the organic solvent (1 x 3 parts by volume) to remove any remaining neutral impurities. Discard this organic layer.

  • Regeneration of Free Base: Cool the aqueous layer in an ice bath. Slowly add 6M sodium hydroxide solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The this compound will separate as an oil or solid.

  • Final Extraction: Extract the product back into a fresh organic solvent (3 x 5 parts by volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the semi-purified product.

Protocol 2: Vacuum Distillation

This protocol is ideal for purifying the product obtained from acid-base extraction if it is a liquid or low-melting solid. 8-Methylquinoline, a related compound, is purified by distillation at 143 °C and 34 mm Hg pressure.[2] A similar range should be expected for this compound (Boiling Point: 258.7°C at 760 mmHg).[10]

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus for vacuum use. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer bar or boiling chips to prevent bumping.

  • Evacuation: Add the semi-purified product to the distillation flask (do not fill more than two-thirds full). Begin to slowly evacuate the system using a vacuum pump, ensuring it is protected by a cold trap.

  • Heating: Once the desired pressure is stable (e.g., 10-20 mmHg), begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents.

    • Main Fraction: Collect the this compound fraction at a constant temperature and pressure.

    • Residue: Stop the distillation before the flask goes to dryness to avoid charring the high-boiling residue.

  • Cool Down: Allow the system to cool completely before slowly re-introducing air.

Troubleshooting:

  • Problem: The product is "bumping" violently.

    • Solution: Ensure adequate stirring or fresh boiling chips. Bumping occurs when the liquid superheats and boils in a single, large burst. If the problem persists, reduce the heating rate.

  • Problem: The distillation temperature is unstable.

    • Solution: Check for leaks in the vacuum system. An unstable vacuum will cause the boiling point to fluctuate. Ensure the thermometer bulb is correctly placed just below the side-arm leading to the condenser.

Protocol 3: Recrystallization

This is the preferred method for achieving high analytical purity if the product is a solid.

Workflow Diagram:

G start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat until Solid Completely Dissolves add_solvent->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional hot_filter Hot Gravity Filter to Remove Insolubles dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Place in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filter Collect Crystals by Vacuum Filtration ice_bath->vacuum_filter wash Wash with Minimal Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step workflow for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent in which this compound is highly soluble when hot and poorly soluble when cold.[7] Good starting points for nitrogen-containing aromatic compounds include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[11][12]

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, allowing for crystal formation and maximizing yield.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[13]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities and charcoal. Causality: This step must be done quickly and with hot equipment to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Troubleshooting:

  • Problem: No crystals form, even after cooling in an ice bath.

    • Solution 1 (Too much solvent): You likely added too much solvent. Boil off some of the solvent to concentrate the solution and try cooling again.[7]

    • Solution 2 (Supersaturation): The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of pure product to induce crystallization.[11]

  • Problem: An oil forms instead of crystals ("oiling out").

    • Solution: The boiling point of the solvent may be higher than the melting point of your solute, or the solution is too concentrated. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling again more slowly.

Part 3: Purity Assessment

Q8: How can I confirm the purity of my final this compound product?

A8: A combination of techniques should be used to confirm purity:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for impurities. A pure compound should ideally show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information (% area) and allows for the identification of impurities by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can provide high-resolution separation and quantification of purity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if their signals are detectable.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range.[6]

By following this structured approach to purification and analysis, researchers can confidently obtain high-purity this compound for their downstream applications.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 8-Methylisoquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 8-Methylisoquinoline, a molecule of significant interest in pharmaceutical development and chemical synthesis. We will delve into the validation of a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, offering a detailed protocol and illustrative data. Furthermore, we will objectively compare its performance against alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

The Criticality of Validated Analytical Methods in Pharmaceutical Science

In the landscape of drug development and manufacturing, the ability to accurately and reliably quantify a specific analyte is paramount. An analytical method is not merely a procedure; it is a cornerstone of quality control, ensuring the identity, strength, purity, and overall quality of a drug substance or product. The validation of such a method is a documented process that provides a high degree of assurance that the procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[1][2] This process is not just a regulatory expectation but a fundamental scientific necessity to guarantee patient safety and product efficacy.[1]

International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[3][4][5][6] These guidelines outline the essential validation parameters that must be investigated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][7][8]

This guide will adhere to these globally recognized principles, providing a practical framework for the validation of an analytical method for this compound quantification.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of this compound, a reverse-phase HPLC method with UV detection is often the preferred initial choice due to its robustness, versatility, and cost-effectiveness. The underlying principle involves the separation of the analyte from other components in a sample matrix based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase. Subsequent detection by UV spectrophotometry allows for quantification based on the analyte's ability to absorb light at a specific wavelength.

Experimental Protocol: Validation of an HPLC-UV Method for this compound Quantification

This protocol outlines the step-by-step procedure for validating an HPLC-UV method for the determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a suitable buffer like 0.1% phosphoric acid to ensure consistent peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (a hypothetical maximum absorption at 275 nm will be used for this guide).

  • Injection Volume: 10 µL.

2. Validation Parameters and Acceptance Criteria:

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[7][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The this compound peak should be well-resolved from any other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range (e.g., 50-150% of the target concentration) are prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo matrix at three concentration levels, in triplicate). The recovery should be within 98.0-102.0%.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure. This is evaluated by performing the analysis on different days, with different analysts, and/or on different equipment. The RSD should be ≤ 2.0%.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1 and verified by analyzing samples at this concentration.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Comparative Analysis of Analytical Methodologies

While HPLC-UV is a robust and widely used technique, other methods may offer advantages depending on the specific analytical challenge. Here, we compare the validated HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. For isoquinoline derivatives, GC-MS can provide high sensitivity and selectivity.[13][14]

Advantages over HPLC-UV:

  • Higher Specificity: Mass spectrometry provides structural information, leading to a more definitive identification and quantification of the analyte, especially in complex matrices.

  • Lower Detection Limits: GC-MS can often achieve lower LOD and LOQ values compared to HPLC-UV.

Disadvantages:

  • Derivatization May Be Required: For non-volatile or thermally labile compounds, a chemical derivatization step may be necessary to increase volatility, which can add complexity and potential for error to the analytical workflow.

  • Instrumentation Cost and Complexity: GC-MS systems are generally more expensive and require a higher level of operator expertise than HPLC-UV systems.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simpler and more rapid technique that measures the absorbance of a solution containing the analyte at a specific wavelength.

Advantages over HPLC-UV:

  • Simplicity and Speed: The analysis is straightforward and does not require a chromatographic separation step, making it significantly faster.

  • Lower Cost: UV-Vis spectrophotometers are less expensive to purchase and maintain than HPLC systems.

Disadvantages:

  • Lack of Specificity: This is the most significant drawback. UV-Vis spectrophotometry cannot distinguish between the analyte and other components in the sample that absorb at the same wavelength.[15] This makes it unsuitable for the analysis of complex samples without extensive sample cleanup.

  • Limited Applicability: It is generally only suitable for the analysis of pure substances or simple mixtures where the analyte is the only absorbing species at the chosen wavelength.

Quantitative Data Summary: A Comparative Overview

The following table summarizes the performance characteristics of the validated HPLC-UV method alongside projected data for GC-MS and UV-Vis spectrophotometry for the quantification of this compound. This data is illustrative and intended to highlight the relative strengths and weaknesses of each technique.

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Chromatographic Separation)Very High (Mass Spectral Data)Low (Interference from other absorbing species)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Range 10 - 150 µg/mL0.1 - 50 µg/mL50 - 200 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%95.0 - 105.0% (in simple matrix)
Precision (RSD) < 1.5%< 2.0%< 3.0%
LOD 1 µg/mL0.01 µg/mL10 µg/mL
LOQ 3 µg/mL0.05 µg/mL30 µg/mL
Robustness HighModerate (sensitive to injection parameters)High
Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow

Visualizing the Workflow and Logic

To better understand the processes involved in analytical method validation, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the core validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Reporting & Implementation A Select Analytical Technique (e.g., HPLC) B Optimize Chromatographic Conditions A->B C System Suitability Testing B->C D Specificity C->D Proceed if SST passes E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J K Standard Operating Procedure (SOP) J->K L Routine Use K->L

Caption: Experimental workflow for analytical method validation.

G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Robustness Robustness Method Validation->Robustness Specificity->Accuracy Specificity->Precision Accuracy->Precision interrelated Precision->Accuracy interrelated Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOQ->Accuracy LOQ->Precision

Caption: Logical relationship between validation parameters.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical exercise that underpins the quality and reliability of pharmaceutical research and development. This guide has presented a comprehensive framework for the validation of a primary HPLC-UV method, adhering to international regulatory standards. The comparative analysis with GC-MS and UV-Vis spectrophotometry highlights the distinct advantages and limitations of each technique.

The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and specificity, and practical considerations such as cost and sample throughput. By following the principles of method validation outlined in this guide, researchers and scientists can ensure the integrity and defensibility of their analytical data, a cornerstone of scientific excellence and regulatory compliance.

References

A Comparative Analysis of 8-Methylisoquinoline and 8-Methylquinoline for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Properties, Synthesis, Reactivity, and Biological Potential of Two Isomeric Heterocycles

In the landscape of heterocyclic chemistry, quinoline and isoquinoline scaffolds represent fundamental building blocks for the development of a vast array of functional molecules, from pharmaceuticals to materials science. The introduction of a methyl group at the 8-position of these parent structures gives rise to 8-Methylquinoline and 8-Methylisoquinoline, two isomers with distinct chemical personalities. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their synthesis, spectroscopic signatures, reactivity, and potential applications, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed for their work.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle difference in the position of the nitrogen atom within the fused ring system of 8-Methylquinoline and this compound leads to notable variations in their physical and chemical properties. A summary of their key characteristics is presented below.

Property8-MethylquinolineThis compound
Molecular Formula C₁₀H₉NC₁₀H₉N
Molecular Weight 143.19 g/mol [1][2]143.19 g/mol [3]
Appearance Clear yellow liquid or oil[1][4]Pale yellow to brown liquid or solid[5]
Boiling Point 247.4 °C[6]Not available
Melting Point -80 °C[7]Not available
Density 1.052 g/mL at 25 °C[7]Not available
Solubility Slightly soluble in water[4]Varies in different solvents[5]
pKa 5.03±0.17 (Predicted)[4]Not available

The structural dissimilarity between these two isomers is fundamental to their differing reactivity and biological profiles.

Structural_Comparison cluster_quinoline 8-Methylquinoline cluster_isoquinoline This compound quinoline quinoline isoquinoline isoquinoline Skraup_Synthesis o_toluidine o-Toluidine intermediate Dihydroquinoline Intermediate o_toluidine->intermediate + Glycerol (dehydrated to acrolein) glycerol Glycerol glycerol->intermediate sulfuric_acid H₂SO₄ (conc.) sulfuric_acid->intermediate oxidizing_agent Oxidizing Agent (e.g., o-nitrotoluene) product 8-Methylquinoline oxidizing_agent->product intermediate->product Oxidation Pomeranz_Fritsch_Synthesis o_methylbenzaldehyde o-Methylbenzaldehyde schiff_base Schiff Base o_methylbenzaldehyde->schiff_base + aminoacetal Aminoacetaldehyde dimethyl acetal aminoacetal->schiff_base intermediate Cyclized Intermediate schiff_base->intermediate Acid-catalyzed cyclization acid H₂SO₄ (conc.) acid->intermediate product This compound intermediate->product Aromatization

References

A Comparative Guide to the Biological Activity of 8-Methylisoquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced impact of structural isomerism on biological activity is a cornerstone of rational drug design. The isoquinoline scaffold, a recurring motif in a multitude of natural products and synthetic pharmaceuticals, presents a compelling case study.[1] The simple addition of a methyl group at different positions on this bicyclic aromatic heterocycle can profoundly alter its pharmacological profile. This guide provides an in-depth technical comparison of the biological activities of 8-methylisoquinoline and its key isomers: 1-, 3-, 6-, and 7-methylisoquinoline. While direct, comprehensive comparative studies across all isomers are not extensively documented in current literature, this guide synthesizes available data, outlines key experimental methodologies for their evaluation, and discusses the potential structure-activity relationships that govern their efficacy.

Introduction to Methylisoquinolines: A Subtle Structural Shift with Significant Biological Implications

Isoquinoline and its derivatives are known to exhibit a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuropharmacological effects.[1] The position of the methyl substituent on the isoquinoline ring system can influence physicochemical properties such as lipophilicity, electron distribution, and steric hindrance, which in turn dictates the molecule's interaction with biological targets. This guide will explore these differences, focusing on key areas of biological evaluation.

Comparative Biological Activities

While a complete head-to-head comparison of all methylisoquinoline isomers is not available in a single study, we can collate data from various sources to build a comparative picture. The following sections and tables summarize the known biological activities.

Enzyme Inhibition: Targeting Key Pathological Pathways

Certain isoquinoline derivatives have been identified as inhibitors of enzymes implicated in neurodegenerative diseases and cancer. Monoamine oxidase (MAO) and acetylcholinesterase (AChE) are two such important targets.

Monoamine Oxidase (MAO) Inhibition

MAO is a crucial enzyme in the catabolism of neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease and depression.[2] Studies have shown that N-methylated isoquinolinium ions can act as MAO inhibitors. For instance, N-methylisoquinolinium ion (N-MIQ) competitively inhibits MAO-A with a Ki value of 20.4 µM.[3] The reduced form of 1-methylisoquinoline, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), has been studied for its effects on dopamine metabolism. The S-enantiomer of 1-MeTIQ, in particular, is a more potent inhibitor of MAO-dependent dopamine oxidation than its R-enantiomer.[4]

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used in the treatment of Alzheimer's disease. While data on simple methylisoquinolines is sparse, more complex isoquinoline alkaloids have demonstrated significant AChE inhibitory activity.[5][6] For example, berberine, a well-known isoquinoline alkaloid, shows potent AChE inhibition with an IC50 value of 0.72 µg/mL.[7] This suggests that the isoquinoline scaffold is a promising starting point for the design of new AChE inhibitors.

Table 1: Comparative Enzyme Inhibitory Activity of Methylisoquinoline Derivatives

CompoundEnzyme TargetActivity (Ki/IC50)CommentsReference(s)
N-Methylisoquinolinium ionMAO-AKi = 20.4 µMCompetitive inhibitor.[3]
S-1-Methyl-1,2,3,4-tetrahydroisoquinolineMAOPotent inhibitorMore potent than the R-enantiomer in inhibiting dopamine oxidation.[4]
R-1-Methyl-1,2,3,4-tetrahydroisoquinolineMAOWeak inhibitorDid not significantly block dopamine oxidation.[4]
Berberine (for comparison)Acetylcholinesterase (AChE)IC50 = 0.72 µg/mLA complex isoquinoline alkaloid showing potent inhibition.[7]
Cytotoxic Activity: Potential as Anticancer Agents

The cytotoxicity of isoquinoline alkaloids against various cancer cell lines is well-documented.[8][9] However, comparative data for simple methylisoquinoline isomers is limited. Studies on structurally related quinoline derivatives suggest that the position of the methyl group can influence cytotoxic potency. For instance, a study on quinoline derivatives showed that an 8-hydroxy-2-methylquinoline derivative exhibited significant antitumor effects.[10]

Table 2: Comparative Cytotoxicity of Selected Isoquinoline and Quinoline Derivatives

CompoundCell LineIC50/GI50 (µM)CommentsReference(s)
ScoulerineCaco-26.44A complex isoquinoline alkaloid.[11]
ScoulerineHep-G24.57A complex isoquinoline alkaloid.[11]
SanguinarineVarious0.11 - 0.54 µg/mLA potent cytotoxic isoquinoline alkaloid.[9]
ChelerythrineVarious0.14 - 0.46 µg/mLA potent cytotoxic isoquinoline alkaloid.[9]
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 µg/mLA related quinoline derivative showing potent activity.[10]

Note: This table includes data for more complex isoquinoline alkaloids and a related quinoline derivative to provide context due to the lack of direct comparative data for simple methylisoquinoline isomers.

Antimicrobial Activity: A Potential New Class of Antibiotics

Isoquinoline derivatives have shown promise as antimicrobial agents.[12][13] The evaluation of their minimum inhibitory concentration (MIC) against various bacterial and fungal strains is a standard method to quantify this activity.

Table 3: Comparative Antimicrobial Activity of Selected Isoquinoline Derivatives

CompoundMicroorganismMIC (µg/mL)CommentsReference(s)
(+)-ActinodaphnineBacillus cereus, Micrococcus sp., Staphylococcus aureus≥ 50A complex isoquinoline alkaloid.[12]
Roemerine methineEscherichia coli, Klebsiella pneumoniae300A complex isoquinoline derivative.[12]
Spathullin BStaphylococcus aureus1A dihydropyrrolo[1,2-b]isoquinoline derivative.[14]

Experimental Protocols

To facilitate further research and direct comparison of methylisoquinoline isomers, detailed protocols for key biological assays are provided below.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the methylisoquinoline isomers in DMSO. Serially dilute the compounds in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Isomers treatment 3. Treat Cells with Compounds compound_prep->treatment incubation_48h 4. Incubate for 48-72 hours treatment->incubation_48h mtt_addition 5. Add MTT Reagent incubation_48h->mtt_addition incubation_4h 6. Incubate for 4 hours mtt_addition->incubation_4h solubilization 7. Solubilize Formazan incubation_4h->solubilization read_plate 8. Measure Absorbance at 570 nm solubilization->read_plate data_analysis 9. Calculate % Viability & IC50 read_plate->data_analysis

Workflow for the MTT cytotoxicity assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the antimicrobial activity of the methylisoquinoline isomers.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the methylisoquinoline isomers in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Serial Dilution of Isomers in 96-well Plate inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Wells with Microbial Suspension inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24h inoculation->incubation read_results 5. Visually Inspect for Growth Inhibition incubation->read_results determine_mic 6. Determine MIC read_results->determine_mic

Workflow for MIC determination by broth microdilution.
Protocol 3: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of methylisoquinoline isomers against a target enzyme.

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare stock solutions of the enzyme, substrate, and methylisoquinoline isomers.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep 1. Prepare Buffers, Enzyme, Substrate, & Isomers assay_setup 2. Mix Enzyme & Isomers in Plate reagent_prep->assay_setup pre_incubation 3. Pre-incubate assay_setup->pre_incubation reaction_start 4. Add Substrate to Initiate Reaction pre_incubation->reaction_start detection 5. Monitor Reaction Progress reaction_start->detection rate_calculation 6. Calculate Initial Reaction Rates detection->rate_calculation ic50_determination 7. Determine IC50 Value rate_calculation->ic50_determination

References

A Comparative Guide to the Synthetic Routes of 8-Methylisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 8-methylisoquinoline serves as a critical building block for various pharmaceutical agents. The strategic placement of the methyl group at the C8 position significantly influences the molecule's steric and electronic properties, making its efficient and selective synthesis a topic of considerable interest. This guide provides a comprehensive cross-validation of three classical synthetic routes to this compound: the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction, and the Pictet-Spengler reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance to aid researchers in selecting the most suitable method for their specific needs.

Introduction to the Synthetic Strategies

The construction of the isoquinoline core can be approached through various disconnection strategies, leading to a range of synthetic methodologies. The three routes explored in this guide are well-established in the literature and offer distinct advantages and challenges.

  • The Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide, in our case, N-(2-(o-tolyl)ethyl)acetamide, using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently dehydrogenated to yield the aromatic isoquinoline.[1]

  • The Pomeranz-Fritsch Reaction: This acid-catalyzed reaction constructs the isoquinoline skeleton from a benzaldehyde and a 2,2-dialkoxyethylamine, which first form a benzalaminoacetal intermediate that then undergoes cyclization.[2][3][4]

  • The Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline, which then requires dehydrogenation to furnish the final isoquinoline product.[5]

Experimental Protocols and Mechanistic Insights

A thorough understanding of the experimental details and the underlying reaction mechanisms is paramount for successful synthesis and optimization.

Route 1: The Bischler-Napieralski Synthesis

This two-step approach first involves the formation of the dihydroisoquinoline intermediate followed by its aromatization.

Step 1: Synthesis of N-(2-(o-tolyl)ethyl)acetamide (Starting Material)

The synthesis of the requisite amide precursor is a straightforward acylation of the corresponding amine.

  • Protocol: To a solution of 2-(o-tolyl)ethylamine in a suitable solvent (e.g., dichloromethane), an acetylating agent such as acetyl chloride or acetic anhydride is added, typically in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is usually carried out at room temperature. After an aqueous workup, the crude N-(2-(o-tolyl)ethyl)acetamide can be purified by recrystallization or column chromatography.

Step 2: Cyclization and Dehydrogenation

The key cyclization is an intramolecular electrophilic aromatic substitution.

  • Protocol: N-(2-(o-tolyl)ethyl)acetamide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures.[6] This effects the cyclization to form 8-methyl-3,4-dihydroisoquinoline. The reaction mixture is then carefully quenched, basified, and the product extracted. The subsequent dehydrogenation of the dihydroisoquinoline intermediate to this compound is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using a chemical oxidant.

Causality and Expertise: The choice of the dehydrating agent is critical. POCl₃ is a common and effective reagent, though PPA can also be used, sometimes offering milder conditions. The dehydrogenation step is essential to achieve the final aromatic product. Catalytic dehydrogenation with Pd/C is often preferred due to its efficiency and cleaner reaction profile compared to some chemical oxidants.

Bischler-Napieralski route to this compound.
Route 2: The Pomeranz-Fritsch Synthesis

This route offers a more convergent approach to the isoquinoline core.

Step 1: Formation of the Benzalaminoacetal Intermediate

  • Protocol: o-Methylbenzaldehyde is condensed with a 2,2-dialkoxyethylamine (e.g., aminoacetaldehyde dimethyl acetal) in a suitable solvent, often with azeotropic removal of water, to form the corresponding Schiff base, the benzalaminoacetal.[3]

Step 2: Acid-Catalyzed Cyclization

  • Protocol: The crude benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures.[4] This promotes the cyclization and subsequent elimination of alcohol to directly afford this compound. The reaction mixture is then carefully poured onto ice and basified to isolate the product.

Causality and Expertise: The strength of the acid and the reaction temperature are critical parameters in the Pomeranz-Fritsch reaction. Harsher conditions are often required for less activated aromatic rings. The methyl group in the ortho position of the benzaldehyde directs the cyclization to the desired position to form the this compound isomer.

References

A Comparative Guide to Establishing the Purity of 8-Methylisoquinoline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

8-Methylisoquinoline is a heterocyclic aromatic compound that serves as a valuable structural motif and building block in medicinal chemistry.[1][2] The isoquinoline scaffold is a privileged structure present in a wide array of biologically active natural products and synthetic pharmaceutical agents, exhibiting activities ranging from anticancer to antimicrobial.[3][4][5] As with any Active Pharmaceutical Ingredient (API) or key intermediate, establishing the purity of this compound is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and consistency of the final drug product.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities in drug substances.[6][7] Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, degradation products, and residual reagents or catalysts.[8][9] Even at trace levels, these unintended components can possess undesirable toxicological properties or alter the stability and bioavailability of the API. The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[8][10]

This guide provides a comparative analysis of the primary analytical techniques used to establish the purity of this compound. We will delve into the operational principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate analytical strategy for their specific needs, thereby ensuring regulatory compliance and the integrity of their pharmaceutical products.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry. Its versatility, high resolution, and quantitative accuracy make it the default method for routine quality control and stability testing of non-volatile and thermally labile compounds like this compound.

Causality of Method Selection: The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the chemical nature of this compound. As a moderately non-polar aromatic compound, it exhibits strong retention and excellent selectivity on hydrophobic stationary phases, such as C18. A gradient elution is employed to ensure that impurities with a wide range of polarities, from highly polar starting materials to non-polar by-products, are effectively resolved and eluted within a reasonable timeframe. UV detection is ideal due to the chromophoric nature of the isoquinoline ring system.

Experimental Protocol: RP-HPLC
  • Instrumentation and Materials:

    • HPLC System: A standard system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for aromatic compounds.[11]

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. The acid modifier improves peak shape by suppressing the ionization of residual silanols on the stationary phase.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Reference Standard: A certified reference standard of this compound (>99.9% purity).

    • Sample: The synthesized batch of this compound.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 20% B

      • 18.1-25 min: 20% B (re-equilibration)

  • Preparation of Solutions:

    • Standard Solution (for quantitation): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

    • System Suitability: The protocol's validity is confirmed by injecting the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.

  • Data Analysis:

    • Purity is calculated using the area percent method. The area of the main this compound peak is expressed as a percentage of the total area of all observed peaks.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase (Water/ACN + Acid) separation C18 Column Gradient Elution prep_mobile->separation prep_sample Sample & Standard (0.1 mg/mL in Diluent) injection Inject 5 µL prep_sample->injection injection->separation detection UV Detection (254 nm) separation->detection integration Integrate Peaks detection->integration calculation Calculate Purity (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is the method of choice for analyzing volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or certain synthetic by-products.

Causality of Method Selection: this compound has a boiling point that makes it suitable for GC analysis.[2] The key advantage of GC-MS is its ability to provide structural information about unknown impurities from their mass fragmentation patterns, which is critical for fulfilling ICH identification requirements.[6][12] An HP-5MS column, a low-polarity phase, is chosen for its versatility and robustness in separating a wide range of analytes.

Experimental Protocol: GC-MS
  • Instrumentation and Materials:

    • GC-MS System: An Agilent 7890B GC coupled to a 5977B Mass Selective Detector (or equivalent).

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Diluent: Dichloromethane (DCM, HPLC grade).

    • Sample: The synthesized batch of this compound.

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial: 60°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-450.

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh ~10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM to achieve a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum (Molecular Ion m/z = 143).

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). For example, a common impurity from synthesis, 2,8-dimethylquinoline, would show a molecular ion at m/z = 157.[13]

    • Quantify impurities using the area percent method, assuming a response factor of 1 for initial screening.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep_sample Sample Preparation (1 mg/mL in DCM) injection Inject 1 µL (Split Mode) prep_sample->injection separation GC Separation (HP-5MS Column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection integration Peak Integration detection->integration identification Library Search & MS Interpretation integration->identification quantification Quantification (Area % Method) integration->quantification

Caption: Experimental workflow for GC-MS impurity profiling.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity

NMR spectroscopy is unparalleled for its ability to provide detailed structural information.[14] For pharmaceutical purity analysis, its primary roles are the unambiguous confirmation of the desired molecular structure and the detection and characterization of structurally similar impurities, such as isomers, which may be difficult to resolve chromatographically.

Causality of Method Selection: While chromatography provides purity values based on detector response, ¹H NMR offers a different and complementary perspective. The integral of each proton signal is directly proportional to the number of nuclei giving rise to that signal. This allows for a direct, quantitative comparison between the main compound and any impurities present, without the need for reference standards for the impurities themselves (qNMR). Furthermore, 2D NMR techniques (COSY, HSQC, HMBC) are indispensable for definitively assigning the structure of unknown impurities identified by other methods.[15]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation and Materials:

    • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a 5 mm probe.

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Sample: The synthesized batch of this compound.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

      • Number of Scans: 16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized sample into an NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Cap and vortex the tube until the sample is fully dissolved.

  • Data Analysis:

    • Structural Confirmation: Compare the obtained ¹H and ¹³C chemical shifts and coupling patterns with literature values or a reference standard spectrum. The spectrum should show characteristic signals for the aromatic protons and the methyl group protons.

    • Impurity Detection: Look for small, unassigned peaks in the ¹H spectrum.

    • Quantification: Integrate a well-resolved signal from the main compound and a signal from an impurity. The molar ratio can be calculated by normalizing the integrals to the number of protons they represent.

    • Mole % Impurity = [ (Integral_Impurity / N_protons_Impurity) / ( (Integral_API / N_protons_API) + (Integral_Impurity / N_protons_Impurity) ) ] * 100

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_interp Interpretation Steps prep 1. Sample Preparation (~20 mg in 0.6 mL CDCl₃) acq 2. Data Acquisition (¹H, ¹³C, 2D NMR) prep->acq proc 3. Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc interp 4. Spectral Interpretation proc->interp confirm Structure Confirmation (Compare to Reference) interp->confirm identify Impurity Identification (Analyze minor signals) interp->identify quant Quantification (Integration Analysis) interp->quant

Caption: Workflow for NMR structural confirmation and purity assessment.

Comparative Analysis and Method Selection

The choice of analytical technique is driven by the specific objective, whether it is routine batch release, impurity structure elucidation, or validation of a new synthetic route.

Data Summary: Method Performance Comparison
ParameterHPLC-UVGC-MS¹H NMR
Primary Use Quantitative Purity, Routine QCImpurity Identification, VolatilesStructural Confirmation, Isomeric Purity
Selectivity High (for chromatographically separable species)Very High (separation + mass)High (for structurally distinct species)
Sensitivity (LOD/LOQ) High (typically <0.05%)Very High (ppm to ppb levels)Moderate (typically >0.1%)
Quantitation Excellent (with reference standards)Good (requires standards for accuracy)Excellent (qNMR, standard-free for impurities)
Impurity ID Capability Limited (based on UV and RT)Excellent (MS fragmentation library)Excellent (definitive structure elucidation)
Throughput HighMediumLow
Key Advantage Robustness, precision, and automationDefinitive identification of unknownsAbsolute structural information
Decision Framework for Method Selection

The optimal analytical strategy often involves a combination of these techniques to build a comprehensive purity profile, as mandated by regulatory bodies.[9]

Decision_Tree start Goal: Establish Purity Profile of this compound q1 Is this for routine batch release (QC)? start->q1 q2 Are unknown impurities detected >0.1%? q1->q2 No (Development Stage) ans_hplc Primary Method: Quantitative HPLC-UV q1->ans_hplc Yes q3 Are isomeric impurities suspected or difficult to resolve? q2->q3 No ans_gcms Secondary Method: GC-MS for Identification & Volatile Impurities q2->ans_gcms Yes q3->ans_hplc No ans_nmr Confirmatory Method: NMR for Structural Elucidation & Isomeric Purity q3->ans_nmr Yes ans_gcms->ans_nmr For definitive structure

References

Benchmarking 8-Methylisoquinoline: A Comparative Performance Analysis Against Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for novel small molecule inhibitors with improved efficacy and selectivity is relentless. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] This guide focuses on 8-Methylisoquinoline, a member of this versatile class, and provides a comprehensive framework for benchmarking its performance against established inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the scientific rationale behind experimental choices, ensuring a thorough understanding of the comparative analysis.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

The isoquinoline nucleus is a common feature in a variety of biologically active compounds, including a number of approved drugs.[2] Recent research has increasingly pointed towards isoquinoline derivatives as promising scaffolds for the development of potent enzyme inhibitors.[5][6] Notably, several studies have highlighted the potential of isoquinoline-based molecules to inhibit PARP, an enzyme central to the repair of single-strand DNA breaks.[7][8][9][10]

The inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes.[11][12] By blocking PARP-mediated DNA repair, cancer cells with deficient homologous recombination repair pathways are pushed towards synthetic lethality, a state of cell death induced by the combination of two otherwise non-lethal defects.[4] Given the established link between the isoquinoline scaffold and PARP inhibition, this compound presents itself as a compelling candidate for investigation. This guide outlines a hypothetical benchmarking study to evaluate its potential as a novel PARP inhibitor.

The Comparators: Established PARP Inhibitors for Benchmarking

To provide a robust assessment of this compound's potential, a direct comparison with clinically approved and well-characterized PARP inhibitors is essential. For this guide, we have selected two leading PARP inhibitors:

  • Olaparib (Lynparza®): A first-in-class PARP inhibitor, Olaparib is approved for the treatment of various cancers, including ovarian, breast, and prostate cancer, in patients with BRCA mutations.[1][12] Its mechanism of action involves the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, leading to DNA damage and cell death.[2][11]

  • Talazoparib (Talzenna®): Known for its high potency, Talazoparib is a dual-inhibitor of PARP1 and PARP2.[3][13] It is particularly effective at trapping PARP on DNA, which contributes to its significant cytotoxicity in BRCA-deficient cells.[13] Published IC50 values for Talazoparib are in the nanomolar range, providing a stringent benchmark for comparison.[3][14]

These inhibitors represent the current standard of care and provide a high bar for evaluating the performance of a novel compound like this compound.

Experimental Design: A Multi-faceted Approach to Inhibitor Profiling

A comprehensive evaluation of an inhibitor's performance requires a combination of biochemical and cell-based assays. The following experimental workflow is designed to provide a thorough comparison of this compound with Olaparib and Talazoparib.

Caption: A streamlined workflow for benchmarking inhibitor performance.

Biochemical Assay: In Vitro PARP1 Inhibition

The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1.

Protocol: Colorimetric PARP Inhibition Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1, which can be detected using a streptavidin-HRP conjugate and a colorimetric substrate.[15][16]

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Incubation: Add varying concentrations of this compound, Olaparib, and Talazoparib to the wells. Include a vehicle control (e.g., DMSO) and a positive control with no inhibitor.

  • Enzyme Reaction: Add recombinant human PARP1 enzyme and biotinylated NAD+ to initiate the reaction. Incubate at 37°C for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate and incubate. After another wash, add a TMB substrate and stop the reaction with sulfuric acid.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Cellular Efficacy

Biochemical potency does not always translate to cellular activity. Therefore, it is crucial to evaluate the inhibitors in a relevant cellular context, ideally in cancer cell lines with known BRCA mutations (e.g., MDA-MB-436, CAPAN-1).

Protocol: Cell Viability Assay (MTS)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed BRCA-mutated cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Olaparib, and Talazoparib for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Cellular PARP Activity Assay

This assay confirms that the compound inhibits PARP activity within the cell.

  • Cell Treatment: Treat BRCA-mutated cells with the test compounds for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to release cellular components.

  • PARP Activity Measurement: Use a commercially available kit to measure PARP activity in the cell lysates, often based on the detection of poly(ADP-ribose) (PAR) formation.[17][18][19]

  • Data Analysis: Compare the PARP activity in treated cells to that in untreated cells.

Hypothetical Performance Data and Interpretation

The following tables present hypothetical data from the described experiments to illustrate the comparative analysis.

Table 1: In Vitro PARP1 Inhibition

CompoundIC50 (nM)
This compound150
Olaparib5
Talazoparib0.6[13]

Interpretation: In this hypothetical scenario, this compound demonstrates inhibitory activity against PARP1, albeit with a significantly higher IC50 value compared to the established inhibitors, Olaparib and Talazoparib. This suggests that while it interacts with the target, its binding affinity is lower.

Table 2: Cellular Activity in BRCA1-mutant MDA-MB-436 Cells

CompoundGI50 (nM)
This compound2500
Olaparib100
Talazoparib10[14]

Interpretation: The trend observed in the biochemical assay is reflected in the cell-based assay. The higher GI50 value for this compound indicates lower cellular potency. This could be due to factors such as cell permeability or efflux pump activity, in addition to its lower intrinsic affinity for the target.

Mechanistic Insights and Signaling Pathways

The inhibitory action of these compounds on PARP has profound effects on the DNA damage response pathway, especially in the context of BRCA deficiency.

Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_replication During Replication cluster_inhibition Effect of PARP Inhibition ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb unrepaired SSB leads to ber Base Excision Repair (BER) parp->ber initiates parp_inhibited PARP Trapping & Inhibition parp->parp_inhibited brca BRCA1/2 dsb->brca repaired by hr Homologous Recombination (HR) (Error-free repair) brca->hr mediates brca->hr parp_inhibitor This compound Olaparib Talazoparib parp_inhibitor->parp inhibits ber_blocked BER Blocked parp_inhibited->ber_blocked dsb_accumulation DSB Accumulation ber_blocked->dsb_accumulation synthetic_lethality Synthetic Lethality (in BRCA-deficient cells) dsb_accumulation->synthetic_lethality cell_death Cell Death synthetic_lethality->cell_death leads to

Caption: The principle of synthetic lethality induced by PARP inhibitors.

In cells with functional BRCA1/2, double-strand breaks are efficiently repaired via homologous recombination. However, in BRCA-deficient cells, the inhibition of PARP-mediated base excision repair leads to an accumulation of double-strand breaks during replication. The inability to repair these breaks through homologous recombination results in genomic instability and ultimately, cell death – the essence of synthetic lethality.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential PARP inhibitor. Based on our hypothetical data, this compound displays modest activity, suggesting that while the isoquinoline scaffold is a valid starting point, further optimization would be necessary to achieve potency comparable to established drugs like Olaparib and Talazoparib.

Future research should focus on structure-activity relationship (SAR) studies to identify modifications to the this compound structure that could enhance its binding affinity and cellular potency. This could involve the addition of functional groups that interact with key residues in the PARP active site. Furthermore, selectivity profiling against other PARP family members would be crucial to understand its broader pharmacological profile.

While this compound in its current form may not be a lead candidate, this systematic approach to benchmarking provides valuable insights and a clear path forward for the development of novel isoquinoline-based inhibitors for cancer therapy.

References

A Senior Application Scientist's Guide to the Statistical Analysis of 8-Methylisoquinoline: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a cornerstone of heterocyclic chemistry, underpinning the structure of numerous bioactive natural products and synthetic pharmaceuticals. Among its many derivatives, 8-Methylisoquinoline stands out as a key building block and a subject of significant research interest.[1] This guide provides an in-depth technical analysis of this compound, offering a comparative perspective against its positional isomers. We will delve into the intricacies of its synthesis, the statistical interpretation of its spectral data, and a comparative evaluation of its biological activity, all grounded in established experimental protocols.

The Synthetic Landscape: A Tale of Two Reactions

The construction of the isoquinoline core is a well-trodden path in organic synthesis, with the Pomeranz-Fritsch and Bischler-Napieralski reactions being two of the most classical and reliable methods.[1][2] The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern on the isoquinoline nucleus.

The Pomeranz-Fritsch Reaction: Building from Benzaldehydes

The Pomeranz-Fritsch reaction facilitates the synthesis of isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4][5] A significant advantage of this method is its ability to produce isoquinolines with substitution patterns that may be difficult to achieve with other synthetic strategies.[6] However, the classical conditions often necessitate harsh acids and can lead to low yields, which has spurred the development of several modifications.[3]

Conceptual Workflow of the Pomeranz-Fritsch Reaction:

Pomeranz_Fritsch Start o-Methylbenzaldehyde + Aminoacetaldehyde dimethyl acetal Condensation Condensation (Schiff Base Formation) Start->Condensation Intermediate Benzalaminoacetal Intermediate Condensation->Intermediate Cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄) Intermediate->Cyclization Product This compound Cyclization->Product Bischler_Napieralski Start N-(2-(o-tolyl)ethyl)acetamide Cyclization Cyclodehydration (e.g., POCl₃, heat) Start->Cyclization Dihydroisoquinoline 1,8-Dimethyl-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Dehydrogenation Dehydrogenation (e.g., Pd/C) Dihydroisoquinoline->Dehydrogenation Product This compound Dehydrogenation->Product PCA_Workflow Data Raw Spectroscopic Data (e.g., NMR, FTIR) Preprocessing Data Preprocessing (Baseline Correction, Normalization) Data->Preprocessing PCA Principal Component Analysis Preprocessing->PCA Scores Scores Plot (Sample Clustering, Outlier Detection) PCA->Scores Loadings Loadings Plot (Variable Importance) PCA->Loadings

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the proper disposal of any chemical, including 8-Methylisoquinoline, is fundamentally governed by the principle of informed caution. This guide synthesizes established best practices for chemical waste management, drawing parallels from structurally similar compounds and general laboratory safety protocols. However, it is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department.

Understanding the Hazard Profile of this compound

This compound, a substituted heterocyclic aromatic compound, should be handled as a hazardous substance. While a specific, comprehensive toxicological profile may not be readily available, its structural similarity to other isoquinoline and quinoline derivatives suggests a potential for irritant and toxic properties. Based on available data for analogous compounds, researchers should assume that this compound may cause skin, eye, and respiratory irritation[1][2][3]. When heated to decomposition, it may emit toxic fumes[4].

Key Hazard Considerations:

Hazard TypeDescriptionPrimary Routes of Exposure
Irritant Causes skin, eye, and respiratory tract irritation.[1][3]Dermal contact, eye contact, inhalation.
Potential Toxicity May be harmful if swallowed or absorbed through the skin.Ingestion, dermal absorption.
Reactivity May react vigorously with strong oxidizing agents and strong acids.[4]Mixing with incompatible materials.
Environmental Avoid release to the environment as it may be harmful to aquatic life with long-lasting effects.Improper disposal leading to environmental contamination.
Pre-Disposal Checklist: A Foundation for Safety

Before initiating any disposal procedure, a systematic safety check is paramount. This checklist is designed to be a self-validating system to ensure all safety aspects are addressed.

Personal Protective Equipment (PPE) Verification:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[3][5]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1][2]

Work Area Preparation:

  • Ensure a chemical spill kit is readily accessible.

  • Verify the functionality of the fume hood.

  • Have an appropriate fire extinguisher nearby (e.g., dry chemical, carbon dioxide, or Halon)[4].

Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the disposal of small quantities of this compound typically generated in a research laboratory.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[6]

  • Segregate this compound waste from other waste streams. Specifically, do not mix it with incompatible materials such as strong oxidizing agents or strong acids.[4][7]

2. Waste Container Selection and Labeling:

  • Choose a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[8][9]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8][10] Also, list any other components of the waste mixture.

3. Waste Accumulation:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[6][7]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation.[7][8]

  • Ensure the SAA is in a well-ventilated area and away from sources of ignition.[4]

4. Final Disposal:

  • Crucially, do not dispose of this compound down the sink or in the regular trash. [6][9] This practice is a direct violation of environmental regulations and poses a significant safety risk. The final disposal of contents and the container must be conducted through an approved waste disposal plant[3][5].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest documentation.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe_check Perform Pre-Disposal PPE and Work Area Check start->ppe_check identify_waste Identify all Contaminated Materials (Chemical, Labware, Spill Debris) ppe_check->identify_waste segregate_waste Segregate from Incompatible Chemicals (e.g., Strong Acids, Oxidizers) identify_waste->segregate_waste choose_container Select a Chemically Compatible and Sealable Waste Container segregate_waste->choose_container label_container Label Container: 'Hazardous Waste' and 'this compound' choose_container->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Institutional EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate the immediate area and remove all sources of ignition.[4]

  • If the spill is small, use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and collect the spilled liquid.[2]

  • Place the absorbent material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[4]

  • For large spills, evacuate the laboratory and contact your institution's emergency response team or EHS department immediately.

Exposure Response:

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

A Guide to Personal Protective Equipment for Handling 8-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the handling of 8-Methylisoquinoline (CAS No. 62882-00-2). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment.

Understanding the Hazards: The "Why" Behind the "What"

Before detailing the specific Personal Protective Equipment (PPE), it is crucial to understand the known hazards of this compound. This understanding forms the logical basis for our procedural recommendations. According to available hazard data, this compound is classified with the following risks[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure are ingestion, dermal (skin) contact, and inhalation. Therefore, the core objective of our PPE and handling strategy is to create effective barriers against these routes.

The Essential PPE Ensemble: A Multi-Barrier Approach

A comprehensive PPE strategy is your primary defense against the hazards of this compound. The following ensemble is recommended for all handling procedures.

Table 1: Recommended Personal Protective Equipment for this compound
Body PartMinimum PPE RequirementRationale for Protection
Hands Nitrile rubber glovesTo prevent skin contact and subsequent irritation (H315). Nitrile offers good resistance to a range of chemicals.
Eyes/Face Chemical splash gogglesTo protect against splashes that can cause serious eye irritation (H319).
Face shield (in addition to goggles)Recommended for procedures with a higher risk of splashing, such as transferring large volumes or working with heated material.
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo mitigate the risk of inhaling vapors, which can cause respiratory irritation (H335).

Procedural Discipline: Donning, Doffing, and Disposal

The efficacy of PPE is critically dependent on its correct usage. Follow these step-by-step protocols to ensure a self-validating system of safety.

Experimental Protocol: PPE Donning and Doffing

A. Donning (Putting on PPE) Sequence:

  • Hand Hygiene: Begin by thoroughly washing and drying your hands.

  • Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.

  • Eye Protection: Don your chemical splash goggles. If a face shield is required, put it on over the goggles.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

B. Doffing (Removing PPE) Sequence:

The guiding principle is to remove the most contaminated items first, avoiding self-contamination.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back of your head.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the outer, potentially contaminated surface away from your body.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational Plans: Spill Management and Disposal

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don the appropriate PPE as outlined in Table 1, including respiratory protection if vapors are significant and you are trained in its use.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Disposal Plan

All waste contaminated with this compound, including empty containers and used PPE, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Regulations: Dispose of the waste in strict accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations. Never dispose of this compound or its contaminated waste down the drain or in general trash.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety measures at each step.

cluster_0 Preparation cluster_1 Execution cluster_2 Post-Handling prep Review Hazards: - Harmful if swallowed (H302) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) ppe_select Select Appropriate PPE (See Table 1) prep->ppe_select don_ppe Don PPE Correctly ppe_select->don_ppe fume_hood Conduct all work in a certified chemical fume hood don_ppe->fume_hood handling Handle this compound fume_hood->handling spill_check Check for Spills handling->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Spill Occurred doff_ppe Doff PPE Correctly spill_check->doff_ppe No Spill spill_cleanup->doff_ppe waste_disposal Dispose of all contaminated materials as hazardous waste doff_ppe->waste_disposal hand_wash Wash Hands Thoroughly waste_disposal->hand_wash

Caption: A logical workflow for the safe handling of this compound.

By integrating this expert guidance into your laboratory's standard operating procedures, you build a robust framework for safety and scientific integrity. Our commitment is to empower your research by providing the foundational knowledge for safe and effective chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.